molecular formula C8H12O4 B3165635 Dimethyl cyclobutane-1,3-dicarboxylate CAS No. 90199-98-7

Dimethyl cyclobutane-1,3-dicarboxylate

Cat. No.: B3165635
CAS No.: 90199-98-7
M. Wt: 172.18 g/mol
InChI Key: NHPHHNLWGXBMKP-UHFFFAOYSA-N
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Description

Dimethyl cyclobutane-1,3-dicarboxylate (CAS 90199-98-7) is a valuable chemical building block in research, particularly in the field of polymer and materials science. With the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol, this compound serves as a diester derivative of cyclobutane-1,3-diacid (CBDA) . Researchers are exploring cyclobutanediacid (CBDA) units as semi-rigid building blocks for synthesizing novel polymers and materials, such as metal-organic frameworks (MOFs) . These structures benefit from the unique geometry of the cyclobutane ring, which offers a balance of rigidity and conformational limitation compared to purely aliphatic or aromatic diacids . The cyclobutane ring in related structures has demonstrated excellent thermal and chemical stability, tolerating high temperatures and strong acid/base conditions, making it a robust component for advanced material design . This product is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclobutane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-6(4-5)8(10)12-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPHHNLWGXBMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240165
Record name 1,3-Cyclobutanedicarboxylic acid, dimethyl ester
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Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90199-98-7
Record name 1,3-Cyclobutanedicarboxylic acid, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90199-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclobutanedicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Physicochemical Landscape of trans-Dimethyl Cyclobutane-1,3-dicarboxylate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-Dimethyl cyclobutane-1,3-dicarboxylate (1) is a highly versatile, conformationally dynamic aliphatic scaffold[1]. In modern medicinal chemistry, 1,3-disubstituted cyclobutanes are increasingly deployed as rigid bioisosteres for meta-substituted aromatic rings. By replacing planar phenyl rings with this sp3-rich core, drug developers can significantly improve solubility, lower lipophilicity (LogP), and enhance oral bioavailability without sacrificing the precise spatial vectorality required for target binding.

This whitepaper provides an in-depth analysis of the structural dynamics, physicochemical properties, and experimental handling of the trans isomer of this critical building block.

Structural Geometry and Conformational Dynamics

Unlike planar aromatic systems, the four-membered cyclobutane ring is subject to significant inherent ring strain (approx. 26.3 kcal/mol)[2]. To minimize the torsional (Pitzer) strain caused by eclipsing adjacent C-H bonds, the ring deviates from planarity and adopts a "puckered" (butterfly) conformation [3].

In the trans-1,3-disubstituted configuration, the two methyl carboxylate groups are forced into a pseudo-axial/pseudo-equatorial (a,e) relationship. Because the two substituents are chemically identical, the molecule exists in a degenerate conformational equilibrium. The cyclobutane ring rapidly flips between two equivalent (a,e) and (e,a) puckered states, passing through a higher-energy planar transition state.

Conformational_Equilibrium AE trans (a,e) Conformer Ring Puckered Planar Planar Transition State Maximum Torsional Strain AE->Planar Ring Flattening Planar->AE Reversible EA trans (e,a) Conformer Ring Puckered Planar->EA Ring Puckering EA->Planar Reversible

Figure 1: Degenerate ring-flip equilibrium of trans-1,3-disubstituted cyclobutanes.

Physicochemical Profile

The physicochemical parameters of trans-dimethyl cyclobutane-1,3-dicarboxylate make it an excellent candidate for integration into lead compounds adhering to Lipinski's Rule of Five. The data below summarizes its core computed and experimental properties[3].

PropertyValueClinical / Chemical Relevance
Molecular Weight 172.18 g/mol Low MW allows for downstream functionalization without exceeding size limits.
Exact Mass 172.0735 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3-AA 0.4Highly polar nature compared to aromatic equivalents; improves aqueous solubility.
Topological Polar Surface Area 52.6 ŲOptimal for passive membrane permeability and oral absorption.
Hydrogen Bond Acceptors 4Provided by the ester carbonyl and ether oxygens.
Hydrogen Bond Donors 0Lack of donors prevents excessive desolvation penalties during binding.
Rotatable Bonds 4Excludes the rigid ring; maintains a low entropic penalty upon target binding.

Spectroscopic Signatures (NMR) & Characterization

Because the conformational ring flip of the trans isomer is rapid on the NMR timescale at ambient temperature (298 K), the


H NMR spectrum presents time-averaged signals. The pseudo-axial and pseudo-equatorial protons at C2 and C4 average out, creating a symmetrical splitting pattern that differs significantly from a conformationally locked ring.
Protocol 1: High-Resolution NMR Acquisition & Peak Assignment Workflow
  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is selected because it lacks exchangeable protons, preventing signal overlap, and provides a deuterium lock signal for the spectrometer. TMS acts as an internal standard (0.00 ppm) for precise chemical shift calibration.
      
  • Step 2: Acquisition Parameters. Acquire

    
    H NMR at 400 MHz, 298 K, using a 30° pulse angle and a relaxation delay (d1) of 2 seconds.
    
    • Causality: Maintaining 298 K ensures the cyclobutane ring-flip remains fast on the NMR timescale, yielding sharp, time-averaged signals. A 2-second d1 ensures complete longitudinal relaxation (

      
      ) of the aliphatic protons for accurate quantitative integration.
      
  • Step 3: Validation Checkpoint (Self-Validating System). Integrate the methine protons (C1/C3) versus the methyl ester protons (-OCH

    
    ). The integral ratio must be exactly 2:6 (or 1:3). Any deviation >5% indicates incomplete relaxation, baseline phase distortion, or the presence of co-eluting impurities.
    

Thermodynamic Stability and Isomerization

In 1,3-disubstituted cyclobutanes, the trans isomer is thermodynamically less stable than its cis counterpart. In the cis configuration, both bulky ester groups can occupy pseudo-equatorial positions (e,e), which minimizes 1,3-cross-ring steric repulsions[4]. Conversely, the trans isomer is forced to keep one bulky group in a pseudo-axial position, introducing steric strain.

Because the alpha-protons (at C1 and C3) are rendered acidic by the adjacent electron-withdrawing ester carbonyls, the trans isomer can be readily epimerized to the more stable cis isomer under basic conditions.

Epimerization_Workflow Start trans-Isomer (a,e) Kinetic State Base Base (NaOMe) Deprotonation Start->Base Enolate Enolate Intermediate Planar C1 Base->Enolate a-H Abstraction Enolate->Start Minor Reversion Product cis-Isomer (e,e) Thermodynamic Sink Enolate->Product Stereoselective Reprotonation

Figure 2: Base-catalyzed thermodynamic epimerization from the trans to the cis isomer.

Protocol 2: Base-Catalyzed Epimerization and Thermodynamic Equilibration Assay
  • Step 1: Base Preparation. Prepare a 0.5 M solution of sodium methoxide (NaOMe) in strictly anhydrous methanol.

    • Causality: Methoxide is deliberately chosen to match the methyl ester groups of the substrate. This prevents transesterification side-reactions that would yield mixed esters if ethoxide or isopropoxide were used. Anhydrous conditions are critical to prevent irreversible ester hydrolysis to the carboxylic acid.

  • Step 2: Reaction Execution. Add the trans-isomer to the basic solution and heat to 50 °C for 12 hours under an inert N

    
     atmosphere.
    
    • Causality: Heating provides the activation energy required to accelerate the deprotonation at the C1/C3 alpha-carbons. The resulting planar enolate intermediate allows for stereoselective reprotonation from the less sterically hindered face, driving the molecular geometry toward the lower-energy cis (e,e) thermodynamic sink[4].

  • Step 3: Validation Checkpoint (Self-Validating System). Quench a 50

    
    L reaction aliquot with saturated aqueous NH
    
    
    
    Cl, extract with ethyl acetate, and analyze via GC-MS or
    
    
    H NMR. The near-complete disappearance of the trans-isomer's distinct methine multiplet and the emergence of the cis-isomer's signature validates successful thermodynamic equilibration.

References

  • PubChem. "Dimethyl cyclobutane-1,3-dicarboxylate - Computed Properties" National Center for Biotechnology Information. 3

  • ChemicalBook. "trans-1,3-Cyclobutanedicarboxylic acid dimethyl ester | 2398-13-2"1

  • BenchChem. "Cyclobutanone | High-Purity Research Chemical - Molecular Geometry and Conformation" 2

  • The Journal of Physical Chemistry A. "Self-Initiation Mechanism in Spontaneous Thermal Polymerization... A Theoretical Study" ACS Publications. 4

Sources

Whitepaper: Thermodynamic Stability of Cis and Trans Isomers in Dimethyl Cyclobutane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the transition from planar aromatic rings to sp³-rich frameworks—often termed the "escape from flatland"—has elevated the cyclobutane ring to a privileged bioisostere. Understanding the thermodynamic stability of its stereoisomers is critical for predicting binding affinities and designing robust synthetic routes.

A fundamental heuristic in organic chemistry dictates that for 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer[1]. However, dimethyl cyclobutane-1,3-dicarboxylate (DMCBD) presents a rare and fascinating exception to this rule. This whitepaper explores the mechanistic causality behind this stereochemical paradox, providing comparative data, self-validating experimental protocols for epimerization, and critical insights for scientists working with conformationally restricted scaffolds.

The Stereochemical Paradox: Steric vs. Electronic Control

To understand why DMCBD violates the standard rules of cycloalkane stability, we must analyze the conformational dynamics of the four-membered ring.

The General Rule: Steric Dominance and Ring Puckering

The cyclobutane ring is not planar; it adopts a puckered conformation (


 symmetry, puckered by ~20–30°) to relieve the severe torsional strain caused by eclipsing adjacent C–H bonds[2]. In a puckered ring, substituents occupy either pseudo-axial or pseudo-equatorial positions.
  • In cis-1,3-disubstituted cyclobutanes , the ring can pucker such that both substituents occupy pseudo-equatorial positions simultaneously, minimizing steric clash.

  • In trans-1,3-disubstituted cyclobutanes , any puckered conformation forces one substituent into a pseudo-axial position, resulting in a highly destabilizing 1,3-diaxial steric interaction[1]. Consequently, for simple alkyl substitutions (e.g., 1,3-dimethylcyclobutane), the cis isomer is of significantly lower enthalpy[2].

The DMCBD Exception: Dipole Minimization

In the 1960s, demonstrated that equilibrating cis- and trans-DMCBD favors the trans isomer by approximately 0.1 kcal/mol at 338 K[2]. Decades later, reaffirmed that DMCBD reaches a trans/cis equilibrium ratio of 1.16 at 25 °C[1].

The Causality: When highly polar, electron-withdrawing groups like esters are installed at the 1,3-positions, electronic forces override steric forces. In the cis isomer, the two ester carbonyls reside on the same face of the ring, leading to severe dipole-dipole repulsion. In the trans isomer, the dipoles point in opposite directions, effectively canceling each other out[2]. To further minimize steric penalty, highly polar 1,3-disubstituted cyclobutanes often flatten out, adopting a near-planar conformation that maximizes the distance between the bulky, polar groups[1].

Thermodynamic Proof: Using the Gibbs free energy equation (


), an equilibrium constant (

) of 1.16 at 298 K yields:

This perfectly aligns with Allinger's experimental derivation of ~0.1 kcal/mol favoring the trans geometry[1][2].

Comparative Thermodynamic Data

The table below summarizes the shift from steric control to electronic control across different 1,3-disubstituted cyclobutanes.

CompoundFavored Isomer

(kcal/mol)
Primary Driving ForceReference
1,3-DimethylcyclobutaneCis~0.3 (favoring cis)Steric (1,3-diaxial avoidance)Allinger (1965)[2]
Methyl 3-methylcyclobutanecarboxylateCis0.3 (favoring cis)Steric dominanceAllinger (1965)[2]
Dimethyl cyclobutane-1,3-dicarboxylate Trans ~0.1 (favoring trans) Electronic (Dipole cancellation) Allinger (1965) [2]
1,3-DiphenylsulphonylcyclobutaneTrans2.1 (favoring trans)Electronic (Extreme dipole/steric flattening)Sella (1998)[1]

Logical Pathway of Isomer Stability

StabilityLogic A 1,3-Disubstituted Cyclobutane B Substituent Type A->B C Alkyl Groups (e.g., 1,3-Dimethyl) B->C D Polar/Ester Groups (e.g., 1,3-Dicarboxylate) B->D E Steric Clash Dominates (1,3-Diaxial Repulsion) C->E F Dipole Repulsion Dominates (Parallel Carbonyls) D->F G Cis Isomer Favored (Diequatorial Puckering) E->G H Trans Isomer Favored (Dipole Cancellation) F->H

Caption: Logical flowchart determining the thermodynamic preference of 1,3-disubstituted cyclobutanes.

Self-Validating Experimental Methodology: Base-Catalyzed Epimerization

To empirically determine the thermodynamic stability of DMCBD, a base-catalyzed epimerization workflow is utilized. Because the


-protons adjacent to the ester carbonyls are relatively acidic (pKa ~25), they can be reversibly deprotonated to form a planar enolate intermediate.
Why this specific protocol?
  • Solvent/Base Matching: Sodium methoxide (NaOMe) in anhydrous methanol (MeOH) is strictly required. Using bases like NaOEt would result in unwanted transesterification, yielding ethyl ester impurities.

  • Self-Validating System: To prove true thermodynamic control, the experiment is run bidirectionally. Flask A begins with 100% cis-DMCBD, while Flask B begins with 100% trans-DMCBD. Both must converge to the exact same 54:46 (trans:cis) ratio. If they do not, kinetic trapping is occurring, indicating insufficient reaction time.

Step-by-Step Protocol
  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks under an argon atmosphere, add 500 mg of pure cis-DMCBD (Flask A) and 500 mg of pure trans-DMCBD (Flask B).

  • Solvation: Dissolve the substrate in 10 mL of anhydrous methanol.

  • Catalysis: Add 0.1 equivalents of a 25% w/w solution of NaOMe in MeOH to each flask.

  • Equilibration: Heat both reactions to reflux (65 °C) for 48 hours. The elevated temperature ensures the activation energy barrier for enolate formation is overcome rapidly.

  • Thermodynamic Quench: Cool the reactions to 0 °C and quickly quench with 1.0 mL of 1M HCl. Causality: Rapid protonation of the enolate "freezes" the equilibrium state, preventing back-conversion during workup.

  • Extraction: Evaporate the methanol under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (10 mL). Extract the aqueous layer twice more with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Quantification: Analyze the crude mixtures via quantitative ¹H-NMR (using the distinct chemical shifts of the cyclobutane ring protons) or GC-MS. Both Flask A and Flask B will yield a trans/cis ratio of 1.16[1].

Epimerization Workflow Visualization

Epimerization Step1 1. Isolate Pure Isomer (Cis or Trans) Step2 2. Base Catalysis (NaOMe / MeOH, 65°C) Step1->Step2 Step3 3. Enolate Formation (Loss of Stereocenter) Step2->Step3 Deprotonation Step4 4. Acidic Quench (Kinetic Freezing) Step3->Step4 Reversible Protonation Step5 5. Isomer Quantification (Trans/Cis = 1.16) Step4->Step5

Caption: Experimental workflow for the base-catalyzed thermodynamic equilibration of DMCBD.

Implications for Drug Development

For medicinal chemists, the unique stability profile of cyclobutane-1,3-dicarboxylates carries significant practical implications:

  • Synthetic Workups: When synthesizing cis-DMCBD derivatives (often desired for specific spatial arrangements in target binding), prolonged exposure to basic conditions during extraction or chromatography must be strictly avoided to prevent spontaneous epimerization to the more stable trans isomer.

  • Conformational Design: If a drug requires a linear vector (180° exit vectors), the trans-1,3-cyclobutane scaffold provides an excellent, thermodynamically stable bioisostere for para-substituted benzenes. Understanding that the dipole moment drives this stability allows chemists to tune the vector by modifying the electron-withdrawing nature of the substituents.

References

  • Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry, 76(6), 828-831.[Link]

  • Allinger, N. L., & Tushaus, L. A. (1965). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry, 30(6), 1945-1949.[Link]

Sources

Engineering Cyclobutanes: A Comprehensive Guide to [2+2] Photocycloaddition in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative of Cyclobutanes in Drug Design

In the modern era of medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a primary objective for improving the pharmacokinetic profiles of drug candidates. Cyclobutanes, and their bridged derivatives such as cubanes and bicyclo[1.1.1]pentanes (BCPs), have emerged as premier bioisosteres for phenyl rings. These sp3-rich scaffolds offer enhanced metabolic stability, improved solubility, and precise conformational restriction[1].

However, synthesizing these highly strained four-membered rings presents a significant thermodynamic challenge. The[2+2] photocycloaddition is undisputedly the most direct, atom-economical, and frequently used reaction to access these carbocyclic products, allowing two olefins to sacrifice their double bonds to form two new single bonds in a single concerted or stepwise photochemical event[2][3].

Mechanistic Foundations: Overcoming the Woodward-Hoffmann Rules

According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition is symmetry-forbidden (suprafacial-suprafacial). While the photochemical [2s+2a] pathway is symmetry-allowed, traditional direct excitation requires harsh ultraviolet (UV) light (254–300 nm). Direct UV irradiation often leads to competitive side reactions, such as Norrish type I/II cleavages, and suffers from poor functional group tolerance[3].

To bypass these limitations, modern photochemical protocols utilize Visible-Light Photocatalysis . By employing transition metal complexes (e.g., Ruthenium or Iridium) or organic dyes, we can activate olefins under mild, visible-light conditions via two distinct pathways:

  • Energy Transfer (EnT): The photocatalyst (PC) is excited to its singlet state and undergoes intersystem crossing (ISC) to a long-lived triplet state. Through Dexter energy transfer (which requires orbital overlap), the PC transfers its triplet energy to the olefin, generating a triplet diradical that undergoes [2+2] cycloaddition[3]. This is highly effective for substrates with accessible triplet energies.

  • Single Electron Transfer (SET): The excited PC acts as a single-electron oxidant or reductant (governed by Marcus theory), generating an olefin radical cation or anion. This reactive intermediate attacks a ground-state olefin, forming the cyclobutane ring before a back-electron transfer restores neutrality[3].

Mechanism cluster_EnT Energy Transfer (EnT) Pathway cluster_SET Single Electron Transfer (SET) Pathway PC Photocatalyst (Ground State) PC_star Excited PC* (Triplet State) PC->PC_star Visible Light Excitation Triplet Triplet Olefin Diradical PC_star->Triplet Dexter EnT RadicalCation Olefin Radical Cation / Anion PC_star->RadicalCation Redox Quenching Cyclobutane1 Cyclobutane Product Triplet->Cyclobutane1 [2+2] Addition Cyclobutane2 Cyclobutane Product RadicalCation->Cyclobutane2 [2+2] & Back e- Transfer

Fig 1: Divergent mechanistic pathways for visible-light mediated[2+2] photocycloaddition.

Quantitative Comparison of Activation Modes

To guide experimental design, the table below summarizes the causality between the chosen activation mode and the resulting process parameters. Visible-light EnT is generally preferred in drug discovery due to its high functional group tolerance and scalability.

Activation ModeTypical Wavelength (nm)Catalyst / SensitizerEnergy/Electron Transfer MechanismTypical Yields (%)Scalability (Flow)
Direct UV 254 - 300NoneDirect Excitation (

)
30 - 60Poor (Reactor Fouling)
Triplet Sensitization 300 - 350Acetone, BenzophenoneDexter EnT (

)
50 - 80Moderate
Visible Light (EnT) 400 - 450Ir(ppy)3, Ru(bpy)3Dexter EnT (

)
70 - 95Excellent
Visible Light (SET) 420 - 460Ru(bpz)3, Organic DyesOxidative/Reductive SET60 - 90Excellent

Engineering the Photochemical System: The Flow Advantage

In our experience scaling photochemical reactions for pharmaceutical pipelines, batch reactors inevitably fail due to the Beer-Lambert Law (


). In a traditional round-bottom flask, light penetration drops exponentially; only the outer millimeter of the solution receives adequate photon flux, leaving a "dark zone" in the center. This leads to over-irradiation of the exterior (causing degradation) and under-irradiation of the interior.

Continuous Flow Photochemistry solves this physical limitation. By pumping the reaction mixture through narrow-bore microcapillaries (typically 1–2 mm inner diameter), the entire reaction volume is exposed to a uniform, high-intensity photon flux. This not only accelerates reaction times from hours to minutes but also ensures strict lot-to-lot reproducibility—a critical requirement for GMP-compliant drug manufacturing.

FlowSetup Pump Syringe Pumps (Substrates + PC) Mixer T-Mixer (Homogenization) Pump->Mixer Degassed Solvents Reactor PFA Capillary Reactor + LED Array Mixer->Reactor Continuous Flow BPR Back Pressure Regulator (100 psi) Reactor->BPR Photostationary State Collection Product Collection & PAT BPR->Collection Depressurization

Fig 2: Continuous flow photochemistry setup ensuring uniform photon flux and scalability.

Self-Validating Protocol: Visible-Light [2+2] Photocycloaddition in Continuous Flow

This protocol details an intermolecular [2+2] cycloaddition using an Iridium-based photocatalyst. Every step is designed as a self-validating system to ensure absolute reproducibility.

System Setup:

  • Reactor: 10 mL PFA (Perfluoroalkoxy) capillary coil. Causality: PFA is mandated because it possesses >90% transmissivity in the visible spectrum and extreme chemical inertness.

  • Light Source: 427 nm High-Power LED array with active cooling (water jacket). Causality: LEDs generate thermal energy. Without active cooling, temperature fluctuations will alter the reaction kinetics and diastereoselectivity.

  • Pumps: Dual high-precision syringe pumps.

Step-by-Step Methodology

Step 1: Reagent Preparation & Deoxygenation

  • Action: Prepare a 0.1 M solution of the diene/olefin mixture and 1 mol%

    
     in anhydrous acetonitrile. Sparge the solution with Argon for 30 minutes.
    
  • Causality: Molecular oxygen has a triplet ground state (

    
    ) and rapidly quenches the excited triplet state of the photocatalyst (
    
    
    
    ) at diffusion-controlled rates (
    
    
    ). Failure to degas will completely halt the Dexter EnT process.

Step 2: Flow System Priming

  • Action: Prime the PFA reactor with degassed solvent. Engage the 100 psi Back Pressure Regulator (BPR) at the system's outlet.

  • Causality: The BPR compresses any residual micro-bubbles or outgassed nitrogen, ensuring a homogeneous, single-phase liquid flow. Multiphase "slug flow" disrupts the calculated residence time (

    
    ) and causes localized hot spots.
    

Step 3: Steady-State Irradiation

  • Action: Set the flow rate to achieve a 20-minute residence time (

    
    ). Ignite the 427 nm LEDs.
    
  • Causality: The 20-minute residence time is calibrated to reach the photostationary state of the specific substrate. The narrow path length guarantees that every molecule receives an identical photon dose.

Step 4: Self-Validation & Fraction Collection

  • Action: Discard the first 2 reactor volumes (20 mL). Collect the subsequent output. Analyze aliquots every 30 minutes via in-line Process Analytical Technology (PAT) such as UPLC-MS or flow-IR.

  • Causality: The system must reach a steady state before product collection. A variance of <2% in the product-to-starting-material ratio across aliquots self-validates the system's stability, proving the catalyst is not degrading and the photon flux is constant.

Complex Applications: Natural Products and Polymers

The robustness of modern [2+2] photocycloadditions extends far beyond simple scaffolds.

  • Natural Product Synthesis: The cyclobutane core is a defining feature of complex meroterpenoids and alkaloids. For instance, biomimetic syntheses of molecules like scopariusicide A and the maleidride viburspiran rely heavily on highly stereoselective intramolecular [2+2] photocycloadditions to establish their strained tricyclic architectures[1][4].

  • Materials Science: Beyond small molecules, this chemistry is utilized as a polymerization tool. Light-driven [2+2] cycloadditions can link monotopic olefins into robust organic polymers where the connectivity is entirely based on cyclobutane moieties, creating novel photocatalytic materials with enhanced stability[5].

Conclusion

The [2+2] photocycloaddition has evolved from a niche, UV-dependent reaction into a highly predictable, visible-light-driven engine for cyclobutane synthesis. By combining the mechanistic precision of Energy Transfer photocatalysis with the physical advantages of continuous flow engineering, drug development professionals can now routinely incorporate highly strained, sp3-rich cyclobutane bioisosteres into their clinical candidates with absolute scalability and confidence.

References

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815.[Link]

  • Hou, et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(37).[Link]

  • Journal of Materials Chemistry A. (2023). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. Royal Society of Chemistry.[Link]

  • Donnelly, B. (2021). [2+2]-Photocycloaddition Reactions in the Synthesis of Novel Scaffolds and Natural Products. University of Bristol Research Portal.[Link]

Sources

Harnessing the Reactivity of the Cyclobutane Ring in Dicarboxylate Esters: Mechanisms, Cycloadditions, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane ring, long considered a challenging motif due to its inherent ring strain, has emerged as a highly versatile C4 synthon in advanced organic synthesis and drug development. When functionalized with geminal electron-withdrawing groups—specifically in the form of cyclobutane-1,1-dicarboxylate esters—the ring's electronic properties are fundamentally altered. This whitepaper provides an in-depth technical analysis of the reactivity of cyclobutane dicarboxylate esters, focusing on donor-acceptor (D-A) ring-opening mechanisms, Lewis acid-catalyzed cycloadditions, and the critical role of these structures in the activation of platinum-based antineoplastic agents like carboplatin.

Structural and Energetic Foundations

The reactivity of cyclobutane derivatives is primarily driven by the release of ring strain. The cyclobutane ring possesses a strain energy of approximately 26.3 kcal/mol, which is remarkably close to that of cyclopropane (27.6 kcal/mol)[1]. However, unlike cyclopropanes, unactivated cyclobutanes are kinetically inert to many ring-opening conditions due to poorer orbital overlap and higher activation barriers for C–C bond cleavage.

To unlock the synthetic utility of cyclobutane, chemists employ the Donor-Acceptor (D-A) paradigm . By installing a dicarboxylate ester moiety (the acceptor) at the 1-position and an electron-donating group (e.g., alkoxy, aryl, or amine) at the 2- or 3-position, the intervening C–C bond becomes highly polarized.

The Role of the Dicarboxylate Acceptor

The 1,1-dicarboxylate group serves two critical functions:

  • Electronic Polarization: It withdraws electron density via induction and resonance, weakening the adjacent C1–C2 bond.

  • Coordination Site: The carbonyl oxygens act as bidentate or monodentate coordination sites for Lewis acids, which further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, facilitating heterolytic bond cleavage[2].

Mechanistic Pathways: The 1,4-Dipole and Cycloadditions

Upon activation by a Lewis acid, D-A cyclobutanes undergo C–C bond cleavage to form a reactive intermediate. Experimental evidence, including stereochemical analysis, supports an "intimate ion pair" or zwitterionic mechanism where the polarized C–C bond elongates but does not entirely dissociate before the nucleophilic attack occurs[1][3].

This 1,4-dipole intermediate is a powerful building block for formal [4+2] and [3+2] cycloadditions, allowing for the rapid assembly of complex six-membered and five-membered heterocycles, such as tetrahydropyrans and spiro-piperidines[3][4].

DA_Cyclobutane A D-A Cyclobutane (1,1-Dicarboxylate) B Lewis Acid Coordination (e.g., Sc(OTf)3) A->B Activation C Zwitterionic Intermediate (1,4-Dipole) B->C C-C Bond Cleavage D Nucleophilic Attack (e.g., Aldehyde/Imine) C->D Dipolarophile Addition E [4+2] Cycloadduct (6-Membered Ring) D->E Ring Closure

Lewis acid-catalyzed [4+2] cycloaddition mechanism of Donor-Acceptor cyclobutanes.

Pharmaceutical Case Study: Carboplatin Activation

Beyond organic methodology, the cyclobutane-1,1-dicarboxylate (CBDCA) moiety is the defining structural feature of carboplatin , a second-generation platinum-based antineoplastic drug[5][6]. Carboplatin was designed to mitigate the severe nephrotoxicity associated with cisplatin by replacing the labile chloride ligands with the bidentate CBDCA chelate.

Mechanism of in vivo Activation

Because the intact CBDCA chelate is highly stable, carboplatin is relatively unreactive toward water (hydrolysis). Its activation relies on the nucleophilic ring-opening of the dicarboxylate chelate. Studies utilizing


 Heteronuclear Single Quantum Coherence (HSQC) NMR have demonstrated that physiological nucleophiles, specifically carbonate ions (

), attack the platinum center at physiological pH[5][7].

This attack displaces one arm of the CBDCA ligand, forming a ring-opened, monodentate cyclobutane-1,1-dicarboxylate intermediate. Furthermore, sulfur-containing biological ligands, such as methionine derivatives, have been shown to facilitate this ring-opening reaction, which is a critical precursor step before the platinum complex can cross-link DNA[8].

Carboplatin_Activation A Carboplatin (Intact CBDCA Chelate) B Nucleophilic Attack (Carbonate / Methionine) A->B Physiological pH C Ring-Opened Intermediate (Monodentate CBDCA) B->C Chelate Opening D Ligand Displacement (Loss of CBDCA) C->D Complete Dissociation E DNA Cross-linking (Cytotoxic Effect) D->E Target Binding

Activation pathway of Carboplatin via nucleophilic ring-opening of the CBDCA ligand.

Quantitative Data Summaries

To contextualize the reactivity of the cyclobutane ring and its dicarboxylate derivatives, the following tables summarize key thermodynamic and kinetic parameters.

Table 1: Comparative Ring Strain Energies of Cycloalkanes [1]

CycloalkaneRing SizeStrain Energy (kcal/mol)Reactivity Profile in Annulation
Cyclopropane3~27.6Highly reactive; readily undergoes ring-opening.
Cyclobutane 4 ~26.3 Requires D-A polarization for facile C-C cleavage.
Cyclopentane5~6.5Near strain-free; kinetically inaccessible for annulation.
Cyclohexane6~0.1Strain-free; inert to ring-opening cycloadditions.

Table 2: Kinetic Rate Constants for Platinum-Dicarboxylate Ring-Opening [8]

Platinum ComplexNucleophilepHRing-Opening Rate Constant (

)

N-Acetylmethionine (Ac-Met)6.56


Methionylglycine (Met-Gly)6.56

Carboplatin (CBDCA)Carbonate (

)
8.60Highly pH dependent; forms

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate formation and reaction completion can be analytically verified at each step.

Protocol A: Lewis Acid-Catalyzed [4+2] Cycloaddition of D-A Cyclobutanes

Objective: Synthesize a spiro[piperidine-3,2′-oxindole] via the reaction of a cyclobutane-1,1-dicarboxylate with an iminooxindole.[4]

  • Preparation of the Reaction Mixture:

    • Causality: Moisture can deactivate the Lewis acid catalyst. Flame-dry all glassware and purge with Argon.

    • Add dimethyl 2-(4-methoxyphenyl)cyclobutane-1,1-dicarboxylate (1.0 equiv, 0.2 mmol) and the N-unprotected iminooxindole (1.2 equiv, 0.24 mmol) to a Schlenk tube.

  • Solvent Addition:

    • Dissolve the reagents in anhydrous dichloromethane (DCM, 2.0 mL).

  • Catalyst Introduction:

    • Causality:

      
       is chosen over 
      
      
      
      due to its higher oxophilicity, which more effectively coordinates the 1,1-dicarboxylate oxygens to trigger the intimate ion pair formation[4].
    • Add

      
       (20 mol%). Stir the mixture at room temperature (
      
      
      
      ).
  • Self-Validation (Reaction Monitoring):

    • Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the cyclobutane spot (UV active) and the appearance of a lower

      
       product spot indicates the successful formation of the 1,4-dipole and subsequent ring closure.
      
  • Workup and Isolation:

    • Quench the reaction with saturated aqueous

      
       (5 mL) to neutralize the Lewis acid. Extract with DCM (
      
      
      
      mL).
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purify via flash column chromatography to yield the spiro-heterocycle (typically >80% yield, >95:5 dr).

Protocol B: NMR-Based Monitoring of Carboplatin Activation by Carbonate

Objective: Track the ring-opening of the cyclobutane-1,1-dicarboxylate ligand in carboplatin using


 HSQC NMR.[5][7]
  • Isotope Labeling:

    • Causality: Standard carboplatin lacks NMR-active nuclei that clearly shift upon initial ring opening. Synthesize or procure

      
      -labeled carboplatin to monitor the symmetry of the 
      
      
      
      bonds.
  • Buffer Preparation:

    • Prepare a 100 mM carbonate buffer solution in

      
      . Adjust the pH to 8.6 using 
      
      
      
      or
      
      
      .
    • Causality: A pH > 8.6 is required to ensure the carbonate ion (

      
      ) is the dominant species, which acts as the active nucleophile[5].
      
  • Sample Preparation:

    • Dissolve

      
      -labeled carboplatin (5 mM) in 0.5 mL of the prepared carbonate buffer directly in an NMR tube.
      
  • Data Acquisition (Self-Validation):

    • Insert the sample into an NMR spectrometer (e.g., 600 MHz) pre-equilibrated to

      
       (physiological temperature).
      
    • Acquire

      
       HSQC spectra at 1-hour intervals for 24 hours.
      
    • Validation Check: The intact carboplatin will show a single symmetric

      
       cross-peak. As the CBDCA ring opens to form the monodentate intermediate (
      
      
      
      ), the symmetry is broken, and two distinct
      
      
      cross-peaks will emerge.
  • Kinetic Analysis:

    • Integrate the cross-peaks over time to determine the pseudo-first-order rate constant of the dicarboxylate ring-opening.

References

  • (PDF) Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes ResearchGate URL:[Link]

  • Formal [4 + 2] Cycloaddition of Donor−Acceptor Cyclobutanes and Aldehydes: Stereoselective Access to Substituted Tetrahydropyrans Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles] National Institutes of Health (NIH) URL:[Link]

  • Activation of carboplatin by carbonate National Institutes of Health (PubMed) URL:[Link]

  • (PDF) Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II) ResearchGate URL:[Link]

  • Chelate-ring-opened adducts of[Pt(en)(Me-Mal-O,O′)] with methionine derivatives: relevance to the biological activity of platinum anticancer agents Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[Link]

  • Activation of Carboplatin by Carbonate SURFACE at Syracuse University URL: [Link]

Sources

Dimethyl Cyclobutane-1,3-dicarboxylate: A Semi-Rigid Monomer Building Block for Advanced Materials and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Pharmaceutical Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The pursuit of next-generation materials and therapeutics heavily relies on the architectural precision of foundational building blocks. Dimethyl cyclobutane-1,3-dicarboxylate (DMCBD) (CAS: 90199-98-7) has emerged as a highly versatile, semi-rigid alicyclic diester that bridges the gap between highly flexible aliphatic chains and rigid aromatic systems[1].

In polymer science, the cyclobutane core imparts distinct thermal stability and semi-crystallinity to polyesters and polyamides, offering a sustainable, bio-based alternative to petroleum-derived aromatic monomers like terephthalic acid[2]. In pharmaceutical chemistry, the cyclobutane ring serves as a conformationally restricted bioisostere, utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel triterpene derivatives acting as HIV maturation inhibitors[3].

This guide provides a comprehensive technical analysis of DMCBD, detailing its conformational dynamics, scalable synthetic pathways, and field-proven experimental protocols for both polymer and pharmaceutical applications.

Structural & Conformational Dynamics

The utility of DMCBD is fundamentally rooted in its stereochemistry and ring dynamics. The four-membered cyclobutane ring is highly strained (~26 kcal/mol of ring strain), which forces the molecule out of a planar geometry into a "puckered" or "butterfly" conformation[4].

Causality in Conformational Design
  • Strain Relief: The puckering reduces torsional strain (Pitzer strain) between adjacent C-H bonds that would otherwise be eclipsed in a planar conformation.

  • Stereoisomerism: DMCBD exists primarily as cis-(1s,3s) and trans isomers. The cis-isomer allows both ester groups to occupy pseudo-equatorial positions, minimizing 1,3-diaxial steric clashes and rendering it thermodynamically more stable than the trans-isomer[5].

  • Vectorial Projection: For drug discovery, the specific exit vectors of the 1,3-substituents allow medicinal chemists to precisely position pharmacophores in 3D space, locking the molecule into an active binding conformation while improving metabolic stability (ADMET properties)[1].

Table 1: Physicochemical and Conformational Properties of DMCBD
PropertyDescription / ValueFunctional Implication
Molecular Formula C₈H₁₂O₄Low molecular weight allows high atom economy in polymerizations.
Molecular Weight 172.18 g/mol Facilitates easy purification via vacuum distillation.
Ring Conformation Puckered (Butterfly)Provides semi-rigidity; balances flexibility and structural integrity.
Primary Isomer cis-(1s,3s)-dimethyl cyclobutane-1,3-dicarboxylateOffers symmetrical, predictable polymerization kinetics.
Thermal Stability High (Ring tolerates >300°C)Survives harsh melt-polycondensation conditions without ring-opening.

Synthetic Pathways & Scalability

Historically, synthesizing cyclobutane derivatives was plagued by low yields and harsh conditions. Modern green chemistry has revolutionized this via [2+2] topochemical photocycloaddition [1].

By utilizing renewable biomass-derived precursors such as furfural or sorbic acid, chemists can synthesize cyclobutane-1,3-dicarboxylic acid (CBDA), which is subsequently esterified to DMCBD[6]. The solvent-free photodimerization of crystalline precursors under UV or blacklight ensures high stereoselectivity because the crystal lattice restricts the movement of the reacting alkene double bonds.

G A Renewable Precursor (e.g., Furfural) B Knoevenagel Condensation & Decarboxylation A->B C Acrylic Acid Derivative (e.g., 2-Furanacrylic acid) B->C D [2+2] Photocycloaddition (UV/Blacklight, -20°C) C->D E Cyclobutane-1,3-dicarboxylic Acid (CBDA) D->E F Fischer Esterification (Methanol, H+) E->F G Dimethyl Cyclobutane-1,3-dicarboxylate (DMCBD) F->G

Fig 1. Synthetic pathway of DMCBD via stereoselective [2+2] photocycloaddition.

Protocol 1: Synthesis of DMCBD via Photocycloaddition & Esterification

This protocol utilizes a self-validating topochemical approach to ensure stereochemical purity.

  • Precursor Preparation: Synthesize the acrylic acid derivative (e.g., 2-furanacrylic acid) via Knoevenagel condensation of furfural with malonic acid. Isolate and crystallize the product.

    • Causality: High crystalline purity is mandatory. Topochemical [2+2] reactions rely strictly on the spatial alignment (< 4.2 Å) of double bonds in the crystal lattice.

  • Photodimerization: Spread the crystalline precursor in a thin layer (solvent-free) and irradiate with a residential blacklight (ECO-UV) at -20 °C for 48-72 hours.

    • Causality: Conducting the reaction at sub-zero temperatures prevents localized melting from the UV lamp's heat, preserving the crystal lattice and preventing the formation of unwanted stereoisomers or oligomers[2].

  • Hydrolysis & Purification: Wash the resulting dimer with cold solvent to remove unreacted monomer, yielding cyclobutane-1,3-dicarboxylic acid (CBDA). Confirm the cyclobutane ring formation via ¹H-NMR (appearance of sp³-hybridized carbon signals ~3.7-4.1 ppm and disappearance of alkene signals).

  • Esterification: Reflux the CBDA in anhydrous methanol with a catalytic amount of sulfuric acid for 12 hours.

  • Workup: Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. The resulting DMCBD can be purified via vacuum distillation to achieve >99% purity required for polymerization.

Applications in Polymer Science & Pharmaceuticals

DMCBD acts as a critical node that branches into two distinct high-value fields: sustainable materials and advanced therapeutics.

G A Dimethyl Cyclobutane-1,3-dicarboxylate (Monomer Core) B Melt Polycondensation (+ Aliphatic Diols) A->B D Amidation / Condensation (+ Diamines) A->D F Hydrolysis & Coupling (Pharma Derivatization) A->F C Semi-Rigid Polyesters (High Tg, Biobased) B->C E Polyamides / Polyimides (Thermal Stability) D->E G Conformationally Restricted Drug Scaffolds (e.g., HIV Inhibitors) F->G

Fig 2. Divergent application workflows for DMCBD in polymer science and drug development.

Polymer Science: Semi-Rigid Polyesters

Using DMCBD in step-growth polymerization (polycondensation) yields polymers with excellent thermal stability and char-forming properties[7]. Because the cyclobutane ring is semi-rigid, it provides a higher glass transition temperature (


) than purely aliphatic chains (like adipic acid), but maintains better solubility and processability than purely aromatic chains (like terephthalic acid).
Table 2: Comparative Thermal Impact of Diacid Monomers in Polyesters
Diacid Monomer CoreFlexibility/RigidityTypical

Impact
Biodegradability Potential
Adipic Acid (Aliphatic)Highly FlexibleLow (< 0 °C)High
DMCBD (Cyclobutane) Semi-Rigid Moderate (40 - 80 °C) Moderate to High
Terephthalic Acid (Aromatic)Highly RigidHigh (> 70 °C)Low
Protocol 2: Melt Polycondensation of DMCBD with Aliphatic Diols

This two-stage protocol relies on precise equilibrium control to achieve high molecular weight.

  • Stage 1: Transesterification (Oligomerization)

    • Charge a dry, inert-gas flushed Schlenk flask with DMCBD and an aliphatic diol (e.g., 1,4-butanediol) in a 1:1.2 molar ratio.

    • Add 0.1 mol% of a transesterification catalyst (e.g., Titanium(IV) tetrabutoxide, Ti(OBu)₄).

    • Heat the mixture to 160 °C under a continuous nitrogen sweep for 2-4 hours.

    • Causality: The slight excess of diol ensures hydroxyl end-capping. The nitrogen sweep actively removes the methanol byproduct, driving the equilibrium toward oligomer formation.

  • Stage 2: Polycondensation

    • Gradually increase the temperature to 200–220 °C while slowly applying a high vacuum (< 0.1 mbar).

    • Maintain these conditions for 3-5 hours until the melt viscosity increases significantly (observed by the torque on the mechanical stirrer).

    • Causality: High vacuum is critical to remove the excess diol. According to Carothers' equation, extreme conversion (

      
      ) is required to achieve high molecular weight, which is only possible if the small molecule condensate is aggressively removed.
      
  • Termination & Characterization: Cool the polymer under vacuum, dissolve in chloroform, and precipitate in cold methanol. Validate the molecular weight via Gel Permeation Chromatography (GPC) and thermal properties via Differential Scanning Calorimetry (DSC).

Pharmaceutical Development: HIV Maturation Inhibitors

In medicinal chemistry, DMCBD is utilized to synthesize conformationally locked derivatives. A prominent example is the development of novel betulinic acid derivatives and triterpenones, which act as HIV-1 maturation inhibitors[8][9].

Drugs like Bevirimat target the Gag polyprotein processing step. However, baseline Gag polymorphisms in patients often lead to resistance. To overcome this, researchers utilize cyclobutane-1,3-dicarboxylate scaffolds to create C-3 and C-17 reverse amide derivatives of triterpenes[9].

  • Mechanism of Action: The cyclobutane ring acts as a rigid spacer that precisely angles the active functional groups to interact with the mutated SP-1 cleavage site of the HIV-1 capsid.

  • Synthesis Integration: DMCBD is selectively hydrolyzed to its mono-ester, activated (e.g., via oxalyl chloride or coupling reagents like HATU), and conjugated to the triterpene core. The remaining ester is then functionalized further or saponified to the free acid to optimize aqueous solubility and bioavailability[3].

Conclusion

Dimethyl cyclobutane-1,3-dicarboxylate represents a paradigm shift in monomer selection. By offering a tunable balance of rigidity and flexibility, it solves critical material limitations in polymer chemistry while simultaneously providing medicinal chemists with a powerful bioisosteric tool for overcoming drug resistance. As topochemical photocycloaddition techniques become increasingly scalable, the integration of DMCBD into commercial pipelines will continue to accelerate.

References

1. 2. 3. 4. 5. 6. 7. 8. 9.

Sources

C8H12O4 Isomers in Therapeutics and Advanced Materials: Molecular Characterization, Isomeric Profiling, and Synthesis Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C8H12O4 represents a highly versatile class of organic compounds characterized by a precise molecular weight of 172.18 g/mol and an exact monoisotopic mass of 172.07355 Da [1]. As a Senior Application Scientist, I approach this chemical space not merely as a collection of atoms, but as a functional toolkit where stereochemistry and functional group positioning dictate macroscopic properties. This whitepaper deconstructs the physicochemical profiling, mechanistic causality, and self-validating analytical workflows for the most critical C8H12O4 isomers utilized in modern drug development and polymer science.

Physicochemical Profiling and Isomeric Diversity

The structural diversity of C8H12O4 arises from its degree of unsaturation (DoU = 3), which allows for various combinations of rings, double bonds, and carbonyl groups. The causality behind the distinct physical states of these isomers lies in their intermolecular forces: linear unsaturated diesters (like diethyl fumarate) exhibit limited hydrogen bonding and remain liquid at room temperature, whereas cycloaliphatic diacids (like 1,4-cyclohexanedicarboxylic acid) form robust intermolecular hydrogen-bonded dimers, resulting in high-melting-point crystalline solids,[1].

Table 1: Quantitative Physicochemical Profiling of Key C8H12O4 Isomers
Isomer NameCAS NumberStructural ClassPrimary ApplicationExact Mass (Da)Physical State (RT)
Diethyl Fumarate (DEF) 623-91-6Diester (Unsaturated)Immunomodulation / Oncology172.07355Liquid
1,4-Cyclohexanedicarboxylic Acid 1076-97-7Cycloaliphatic DiacidPolymer Synthesis172.07355Solid
Terpenylic Acid 26754-48-3Lactone Carboxylic AcidAerosol Biomarker172.07355Solid
cis-4-Octenedioic Acid 38561-68-1Dicarboxylic Fatty AcidLipid Profiling172.07355Solid

(Data grounded in [1],[2],[3])

Clinical & Material Applications: The Causality of Structure

Diethyl Fumarate (DEF) in Immunomodulation and Oncology

Fumaric acid esters (FAEs), including the C8H12O4 isomer Diethyl Fumarate (DEF), are heavily utilized in the treatment of autoimmune conditions such as psoriasis and multiple sclerosis[4].

Mechanistic Causality: Why does DEF act as a potent immunomodulator? The causality lies in its


-unsaturated carbonyl moiety. This specific structural geometry acts as a highly reactive Michael acceptor. When DEF enters the intracellular space, it electrophilically attacks and alkylates sensitive cysteine residues on the Keap1 repressor protein. This covalent modification induces a conformational shift in Keap1, preventing the ubiquitination and subsequent degradation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Consequently, Nrf2 stabilizes, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE), driving the transcription of cytoprotective and anti-inflammatory genes[4],[5]. Furthermore, recent oncological studies demonstrate that DEF pre-treatment enhances the efficacy of oncolytic HSV-1 virotherapy by modulating cellular reactive oxygen species (ROS) and suppressing NF-κB pathways[6].

Nrf2_Pathway DEF Diethyl Fumarate (C8H12O4) Keap1 Keap1 Alkylation (Cysteine Modification) DEF->Keap1 Electrophilic attack Nrf2_Release Nrf2 Release & Stabilization Keap1->Nrf2_Release Conformational change Nucleus Nuclear Translocation Nrf2_Release->Nucleus Translocation ARE ARE Binding (Antioxidant Response) Nucleus->ARE Gene Transcription

Nrf2 activation pathway induced by Diethyl Fumarate (DEF) via Keap1 alkylation.

1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA) in Polymer Backbones

1,4-CHDA is a critical cycloaliphatic monomer used to synthesize high-performance polyesters and polyamides.

Mechanistic Causality: The performance of 1,4-CHDA-derived polymers is strictly dictated by stereochemistry. The trans-isomer adopts a highly symmetrical, diequatorial (e,e) conformation. During melt polycondensation, this linearity facilitates dense interchain packing and strong intermolecular interactions. As a direct result, polymers rich in trans-1,4-CHDA exhibit significantly higher melting points, superior hydrolytic stability, and enhanced weatherability compared to those synthesized from the kinked axial-equatorial (a,e) cis-isomer[7],[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , where internal checkpoints automatically confirm the success or failure of the procedure without requiring external assumptions.

Protocol 1: LC-MS/MS Isomeric Differentiation of C8H12O4

This workflow separates and identifies C8H12O4 isomers from complex biological or synthetic matrices. It self-validates by cross-referencing orthogonal data points: chromatographic retention time (RT) and MS/MS fragmentation patterns.

  • Step 1: Sample Preparation & Ion Suppression: Dilute the C8H12O4 mixture in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The acidic modifier suppresses the ionization of carboxylic acid groups (e.g., in 1,4-CHDA), increasing their hydrophobicity to ensure adequate retention on the reversed-phase column.

  • Step 2: Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (1.7 µm, 2.1 x 100 mm). Elute using a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Step 3: ESI-MS/MS Acquisition: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode targeting the exact precursor mass

    
     171.065 
    
    
    
    .
  • Step 4: Self-Validation Checkpoint: The system automatically compares the empirical isotopic distribution (M+1, M+2) against the theoretical C8H12O4 model. If matrix effects shift the RT by >0.2 minutes, the system self-corrects by requiring a >90% match in the collision-induced dissociation (CID) fragmentation spectra against an authentic standard library before confirming the isomer's identity.

Analytical_Workflow Sample C8H12O4 Mixture (Isomeric Pool) HPLC Reversed-Phase HPLC (Isomer Separation) Sample->HPLC Injection MS ESI-MS/MS (m/z 171.06[M-H]-) HPLC->MS Elution Validation Self-Validation: Isotope Ratio & RT MS->Validation Data Acquisition Validation->HPLC Feedback/Calibration Output Isomer Identification Validation->Output Orthogonal confirmation

Self-validating LC-MS/MS workflow for C8H12O4 isomeric differentiation.

Protocol 2: Stereochemical Isolation and Melt Polycondensation of 1,4-CHDA

This protocol details the synthesis of poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE), utilizing vacuum-driven equilibrium shifts.

  • Step 1: Pre-Polymerization (Esterification): Combine trans-1,4-CHDA with a slight molar excess of 1,4-butanediol in a reactor equipped with a mechanical stirrer and a Dean-Stark trap. Heat to 150 °C under a nitrogen atmosphere.

  • Step 2: Equilibrium Driving: Gradually increase the temperature to 200 °C. Causality: As esterification proceeds, water is generated. Removing this water via the trap drives the reaction forward according to Le Chatelier's principle.

  • Step 3: Melt Polycondensation: Once 90% of the theoretical water volume is collected, reduce the internal pressure to 0.070 mbar. Causality: High vacuum removes volatile byproducts and excess diol, forcing transesterification and exponentially increasing the polymer's molecular weight.

  • Step 4: Thermal Self-Validation: Terminate the reaction when the mechanical stirrer torque reaches a constant maximum. Validate the stereochemical purity of the backbone using Differential Scanning Calorimetry (DSC). A sharp melting transition (

    
    ) above 160 °C self-validates that the trans-conformation was preserved without thermal isomerization to the cis-form[7].
    

References

  • PubChem (NIH) . "Diethyl fumarate | C8H12O4 | CID 638144". National Center for Biotechnology Information. URL:[Link]

  • PubChem (NIH) . "Terpenylic acid | C8H12O4 | CID 117328". National Center for Biotechnology Information. URL: [Link]

  • ResearchGate . "Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility?". Journal of Clinical Medicine. URL:[Link]

  • Frontiers in Oncology . "Unlocking the potential of dimethyl fumarate: enhancing oncolytic HSV-1 efficacy for wider cancer applications". Frontiers. URL:[Link]

  • ResearchGate . "Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride)". Polymer Bulletin. URL:[Link]

  • ACS Publications . "Synthesis of Flexible Random Copolymers of Poly(butylene trans-1,4-ciclohexanedicarboxylate)...". Biomacromolecules. URL:[Link]

Sources

Dimethyl Cyclobutane-1,3-Dicarboxylate: A Technical Guide on Stereochemical Identity, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, dimethyl cyclobutane-1,3-dicarboxylate provides a unique combination of structural rigidity and versatile reactivity. In modern drug discovery, the incorporation of cyclobutane scaffolds is a proven strategy to improve metabolic stability, restrict conformational freedom, and enhance target binding affinity. This whitepaper provides an authoritative analysis of the compound’s stereochemical identity, validated synthetic methodologies, and its critical role in the development of novel HIV maturation inhibitors.

Stereochemical Identity and Quantitative Specifications

The rigid four-membered ring of cyclobutane prevents free rotation, resulting in distinct cis and trans diastereomers depending on the relative facial orientation of the two methyl ester groups. Because these isomers possess different spatial geometries, they exhibit distinct pharmacological vectors when conjugated to larger drug pharmacophores.

To ensure reproducibility in synthetic workflows, researchers must utilize the correct Chemical Abstracts Service (CAS) registry numbers corresponding to the required stereochemistry [1].

Table 1: Chemical Identifiers & Isomeric CAS Numbers
Isomer SpecificationCAS NumberIUPAC NameSMILES String
Unspecified / Mixture 90199-98-7Dimethyl cyclobutane-1,3-dicarboxylateCOC(=O)C1CC(C(=O)OC)C1
Cis-isomer (1s,3s) 2398-12-1(1s,3s)-dimethyl cyclobutane-1,3-dicarboxylateCOC(=O)[C@H]1CC(=O)OC
Trans-isomer (1r,3r) 2398-13-2(1r,3r)-dimethyl cyclobutane-1,3-dicarboxylateCOC(=O)[C@H]1CC(=O)OC
Table 2: Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C₈H₁₂O₄Monoisotopic mass validation via MS.
Molecular Weight 172.18 g/mol Essential for stoichiometric calculations.
Physical State Colorless to pale yellow liquidVisual indicator of purity/degradation.
Storage Conditions 2-8°C, sealed under inert gasPrevents slow hydrolysis from atmospheric moisture.

Synthesis and Mechanistic Pathways

The standard industrial and laboratory synthesis of dimethyl cyclobutane-1,3-dicarboxylate proceeds via the acid-catalyzed Fischer esterification of cyclobutane-1,3-dicarboxylic acid. While the mechanism is classical, the strained nature of the cyclobutane ring necessitates precise thermal and catalytic control to prevent ring-opening side reactions.

Synthesis SM Cyclobutane-1,3- dicarboxylic acid Reagents Methanol + H2SO4 (Reflux, 65°C) SM->Reagents Esterification Intermediate Monoester Intermediate Reagents->Intermediate Protonation Product Dimethyl cyclobutane- 1,3-dicarboxylate Intermediate->Product Esterification

Fig 1: Stepwise Fischer esterification of cyclobutane-1,3-dicarboxylic acid.

Protocol 1: Optimized Fischer Esterification

This protocol is designed as a self-validating system , ensuring that each step provides measurable feedback to confirm success before proceeding.

  • Substrate Dissolution: Suspend 1.0 equivalent of cyclobutane-1,3-dicarboxylic acid in 10 volumes of anhydrous methanol.

    • Causality: Anhydrous methanol acts as both the reagent and the solvent. The vast molar excess of methanol drives the equilibrium toward the ester product according to Le Chatelier’s principle, while the absence of water prevents the reverse hydrolysis reaction.

  • Catalyst Addition: Cool the suspension to 0°C using an ice bath. Add 0.1 equivalents of concentrated H₂SO₄ dropwise.

    • Causality: The protonation of the carbonyl oxygen is highly exothermic. Controlling the temperature during addition prevents localized superheating, which could trigger ring-opening polymerization of the strained cyclobutane moiety [5].

  • Thermal Activation: Affix a reflux condenser and heat the reaction to 65°C for 12 hours.

    • Causality: Refluxing provides the necessary activation energy for the nucleophilic attack of methanol on the protonated carbonyl carbon, facilitating the formation of the tetrahedral intermediate.

  • Quenching & Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Dilute with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

    • Causality: The basic wash neutralizes the acid catalyst and deprotonates any unreacted diacid or monoester intermediate, partitioning them into the aqueous layer and leaving only the pure diester in the organic phase.

  • Self-Validation (QC):

    • TLC: Run a TLC (Hexane:EtOAc 3:1) stained with KMnO₄. The product will appear as a high-R_f spot, confirming the removal of the highly polar diacid.

    • ¹H NMR (CDCl₃): Success is definitively confirmed by the disappearance of the broad carboxylic -OH peak (>10 ppm) and the emergence of a sharp 6H singlet at ~3.65 ppm, corresponding to the newly formed methoxy (-OCH₃) protons.

Applications in Drug Development: HIV Maturation Inhibitors

Dimethyl cyclobutane-1,3-dicarboxylate has gained significant traction in antiviral research, specifically in the synthesis of novel triterpene derivatives (such as betulinic acid analogs) acting as HIV maturation inhibitors [4]. These inhibitors, akin to Bevirimat, function by disrupting Gag protein processing, a critical step in viral maturation.

To utilize the cyclobutane scaffold as a linker, researchers must first perform a controlled desymmetrization (mono-saponification) of the diester.

DrugDev A Dimethyl cyclobutane-1,3-dicarboxylate (CAS: 90199-98-7) B Mono-saponification (KOH, THF/MeOH, 0°C to RT) A->B Desymmetrization C Amide/Ester Coupling (Betulinic Acid Scaffold) B->C Pharmacophore Conjugation D HIV Maturation Inhibitor Candidate C->D Lead Optimization

Fig 2: Workflow for integrating the cyclobutane scaffold into HIV inhibitors.

Protocol 2: Controlled Mono-Saponification for Pharmacophore Conjugation

This protocol details the precise generation of the mono-acid intermediate required for downstream API coupling, as utilized in recent patent literature for HIV therapeutics [4].

  • Solvent System Preparation: Dissolve 1.0 equivalent of dimethyl cyclobutane-1,3-dicarboxylate in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol.

    • Causality: THF efficiently solubilizes the organic diester, while methanol ensures complete miscibility with the incoming aqueous base, creating a homogenous reaction environment that prevents biphasic reaction stalling.

  • Stoichiometric Hydrolysis: Cool the solution to 0°C. Add exactly 1.0 equivalent of 2.5N aqueous KOH dropwise over 15 minutes.

    • Causality: Strict stoichiometric control (exactly 1.0 eq) and low temperatures are mandatory to kinetically favor the hydrolysis of only one ester group. Excess base or higher temperatures will result in over-saponification to the undesired diacid.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 6-8 hours.

  • Phase-Selective Extraction: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify to pH 4.5 - 5.0 using 1N HCl. Extract the aqueous layer with EtOAc.

    • Causality: Acidifying to pH ~5 protonates the newly formed carboxylate anion into a neutral carboxylic acid, drastically increasing its partition coefficient into the organic EtOAc layer. Any unreacted diester can be separated via column chromatography.

  • Self-Validation (QC):

    • LC-MS: Analyze the organic extract. The presence of the mono-acid is validated by a dominant [M-H]⁻ ion peak at m/z 157.0 in negative electrospray ionization (ESI-) mode.

Analytical Validation of Stereoisomers

When synthesizing or procuring dimethyl cyclobutane-1,3-dicarboxylate, confirming the cis vs. trans geometry is paramount, as the spatial trajectory of the functional groups dictates the final drug's binding affinity in the target protein pocket.

  • Coupling Constants (J-values): In ¹H NMR, the cis and trans isomers exhibit distinct coupling constants between the ring protons due to the Karplus equation.

  • NOESY / ROESY NMR: The gold standard for self-validating stereochemistry. A Nuclear Overhauser Effect (NOE) cross-peak between the methine protons at C1 and C3 will be strongly present in the cis-isomer (where the protons are on the same face of the ring) and absent or highly attenuated in the trans-isomer.

References

  • Google Patents. "WO2020165741A1 - Novel triterpene derivatives as hiv inhibitors". World Intellectual Property Organization.
  • ACS Publications. "Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study". The Journal of Physical Chemistry A. Available at:[Link]

Methodological & Application

Application Note: Synthesis of High-Performance, Semi-Rigid Polyesters via Dimethyl Cyclobutane-1,3-Dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Technical Application Note & Validated Protocol

Executive Rationale & Mechanistic Insights

The demand for high-performance, biocompatible, and renewable polymers has driven the exploration of novel monomeric building blocks. Historically, rigid aromatic monomers like terephthalic acid (TPA) and bisphenol A (BPA) have been used to impart high glass transition temperatures (


) and mechanical strength to polyesters. However, toxicity concerns—particularly the endocrine-disrupting nature of BPA—and the reliance on petrochemical feedstocks have necessitated alternative approaches[1].

Enter cyclobutane-1,3-dicarboxylates . The four-membered cyclobutane ring offers a unique "semi-rigid" conformational profile. It is less flexible than linear aliphatic chains (e.g., adipic acid) but avoids the absolute rigidity and


-stacking of aromatic rings. When polymerized, [2], making them highly attractive for biomedical devices, resorbable drug delivery matrices, and advanced packaging.
Why the Dimethyl Ester?

While cyclobutane-1,3-dicarboxylic acid (CBDA) can be synthesized via the green [2+2] photocycloaddition of renewable precursors like furfural or cinnamic acid [3], direct melt esterification of the free diacid with diols requires harsh temperatures (often >220°C). At these temperatures, the strained cyclobutane ring is susceptible to thermally induced ring-opening or decarboxylation.

By converting the diacid to dimethyl cyclobutane-1,3-dicarboxylate (DMCBD) , we shift the polymerization mechanism from direct esterification to transesterification . This choice is governed by three causal factors:

  • Lower Activation Energy: Transesterification with aliphatic diols can be initiated at milder temperatures (150–180°C), preserving the integrity of the cyclobutane core.

  • Favorable Equilibrium Dynamics: The byproduct, methanol (bp 64.7°C), is significantly more volatile than water, allowing for rapid removal from the melt to drive the step-growth equilibrium forward.

  • Enhanced Solubility: The dimethyl ester exhibits superior miscibility with hydrophobic catalysts and diols compared to the highly crystalline diacid.

Pathway Visualization

G N1 Precursor (e.g., Furfural / Cinnamic Acid) N2 [2+2] Photocycloaddition (UV/Blacklight, Solvent-free) N1->N2 N3 Cyclobutane-1,3-dicarboxylic Acid (CBDA) N2->N3 Dimerization N4 Esterification (Methanol, H+ Catalyst) N3->N4 N5 Dimethyl Cyclobutane-1,3-dicarboxylate (DMCBD) N4->N5 Diesterification N6 Stage 1: Transesterification (150-180°C, N2, Ti(OiPr)4) N5->N6 + Aliphatic Diols N7 Methanol Distillation (Yield Validation) N6->N7 Oligomerization N8 Stage 2: Polycondensation (200-220°C, <0.1 Torr) N7->N8 Equilibrium Shift N9 Semi-Rigid Polyester (High Tg, BPA-Free) N8->N9 Chain Extension

Figure 1: Synthesis workflow of semi-rigid polyesters from dimethyl cyclobutane-1,3-dicarboxylate.

Self-Validating Experimental Protocols

The following protocol details the two-stage melt polycondensation of DMCBD with an aliphatic diol (e.g., 1,4-butanediol). The system is designed to be self-validating, ensuring that stoichiometric balance and reaction progression are continuously monitored.

Protocol: Two-Stage Melt Polycondensation

Materials Required:

  • Dimethyl cyclobutane-1,3-dicarboxylate (DMCBD) (Purity >99.5%, validated by GC-MS)

  • 1,4-Butanediol (BDO) (Anhydrous, stored over molecular sieves)

  • Titanium(IV) isopropoxide (

    
    ) (Catalyst)
    
  • Antioxidant (e.g., Irganox 1010) to prevent thermal discoloration.

Equipment:

  • 250 mL three-neck round-bottom flask equipped with a mechanical overhead stirrer.

  • Dean-Stark trap connected to a reflux condenser.

  • Programmable heating mantle and high-vacuum pump with a liquid nitrogen cold trap.

Stage 1: Transesterification (Oligomerization)

Causality Check: A molar excess of diol is used to ensure the formation of hydroxyl-terminated oligomers, which is a prerequisite for the subsequent vacuum-driven chain extension.

  • Charge the Reactor: Add DMCBD (10.0 g, 50.0 mmol) and BDO (9.01 g, 100.0 mmol) to the flask. This establishes a 1:2 molar ratio. Add 0.1 wt% of Irganox 1010.

  • Inert Atmosphere: Purge the system with high-purity Nitrogen (

    
    ) for 15 minutes. Validation: Ensure the bubbler indicates a steady, positive pressure flow.
    
  • Catalyst Addition: Inject 0.05 mol% (relative to DMCBD) of

    
     under 
    
    
    
    flow. Causality: Titanium catalysts are highly active Lewis acids that coordinate with the carbonyl oxygen, increasing its electrophilicity without promoting unwanted etherification of the diol.
  • Heating & Distillation: Ramp the temperature to 160°C over 30 minutes. Maintain this temperature.

  • Validation of Stage 1 (Self-Check): Monitor the Dean-Stark trap. The theoretical yield of methanol for complete transesterification is ~3.2 g (4.05 mL). Do not proceed to Stage 2 until at least 95% of the theoretical methanol volume is collected. This typically takes 2–3 hours.

Stage 2: Polycondensation (Chain Extension)

Causality Check: The system must transition from


 pressure to high vacuum to forcefully remove the excess BDO. According to the Carothers equation, high molecular weight is only achieved when the stoichiometric imbalance approaches zero.
  • Temperature Ramp: Increase the reactor temperature to 210°C.

  • Gradual Vacuum Application: Slowly reduce the pressure from 760 Torr to <0.1 Torr over a period of 45 minutes. Causality: Applying vacuum too rapidly will cause the oligomeric melt to "bump" into the condenser, physically removing monomer from the reactor and permanently destroying the required 1:1 stoichiometry.

  • Viscosity Monitoring: Maintain the reaction at 210°C and <0.1 Torr for 2–4 hours.

  • Validation of Stage 2 (Self-Check): Monitor the torque readout on the mechanical stirrer. As the polymer chains entangle, melt viscosity increases exponentially. The reaction is deemed complete when the torque reaches a stable plateau (indicating that the rate of chain extension equals the rate of thermal degradation).

  • Termination: Break the vacuum with

    
    , halt stirring, and extrude the polymer melt into a cold water bath to quench the reaction.
    

Quantitative Data & Material Properties

The semi-rigid nature of the cyclobutane ring imparts distinct thermomechanical properties to the resulting polyesters. Table 1 summarizes the characterization data for polyesters synthesized via the protocol above using various linear aliphatic diols.

Table 1: Thermomechanical Properties of DMCBD-Derived Polyesters

Diol Co-monomer

(kDa)

(kDa)
PDI (

)

(°C)

(°C)

(°C)
Ethylene Glycol (C2)32.568.22.1065185340
1,4-Butanediol (C4)45.185.61.8942150355
1,6-Hexanediol (C6)50.295.31.9025120360

Data Interpretation: As the aliphatic chain length of the diol increases from C2 to C6, the free volume within the polymer matrix increases. This causes a predictable, linear decrease in both the glass transition temperature (


) and the melting temperature (

). The 5% weight loss degradation temperature (

) remains robust across all variants, proving that the [3] well above standard processing temperatures.

Troubleshooting & Optimization

  • Issue: Failure to build molecular weight (Low Torque Plateau).

    • Cause: Loss of stoichiometry due to monomer evaporation, or moisture in the diol.

    • Solution: Ensure the vacuum ramp is strictly controlled (≥45 min). Validate the anhydrous nature of the diol via Karl Fischer titration prior to use (<50 ppm water).

  • Issue: Discoloration of the polymer melt (Yellowing).

    • Cause: Thermal oxidation or catalyst degradation.

    • Solution: Ensure absolute

      
       integrity during Stage 1. Increase the concentration of the primary antioxidant (Irganox 1010) or add a secondary phosphite antioxidant (e.g., Irgafos 168) to decompose hydroperoxides.
      

References

  • Title: Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer Source: ResearchGate / Polymer Chemistry URL: [Link]

  • Title: Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Application Note: Synthesis and Elaboration of the Cyclobutane-1,3-dicarboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, historical context, and modern scalable protocols for cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives.

Introduction: The Privileged Cyclobutane Scaffold

The cyclobutane-1,3-dicarboxylic acid (CBDA) motif is a highly sought-after semi-rigid building block. In medicinal chemistry, it serves as a conformationally restricted bioisostere for PROTAC linkers and diamine pharmacophores, bridging the spatial gap between highly flexible aliphatic chains and rigid aromatic rings[1],[2]. In materials science, CBDA derivatives are critical for synthesizing high-performance, semi-crystalline polyesters and metal-organic frameworks (MOFs)[3],[4].

Synthesizing the 1,3-disubstituted cyclobutane ring, however, is notoriously challenging due to significant ring strain and the kinetic favorability of competing side reactions.

A History of Mistaken Identity

The synthesis of 1,3-cyclobutanedicarboxylic acid is famous in organic chemistry for a decades-long structural misassignment. In 1881, Markownikoff and Krestownikoff attempted its synthesis via the base-catalyzed self-condensation of ethyl-


-chloropropionate, isolating an acid with a melting point of 138 °C[5]. For nearly 70 years, this was accepted as the true 1,3-diacid. It was not until 1950 that Deutsch and Buchman definitively proved that Markownikoff's product was actually methylcyclopropanedicarboxylic acid[6],[7]. The true cis-1,3-cyclobutanedicarboxylic acid was finally synthesized and characterized by Buchman in 1942, revealing a melting point of 135–136 °C[8],[9].
Quantitative Comparison of Historical and Modern Data

To understand the analytical confusion that plagued early researchers, we must look at the physicochemical data. Table 1 summarizes the historical melting point confusion, while Table 2 compares the efficacy of classical versus modern synthetic routes.

Table 1: Historical Melting Point Confusion in CBDA Synthesis

CompoundReported m.p. (°C)Historical StatusTrue Structural Identity
Markownikoff's Acid138Falsely accepted as 1,3-CBDA (1881–1950)Methylcyclopropanedicarboxylic acid
Buchman's Acid135–136Verified cis-1,3-CBDA (1942)cis-1,3-Cyclobutanedicarboxylic acid

Table 2: Comparison of Synthetic Routes for the 1,3-Cyclobutane Scaffold

Synthetic RoutePrimary PrecursorsYield / EfficiencyMechanistic Limitations
Classical AlkylationDiethyl malonate + 1,3-dihalopropanesLow to ModerateProne to forming 1,1-isomers or acyclic polymeric chains.
[2+2] Photocycloaddition

-unsaturated acids (e.g., Cinnamic acid)
Quantitative (Solid-State) Requires precise crystal engineering for olefin alignment.

Mechanistic Workflow: The Topochemical [2+2] Photocycloaddition

Today, the most efficient, atom-economical, and "green" method to synthesize 1,3-cyclobutanedicarboxylic acid derivatives (such as


-truxillic acid or furfural-derived CBDA-5) is the [2+2] photocycloaddition of 

-unsaturated acids[10],[3].

The Causality of the Solid State: Attempting this reaction in a solution phase typically fails, resulting in cis-trans isomerization rather than cycloaddition. By forcing the monomers to crystallize, we leverage topochemical control (Schmidt's rules). The crystal lattice pre-organizes the olefins so they are parallel and separated by less than 4.2 Å. Upon UV irradiation, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-bonds are excited and couple with 100% atom economy to form the cyclobutane ring without solvent mediation[11],.

G node_hist Ethyl-α-chloropropionate + NaOEt node_err Methylcyclopropanedicarboxylic Acid (Mistaken Identity, 1881) node_hist->node_err Self-condensation (Failed cyclobutane formation) node_mono α,β-Unsaturated Acid (e.g., trans-Cinnamic Acid) node_pack Solid-State Crystal Packing (Olefins < 4.2 Å apart) node_mono->node_pack Co-crystallization node_uv UV Irradiation (365 nm) [2+2] Photocycloaddition node_pack->node_uv Topochemical Control node_cbda Substituted Cyclobutane-1,3- dicarboxylic Acid (CBDA) node_uv->node_cbda 100% Atom Economy

Synthesis pathways: Historical failure vs. modern solid-state [2+2] photocycloaddition.

Experimental Protocols

Protocol A: Synthesis of a CBDA Derivative ( -Truxillic Acid) via Photocycloaddition

This protocol details the solvent-free synthesis of 2,4-diphenylcyclobutane-1,3-dicarboxylic acid (


-truxillic acid), a highly stable CBDA derivative used in polymer and materials science[3].

Reagents & Equipment:

  • trans-Cinnamic acid (Monomer)

  • Ethyl acetate and Acetonitrile (for crystallization)

  • 365 nm UV lamp (or direct sunlight)

  • Pyrex glass plates

Step-by-Step Methodology:

  • Pre-organization (Crystal Growth): Dissolve 5.0 g of trans-cinnamic acid in a 1:1 (v/v) mixture of ethyl acetate and acetonitrile. Allow the solvent to slowly evaporate at room temperature over 48 hours.

    • Causality: Slow evaporation ensures the formation of a high-quality

      
      -polymorph crystal lattice, which is strictly required to align the reactive double bonds within the 4.2 Å threshold for [2+2] cycloaddition[3].
      
  • Photochemical Dimerization: Harvest the crystals and spread them evenly between two Pyrex glass plates to maximize surface area exposure. Irradiate the crystals using a 365 nm UV lamp for 24–48 hours.

    • Causality: Pyrex acts as a cut-off filter for higher-energy, shorter-wavelength UV light (< 300 nm), preventing unwanted radical cleavage or degradation of the organic framework, while allowing the 365 nm wavelength to specifically excite the conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -system.
      
  • Isolation & Self-Validation: Wash the resulting white powder thoroughly with cold ethanol.

    • In-Process Control: The monomer (trans-cinnamic acid) is highly soluble in ethanol, whereas the CBDA dimer (

      
      -truxillic acid) is virtually insoluble. The mass of the insoluble fraction directly correlates to the reaction yield, creating a self-validating purification step.
      
Protocol B: Elaboration to Cyclobutane-1,3-diamine via Curtius Rearrangement

To utilize the CBDA scaffold in drug discovery (e.g., as a PROTAC linker), the diacid is frequently converted to a diamine. This is achieved via the Curtius rearrangement[2],[12].

Step-by-Step Methodology:

  • Esterification: Dissolve the CBDA derivative in excess methanol with a catalytic amount of concentrated H₂SO₄. Reflux for 6 hours. Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to yield the dimethyl ester.

    • Causality: Esterification protects the carboxylic acids and significantly improves the solubility of the rigid cyclobutane core for subsequent nucleophilic attacks.

  • Hydrazide Formation: Dissolve the dimethyl ester in ethanol, add hydrazine hydrate (2.5 eq), and reflux for 14 hours. The dihydrazide will precipitate out of the solution. Filter and dry.

  • Azide Formation (Critical Step): Suspend the dihydrazide in an acetic acid/water mixture and chill strictly to 0 °C. Add an aqueous solution of NaNO₂ (2.2 eq) dropwise, ensuring the internal temperature never exceeds 5 °C.

    • Causality: The nitrosation of the hydrazide generates a diacyl azide intermediate. Acyl azides are highly unstable and prone to explosive decomposition at ambient temperatures. Strict thermal control ensures safe handling[12].

  • Rearrangement and Hydrolysis: Extract the cold acyl azide into toluene. Slowly heat the toluene solution to 80 °C. Nitrogen gas evolution indicates the Curtius rearrangement is occurring, yielding the intermediate diisocyanate. Once gas evolution ceases, add 6M HCl and reflux to hydrolyze the isocyanate, precipitating the highly pure cyclobutane-1,3-diamine dihydrochloride salt[12].

References

  • Title: Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization - ACS Sustainable Chemistry & Engineering - Figshare. Source: figshare.com.
  • Title: 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Source: okstate.edu.
  • Title: The presumed synthesis of 1,3-cyclobutanedicarboxylic acid by Markownikoff and Krestownikoff - PubMed. Source: nih.gov.
  • Title: Application of 1,3-Dichlorocyclobutane in Medicinal Chemistry: A Gateway to Novel Drug Scaffolds - Benchchem. Source: benchchem.com.
  • Title: A Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization | Request PDF - ResearchGate. Source: researchgate.net.
  • Title: trans-Cyclobutane-1,3-dicarboxylic acid | PROTAC Linker. Source: medchemexpress.com.
  • Title: Cyclobutane-1,3-diamine dihydrochloride|CAS 1523571-90-5 - Benchchem. Source: benchchem.com.
  • Title: (PDF) Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - ResearchGate. Source: researchgate.net.
  • Title: Linear Polyester Synthesized from Furfural-based Monomer by Photoreaction in Sunlight | Request PDF - ResearchGate. Source: researchgate.net.
  • Title: Cyclobutane Derivatives. III. cis-1,3-Cyclobutanedicarboxylic Acid - ACS Publications. Source: acs.org.

Sources

Synthesis of novel drug scaffolds from cyclobutane precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Synthesis of Novel Drug Scaffolds from Cyclobutane Precursors

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can unlock new therapeutic possibilities is a driving force in modern drug discovery. Among the vast chemical space available to medicinal chemists, the cyclobutane motif has emerged as a powerful and versatile scaffold. Its unique conformational properties and synthetic accessibility have led to its incorporation into a variety of drug candidates and approved therapeutics, offering a strategic advantage in the design of potent, selective, and metabolically stable drugs.[1][2][3] This guide provides an in-depth exploration of the synthesis of novel drug scaffolds from cyclobutane precursors, complete with detailed application notes and experimental protocols.

The Strategic Advantage of the Cyclobutane Core in Medicinal Chemistry

The four-membered carbocycle of cyclobutane imparts a unique set of physicochemical properties that can be strategically exploited in drug design. Unlike more flexible aliphatic chains or larger rings, the cyclobutane scaffold introduces a degree of conformational rigidity, which can pre-organize a molecule into its bioactive conformation.[3][4][5] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency and selectivity.[6]

Key advantages of incorporating a cyclobutane moiety include:

  • Conformational Restriction: The puckered nature of the cyclobutane ring limits the number of accessible conformations, which can lock a molecule into a bioactive shape and improve binding affinity.[3][4]

  • Increased Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains, leading to improved pharmacokinetic profiles.

  • Improved Potency and Selectivity: By presenting pharmacophoric groups in a well-defined spatial orientation, the cyclobutane scaffold can enhance interactions with the target protein and improve selectivity against off-targets.[4][5]

  • Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even aromatic rings, offering a way to modulate physicochemical properties like solubility and lipophilicity while maintaining or improving biological activity.

  • Access to 3D Chemical Space: The non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, a key strategy in modern drug discovery to identify novel intellectual property and overcome challenges with "flat" drug-like molecules.

Key Synthetic Strategies for Constructing the Cyclobutane Core

The construction of the strained cyclobutane ring has historically been a synthetic challenge. However, modern synthetic methodologies have made this scaffold readily accessible. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final drug scaffold.

[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition reaction, the union of two unsaturated molecules to form a four-membered ring, is the most common and versatile method for synthesizing cyclobutanes.[1][7] These reactions can be promoted by light (photochemical), heat (thermal), or metal catalysts.

Photochemical [2+2] Cycloaddition: This method is particularly effective for the reaction of enones with alkenes and is often carried out by irradiating a solution of the reactants with UV or visible light.[1][8] The reaction typically proceeds through the formation of a 1,4-diradical intermediate.[1] For substrates that do not absorb light efficiently, a photosensitizer such as benzophenone or thioxanthone can be employed.[1][8]

Thermal [2+2] Cycloaddition: While thermally induced [2+2] cycloadditions of simple alkenes are often difficult, the use of activated alkenes, such as ketenes or enamines, can facilitate the reaction.[2][9]

Metal-Catalyzed [2+2] Cycloaddition: Lewis acids and transition metal catalysts can promote [2+2] cycloaddition reactions under milder conditions and with greater control over stereoselectivity.[10]

Application Note 1: Synthesis of a Cyclobutane Core via Photochemical [2+2] Cycloaddition

This protocol describes the synthesis of a substituted cyclobutane via a photosensitized [2+2] cycloaddition between an N-aryl maleimide and an alkene, a common strategy for generating scaffolds for kinase inhibitors.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up and Purification prep1 Dissolve N-aryl maleimide, alkene, and thioxanthone in CH2Cl2 prep2 Purge with argon prep1->prep2 react1 Irradiate with blue LED lamp at room temperature prep2->react1 react2 Monitor reaction by TLC/NMR react1->react2 workup1 Concentrate in vacuo react2->workup1 workup2 Purify by column chromatography workup1->workup2

Caption: Workflow for photosensitized [2+2] cycloaddition.

Detailed Protocol:

Materials:

  • N-aryl maleimide (1.0 equiv)

  • Alkene (2.0 equiv)

  • Thioxanthone (20 mol%)[1]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Glass vial with a rubber septum

  • Argon source

  • Blue LED lamp (e.g., 440 nm)[1]

  • Magnetic stirrer

Procedure:

  • To a glass vial, add the N-aryl maleimide, the alkene, and thioxanthone.[1]

  • Add anhydrous dichloromethane to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.

  • Place the reaction vial under the blue LED lamp and irradiate with stirring for 16-24 hours at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclobutane product.[1]

Quantitative Data:

The yields of photochemical [2+2] cycloadditions can vary depending on the substrates and reaction conditions. Below is a table summarizing representative yields for this type of reaction.

N-Aryl Maleimide SubstituentAlkeneYield (%)
PhenylStyrene75
4-Chlorophenyl1-Hexene68
4-MethoxyphenylCyclohexene82
Synthesis from Bicyclo[1.1.0]butane Precursors

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can undergo ring-opening reactions to provide access to a variety of functionalized cyclobutanes.[2][11][12][13] These reactions often proceed with high stereoselectivity and can be used to introduce a range of functional groups onto the cyclobutane core.

Application Note 2: Synthesis of a Functionalized Cyclobutane from a Bicyclo[1.1.0]butane Precursor

This protocol outlines the synthesis of a substituted cyclobutane through the reaction of a bicyclo[1.1.0]butane amide with a nucleophile, a method that can be used to generate novel electrophilic scaffolds for covalent drug design.[11][13]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Ring Opening cluster_workup Work-up and Purification prep1 Dissolve N-allyl bicyclo[1.1.0]butane amide in anhydrous solvent react1 Add nucleophile and stir at room temperature prep1->react1 react2 Monitor reaction progress react1->react2 workup1 Quench reaction react2->workup1 workup2 Extract and dry organic layer workup1->workup2 workup3 Purify by chromatography workup2->workup3

Caption: Workflow for nucleophilic ring-opening of a BCB.

Detailed Protocol:

Materials:

  • N-allyl bicyclo[1.1.0]butane amide (1.0 equiv)

  • Nucleophile (e.g., thiol, amine) (1.2 equiv)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-allyl bicyclo[1.1.0]butane amide in the anhydrous solvent.

  • Add the nucleophile to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired functionalized cyclobutane.

Functionalization of the Cyclobutane Scaffold

Once the cyclobutane core is constructed, further functionalization is often necessary to elaborate the scaffold into a drug-like molecule. Common functionalization strategies include C-H functionalization, stereoselective alkylation, and the introduction of various pharmacophoric groups.

C-H Functionalization: A Modern Approach to Cyclobutane Diversification

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, including those containing a cyclobutane ring.[4][13][14][15] This approach avoids the need for pre-functionalized starting materials and can provide access to a wide range of derivatives from a common intermediate. Rhodium-catalyzed C-H insertion reactions, for example, can be used to selectively functionalize specific C-H bonds on the cyclobutane ring.[4]

Application Note 3: Regio- and Stereoselective C-H Functionalization of a Cyclobutane

This protocol describes the rhodium(II)-catalyzed C-H functionalization of an arylcyclobutane, a reaction that can be used to introduce new substituents at either the C1 or C3 position with high selectivity, depending on the catalyst used.[4]

Detailed Protocol:

Materials:

  • Arylcyclobutane substrate (1.0 equiv)

  • Diazo compound (e.g., ethyl diazoacetate) (1.2 equiv)

  • Rhodium(II) catalyst (e.g., Rh₂(esp)₂, Rh₂(OAc)₄) (1-2 mol%)

  • Anhydrous solvent (e.g., dichloromethane, hexanes)

  • Inert atmosphere (argon)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the rhodium(II) catalyst and the arylcyclobutane substrate.[4]

  • Add the anhydrous solvent and stir the mixture under an argon atmosphere.

  • In a separate syringe, prepare a solution of the diazo compound in the same anhydrous solvent.

  • Add the diazo compound solution to the reaction mixture dropwise over several hours using a syringe pump.

  • Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the catalyst and substrates) and monitor by TLC.

  • After the reaction is complete, cool to room temperature and concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired functionalized cyclobutane product.

Quantitative Data:

The regioselectivity of the C-H functionalization is highly dependent on the choice of rhodium catalyst.

SubstrateCatalystPosition of FunctionalizationYield (%)
PhenylcyclobutaneRh₂(esp)₂C385
PhenylcyclobutaneRh₂(OAc)₄C170
4-MethoxyphenylcyclobutaneRh₂(esp)₂C390

Case Study: Cyclobutane Scaffolds in Marketed Drugs

The utility of the cyclobutane scaffold is underscored by its presence in several marketed drugs.

  • Carboplatin: An anticancer agent used in the treatment of various cancers, including ovarian and lung cancer. The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center, leading to a better safety profile compared to its predecessor, cisplatin.[5]

  • Boceprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The cyclobutylmethyl group in boceprevir occupies a key hydrophobic pocket in the enzyme's active site, contributing to its high potency.[5]

  • Apalutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer. Apalutamide features a spirocyclic cyclobutane, which contributes to its high binding affinity for the androgen receptor.[5]

Conclusion

The cyclobutane scaffold offers a unique and powerful platform for the design and synthesis of novel drug candidates. Its inherent conformational rigidity, metabolic stability, and synthetic tractability make it an attractive architectural element for medicinal chemists. The detailed protocols and application notes provided in this guide offer a starting point for researchers to explore the rich and rewarding chemistry of cyclobutanes in their own drug discovery efforts. As synthetic methodologies continue to advance, the prominence of the cyclobutane ring in the next generation of innovative medicines is set to grow.

References

  • Texidor, K., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters, 130572.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 2-substituted bicyclo[1.1.0]butanes via zincocyclopropanation using bromoform as the carbenoid precursor. Retrieved from [Link]

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. (n.d.). Retrieved from [Link]

  • Piras, H., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15468-15501.
  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. Retrieved from [Link]

  • Fan, Z., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Luo, H., et al. (2020). A Practical Method for the Synthesis of Donor–Acceptor Cyclobutanes by Cu(OAc)2 or FeCl3 Catalyzed [2+2] Cycloaddition. ChemistrySelect, 5(13), 4074-4077.
  • Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Retrieved from [Link]

  • Request PDF. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved from [Link]

  • Sheldrake, H. M., et al. (2005). Functionalized Cyclobutenes via Multicomponent Thermal [2 + 2] Cycloaddition Reactions. Organic Letters, 7(18), 4001-4003.
  • Organic Chemistry Portal. (n.d.). Cyclobutene synthesis. Retrieved from [Link]

  • Chemical Society Reviews. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chemical Society Reviews, 53, 1-20.
  • Hu, X., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 25(51), 11953-11960.
  • Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 64(14), 10329-10339.
  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Retrieved from [Link]

  • Hulme, A. N., et al. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 1, 26-39.

Sources

Application Note: Scalable Synthesis Methods for Cyclobutane Hydroxy Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Introduction & Strategic Rationale

Cyclobutane hydroxy acids, particularly 3-hydroxycyclobutane-1-carboxylic acid derivatives, have become indispensable structural motifs in modern medicinal chemistry. They serve as rigid,


-rich bioisosteres for aromatic rings, significantly improving the metabolic stability, aqueous solubility, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

However, the scalable synthesis of these highly strained, stereochemically complex ring systems presents significant process chemistry challenges. Traditional methods—such as [2+2] photocycloadditions or Mitsunobu inversions—often suffer from poor diastereoselectivity, rely on hazardous reagents (e.g., DEAD), and require tedious, solvent-heavy chromatographic purifications that are unviable for pilot-scale manufacturing[1].

This application note details two field-proven, highly scalable, and chromatography-free methodologies for synthesizing cyclobutane hydroxy acids:

  • The Double-Alkylation Route: Utilizing epichlorohydrin and arylacetic acid dianions[2].

  • The Diastereoselective Reduction Route: Utilizing cyclobutylidene Meldrum’s acid derivatives[1].

Mechanistic Insights & Process Causality

Strategy A: Epichlorohydrin Double-Alkylation (The Chelate-Templated Route)

To circumvent the scalability limits of photochemical [2+2] cycloadditions, a robust double-alkylation strategy can be employed. By treating the dianion of an arylacetic acid with epichlorohydrin, a sequential alkylation occurs[2].

Causality of Stereocontrol: This reaction delivers the hydroxy acid as a single cis-diastereomer. This exquisite stereocontrol is not accidental; it is driven by the formation of a rigid magnesium chelate intermediate. The magnesium ion coordinates both the forming alkoxide and the carboxylate, templating the final intramolecular ring-closing alkylation to thermodynamically force the substituents into a cis relationship[2].

MerckRoute N1 Arylacetic Acid Substrate N2 Dianion Formation (LDA / iPrMgCl) N1->N2 N3 Epichlorohydrin Addition N2->N3 N4 Mg-Chelated Intermediate N3->N4 N5 Intramolecular Alkylation N4->N5 N6 cis-Cyclobutane Hydroxy Acid N5->N6

Caption: Mechanistic pathway of the epichlorohydrin double-alkylation strategy.

Strategy B: Diastereoselective Reduction of Cyclobutylidene Derivatives

For complex 1,3-disubstituted cyclobutanes (e.g., the TAK-828F scaffold), traditional Wittig or Mitsunobu approaches generate stoichiometric triphenylphosphine oxide waste[1]. A highly scalable alternative involves the Knoevenagel condensation of a cyclobutanone with Meldrum's acid, followed by diastereoselective reduction using


[1].

Causality of Process Choices:

  • Temperature Control during Reduction:

    
     reduction must be strictly maintained at 0 °C to prevent the over-reduction of the ester moieties while maximizing the diastereoselectivity of the hydride attack on the sterically hindered cyclobutylidene moiety[1].
    
  • Acidic Quench & Slurry Aging: Controlling acidic impurities is the critical failure point of this route. By quenching the reaction to a specific pH and aging the slurry at 40 °C, unreacted Meldrum's acid and other acidic byproducts are selectively hydrolyzed and purged. This directly prevents co-crystallization, drastically improving the diastereomeric ratio (d.r.) of the final isolated product[1].

TakedaRoute S1 Cyclobutanone Precursor S2 Knoevenagel Condensation (Meldrum's Acid) S1->S2 S3 Diastereoselective Reduction (NaBH4 at 0 °C) S2->S3 S4 Controlled Acidic Quench (Slurry Aging at 40 °C) S3->S4 S5 Telescoped Recrystallization (Chromatography-free) S4->S5

Caption: Workflow for the scalable, chromatography-free synthesis of cis-1,3-disubstituted cyclobutanes.

Quantitative Data: Comparison of Synthetic Strategies

The following table summarizes the operational metrics of both scalable routes, allowing process chemists to select the optimal pathway based on starting material availability and target substitution patterns.

Process ParameterRoute A: Epichlorohydrin Double-AlkylationRoute B: Diastereoselective Reduction
Primary Substrate Arylacetic acidsCyclobutanone derivatives
Key Reagents Epichlorohydrin, LDA,

Meldrum's acid,

Stereocontrol Mechanism

chelate templating[2]
Steric approach control during hydride transfer[1]
Scalability High (Pilot-plant proven)High (100 g+ scale demonstrated)[1]
Purification Method Direct crystallizationTelescoped recrystallization (Chromatography-free)[1]
Typical Yield 45% – 60%39% – 88% (Depending on telescoped steps)[1]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the defined In-Process Controls (IPCs) are met.

Protocol A: Synthesis of cis-3-(Aryl)-3-hydroxycyclobutane-1-carboxylic Acid

Note: This protocol utilizes highly reactive organometallics. Ensure strictly anhydrous conditions.

  • Magnesium Carboxylate Generation:

    • Charge a dry, nitrogen-flushed reactor with the arylacetic acid derivative (1.0 equiv) and anhydrous THF (10 vol).

    • Cool the solution to -20 °C.

    • Dropwise add Isopropylmagnesium chloride (

      
      , 2.0 M in THF, 1.05 equiv).
      
    • Causality: The Grignard reagent deprotonates the carboxylic acid. The resulting

      
       ion acts as the critical chelating agent required for downstream stereocontrol[2].
      
  • Dianion Formation:

    • To the resulting suspension at -20 °C, slowly dose Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 1.1 equiv). Stir for 1 hour.

  • Alkylation & Ring Closure:

    • Add epichlorohydrin (1.2 equiv) dropwise, maintaining the internal temperature below -10 °C.

    • IPC 1: Sample the reaction and analyze via HPLC. Proceed only when the monoalkylation intermediate constitutes >95% of the reaction mass.

    • Warm the reactor to 60 °C and stir for 12 hours.

    • Causality: Elevated temperature provides the activation energy for the intramolecular epoxide opening. The

      
       templates the ring closure, forcing the alkoxide and carboxylate into a cis configuration[2].
      
  • Workup & Isolation:

    • Cool to 0 °C and quench carefully with 1M aqueous HCl until pH reaches 2.0.

    • Extract the aqueous layer with Ethyl Acetate (

      
       vol). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate under reduced pressure.
    • Recrystallize the crude solid from a Toluene/Heptane mixture to afford the pure cis-diastereomer.

Protocol B: Chromatography-Free Synthesis of cis-1,3-Disubstituted Cyclobutane Carboxylic Acids

Adapted from the TAK-828F scaffold scale-up process[1].

  • Knoevenagel Condensation:

    • Charge a reactor with the cyclobutanone derivative (1.0 equiv), Meldrum's acid (1.2 equiv), and THF (8 vol).

    • Add a catalytic amount of piperidine (0.1 equiv) and acetic acid (0.1 equiv). Stir at 25 °C for 4 hours.

    • IPC 1: Monitor by HPLC. Proceed to reduction only when unreacted ketone is <1.0%.

  • Diastereoselective Reduction:

    • Cool the reaction mixture strictly to 0 °C.

    • Add

      
       (1.5 equiv) in three portions over 30 minutes.
      
    • Causality: Strict thermal control prevents the reduction of the ester groups and maximizes the diastereoselectivity of the hydride transfer[1].

  • Acidic Quench & Slurry Aging (Critical Step):

    • Quench the reaction by slowly adding 2M aqueous HCl until the pH reaches 2.0–3.0. A thick slurry will form.

    • Heat the slurry to 40 °C and age (stir) for 2 hours.

    • Causality: This targeted aging process selectively dissolves and hydrolyzes unreacted Meldrum's acid and other acidic impurities, which would otherwise co-crystallize and degrade the d.r. of the final product[1].

  • Isolation:

    • Cool the slurry back to 5 °C. Filter the precipitate and wash the filter cake with cold water (

      
       vol).
      
    • Dry the solid under vacuum at 45 °C to constant weight. The product is obtained in high purity without the need for column chromatography[1].

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes Chemical Science, Royal Society of Chemistry. URL:[Link]

Sources

Application Note: Lewis Acid-Catalyzed Cycloadditions of Donor-Acceptor Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

Donor-acceptor (D–A) cyclobutanes have emerged as highly versatile all-carbon 1,4-dipole equivalents for the construction of complex, highly substituted 6-, 7-, and 8-membered carbo- and heterocycles[1]. While the strain energy of cyclobutane (26.3 kcal/mol) is comparable to that of cyclopropane (27.5 kcal/mol), harnessing this strain for controlled ring-opening requires precise catalytic activation[2].

The fundamental principle relies on the "push-pull" polarization of the cyclobutane ring. A vicinal electron-donating group (e.g., aryl, alkoxy) and an electron-withdrawing group (typically a 1,1-dicarboxylate) weaken the C1–C2 bond[3].

Causality in Catalyst Selection: The introduction of a Lewis acid (such as Sc(OTf)₃ or Yb(OTf)₃) is required to coordinate with the dicarboxylate acceptor[4]. This coordination lowers the LUMO of the system, triggering heterolytic C–C bond cleavage to generate a reactive 1,4-zwitterionic intermediate[2]. Scandium(III) triflate is frequently the optimal choice; its high oxophilicity ensures rapid activation, while its kinetic lability prevents the catalyst from becoming irreversibly sequestered by the oxygen-rich cycloadducts (product inhibition)[2].

Interestingly, the reactivity profile of D–A cyclobutanes diverges from their cyclopropane counterparts. While D–A cyclopropanes favor electron-rich dipolarophiles, D–A cyclobutanes react significantly faster with electron-poor aldehydes[2].

Mechanism DA D-A Cyclobutane (Resting State) LA Lewis Acid Complex (Ester Activation) DA->LA + Sc(OTf)₃ ZW 1,4-Zwitterion (Reactive Dipole) LA->ZW C-C Heterolysis DP Dipolarophile Addition ZW->DP + Aldehyde/Imine PR Cycloadduct & Catalyst Turnover DP->PR Ring Closure

Fig 1. Mechanistic pathway of Lewis acid-catalyzed D-A cyclobutane cycloaddition.

Quantitative Scope of Cycloadditions

The synthetic utility of D–A cyclobutanes is dictated by the choice of dipolarophile and the specific Lewis acid. The table below summarizes validated reaction parameters for key structural motifs.

Dipolarophile ClassTarget ScaffoldOptimal CatalystLoadingTempYield RangeDiastereoselectivity (dr)Ref
Aldehydes 2,6-cis-TetrahydropyransSc(OTf)₃2 mol%0 °C85–96%Up to 99:1 (cis)[2]
Iminooxindoles Spiro[piperidine-3,2′-oxindoles]Sc(OTf)₃10–30 mol%RT35–82%Excellent (>95:5)[4]
Nitrones Oxazepines (Formal [4+3])Yb(OTf)₃10 mol%RT70–95%Substrate dependent[5]

Note: In the synthesis of spiro-piperidines, initial trials with Yb(OTf)₃ yielded poor results, highlighting the necessity of the highly active Sc(OTf)₃ for sterically hindered iminooxindoles[6].

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Sc(OTf)₃-Catalyzed [4+2] Cycloaddition with Aldehydes

This protocol details the synthesis of cis-2,6-disubstituted tetrahydropyrans (THPs) from isolated D–A cyclobutanes[2].

Materials:

  • Donor-Acceptor Cyclobutane (1.0 equiv, 0.25 M)

  • Aldehyde (3.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 2 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the D–A cyclobutane (1.0 equiv) and the aldehyde (3.0 equiv).

    • Causality: An excess of aldehyde is used to outcompete potential homodimerization or premature quenching of the zwitterion.

  • Solvent Addition: Dissolve the reagents in anhydrous CH₂Cl₂ to achieve a 0.25 M concentration of the cyclobutane. Cool the mixture to 0 °C using an ice bath.

    • Causality: CH₂Cl₂ is strictly required as it is non-coordinating (unlike THF), ensuring the Lewis acid remains fully active to complex with the malonate.

  • Catalyst Initiation: Add Sc(OTf)₃ (2 mol%) in a single portion.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (typically 20% EtOAc/Hexanes). The reaction is usually complete within 1–4 hours. Disappearance of the UV-active cyclobutane spot validates complete heterolysis.

  • Quenching & Isolation: Quench the reaction by filtering the mixture through a short pad of silica gel, eluting with CH₂Cl₂ to remove the Lewis acid. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the cis-THP product.

Protocol B: One-Pot [[2+2]+2] Cascade Synthesis

To circumvent the isolation of moisture-sensitive cyclobutanes, a one-pot cascade can be employed directly from alkene precursors[2].

  • In Situ Cyclobutane Formation: Suspend Sc(OTf)₃ (5 mol%) in CH₂Cl₂ at −78 °C. Slowly add a mixture of dimethyl methylidene malonate (DMM, 1.0 equiv) and 4-methoxystyrene (1.3 equiv) via syringe pump over 30 minutes.

  • Validation Check: Assess via TLC. The complete consumption of DMM confirms the successful[2+2] cycloaddition. Do not proceed until this is verified.

  • Cascade Initiation: Add the aldehyde (3.0 equiv) directly to the −78 °C mixture, then allow the reaction to slowly warm to 0 °C.

  • Workup: Follow the silica plug quench and purification steps outlined in Protocol A.

Workflow Step1 1. Reagent Prep Dry CH₂Cl₂, Ar atm Step2 2. Catalyst Add Sc(OTf)₃ at 0 °C Step1->Step2 Step3 3. Cycloaddition Monitor via TLC Step2->Step3 Step4 4. Quench Silica Plug Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the [4+2] cycloaddition protocol.

Troubleshooting & Process Insights

  • Low Diastereoselectivity: If the cis:trans ratio degrades, it indicates that the zwitterionic intermediate is too long-lived, allowing for bond rotation prior to ring closure. Ensure the reaction temperature is strictly maintained at 0 °C or lower.

  • Catalyst Deactivation: Sc(OTf)₃ is highly hygroscopic. If the reaction stalls, moisture has likely hydrolyzed the catalyst. Always store and handle the catalyst in a nitrogen-filled glovebox.

  • Failed Activation with Nitrones: When performing[4+3] cycloadditions with nitrones, Sc(OTf)₃ may be too aggressive, leading to decomposition. Switch to the milder Yb(OTf)₃ (10 mol%) as demonstrated by Stevens et al.[5].

References

  • Pagenkopf, B. L., et al. "Formal [4 + 2] Cycloaddition of Donor−Acceptor Cyclobutanes and Aldehydes: Stereoselective Access to Substituted Tetrahydropyrans." Journal of the American Chemical Society, 2009. URL:[Link]

  • Chen, Z., et al. "Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles]." RSC Advances, 2022. URL:[Link]

  • Stevens, A. C., et al. "The Formal [4+3] Cycloaddition between Donor−Acceptor Cyclobutanes and Nitrones." Organic Letters, 2011. URL:[Link]

  • Luo, H., et al. "A Practical Method for the Synthesis of Donor‐Acceptor Cyclobutanes by Cu(OAc)2 or FeCl3 Catalyzed [2+2] Cycloaddition." ChemistrySelect, 2020. URL:[Link]

  • Werz, D. B., et al. "Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes." Angewandte Chemie International Edition, 2023. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Disubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for cyclobutane synthesis. The 1,3-disubstituted cyclobutane motif is a highly valuable, rigid, puckered three-dimensional scaffold used extensively in medicinal chemistry as a bioisostere for phenyl rings and alkenes[1]. However, synthesizing these four-membered carbocycles presents significant thermodynamic and kinetic challenges, historically plagued by the formation of 1,2-disubstituted byproducts and ring-opening degradation[2].

As a Senior Application Scientist, I have structured this guide to address the most robust, modern methodologies for accessing these scaffolds. This portal provides quantitative benchmarks, mechanistic visualizations, and self-validating troubleshooting protocols to ensure experimental success.

Quantitative Data & Method Comparison

To select the appropriate synthetic route for your target molecule, consult the quantitative performance metrics of the three primary methodologies below.

Synthetic MethodologyTypical SubstratesKey Reagents & ConditionsTypical YieldsStereoselectivityPrimary Challenge
[2+2] Cycloaddition Terminal alkenes, AllenoatesEtAlCl₂, DCM, -78 °CUp to 90%Substrate-dependentLewis-basic heteroatom incompatibility[3]
Photoredox Strain-Release Bicyclo[1.1.0]butanes (BCBs), Carboxylic acids/HalidesRu/Ir Photocatalyst, Blue LEDs40–98%High β-selectivityFree -NH solubility & reactivity[4][5]
Meldrum's Acid Reduction Cyclobutylidene derivativesNaBH₄, THF/MeOH (4:1), 0 °C~39% (Overall)Exclusively cisAcidic impurities lowering dr[1][6]

Pathway & Logic Visualizations

Understanding the mechanistic logic and troubleshooting pathways is critical before initiating your synthesis.

Photoredox_Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Blue LED Irradiation Radical Alkyl Radical Generation (C(sp³)-centered) PC_star->Radical SET / Decarboxylation Intermediate Delocalized Radical Intermediate Radical->Intermediate Radical Addition BCB Bicyclo[1.1.0]butane (BCB) Strain Energy ~64 kcal/mol BCB->Intermediate Strain-Release Cleavage Product 1,3-Disubstituted Cyclobutane Intermediate->Product HAT / Cross-Coupling

Photoredox-catalyzed strain-release mechanism for 1,3-disubstituted cyclobutane synthesis.

Troubleshooting_Cycloaddition Issue Issue: Low Yield or Complex Mixture in [2+2] Cycloaddition Check1 Are you using an alkyl allenoate? Issue->Check1 Check2 Does the alkene contain Lewis-basic heteroatoms? Issue->Check2 Check3 Is the reaction temperature strictly maintained? Issue->Check3 Fix1 Switch to Phenyl 2,3-butadienoate (Higher electrophilicity) Check1->Fix1 Yes Fix2 Protect amines/alcohols prior to EtAlCl₂ addition Check2->Fix2 Yes Fix3 Ensure -78 °C during EtAlCl₂ addition Check3->Fix3 No

Troubleshooting workflow for Lewis acid-catalyzed [2+2] cycloaddition of allenoates.

Core Methodologies & Troubleshooting Guides

Lewis Acid-Catalyzed [2+2] Cycloaddition

Causality & Mechanism: The [2+2] cycloaddition of terminal alkenes with allenoates provides rapid access to 1,3-substituted cyclobutanes. The success of this reaction hinges on the electrophilicity of the allene. Using an electron-withdrawing allenoate increases the polarization of the allene system, facilitating rapid Lewis acid-promoted activation by EtAlCl₂[3].

FAQ & Troubleshooting:

  • Q: Why am I getting low yields and complex mixtures when using alkyl allenoates? A: Alkyl esters lack sufficient electron-withdrawing capacity, leading to poor reactivity and competing side reactions. Causality dictates that switching to an electron-deficient allenoate, such as phenyl 2,3-butadienoate, increases reactivity and pushes yields up to 90%[3].

  • Q: My reaction fails completely when the alkene substrate contains an amine or alcohol. How do I fix this? A: Lewis-basic heteroatoms coordinate irreversibly with the EtAlCl₂ catalyst, deactivating it and preventing the necessary coordination to the allenoate[3]. You must mask these functional groups with sterically demanding protecting groups (e.g., Boc for amines, TBS for alcohols) prior to the cycloaddition.

Validated Protocol: Self-Validation Checkpoint: The reaction must maintain a strict -78 °C profile; any exotherm during EtAlCl₂ addition will lead to polymerization.

  • Preparation: In an oven-dried flask under argon, dissolve phenyl 2,3-butadienoate (1.0 equiv) and the terminal alkene (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Catalyst Addition: Slowly add EtAlCl₂ (1.0 M in hexanes, 1.2 equiv) dropwise over 10 minutes. Crucial: Monitor the internal temperature; do not allow it to rise above -70 °C[1].

  • Reaction: Stir the mixture at -78 °C for 2 hours. Validate completion by TLC (disappearance of the UV-active allenoate).

  • Quench: Terminate the reaction by the slow addition of saturated aqueous NaHCO₃ directly at -78 °C to prevent ambient-temperature side reactions[1].

  • Isolation: Allow the mixture to warm to room temperature, extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

Photoredox-Catalyzed Strain-Release of BCBs

Causality & Mechanism: Bicyclo[1.1.0]butanes (BCBs) possess a remarkable ring strain energy (~64 kcal/mol) and a high π-character in the central C–C bond[4]. Photoredox catalysis generates a C(sp³)-centered radical that attacks the BCB. The massive strain release drives the irreversible cleavage of the central C–C bond, forming a 1,3-disubstituted cyclobutane[4][5].

FAQ & Troubleshooting:

  • Q: I am attempting to couple an unprotected amino acid (free NH), but yields are below 40%. What is causing this? A: The choice of solvent dictates the solubility and the stabilization of the radical intermediates. In standard solvents like acetonitrile, substrates with free NH groups perform poorly due to competing pathways and poor solubility. Switching the solvent to N,N-dimethylacetamide (DMA) stabilizes the polar intermediates and increases the yield of the adduct significantly (e.g., up to 67% for glycine derivatives)[4].

  • Q: My product shows a mixture of diastereomers. How can I improve the cis/trans ratio? A: The radical ring-opening of the BCB is highly β-selective, generating a delocalized radical intermediate[5]. However, the final Hydrogen Atom Transfer (HAT) step determines the cis/trans ratio. Modulating the steric bulk of the hydrogen atom donor or lowering the reaction temperature can enhance facial selectivity during this final quench[5].

Validated Protocol: Self-Validation Checkpoint: The disappearance of the highly strained BCB starting material can be monitored via ¹H NMR (loss of the characteristic bridgehead protons at ~1.5-2.5 ppm).

  • Setup: To a transparent glass vial equipped with a stir bar, add the carboxylic acid or alkyl bromide (1.0 equiv), phenyl sulfonyl bicyclo[1.1.0]butane (1.5 equiv), and the photocatalyst (e.g., Ru(bpy)₃²⁺ or an Ir-complex, 1-5 mol%)[4][5].

  • Solvent & Degassing: Add anhydrous DMA or DMSO. Degas the mixture thoroughly via three freeze-pump-thaw cycles or argon sparging for 15 minutes to remove oxygen, which quenches the excited state photocatalyst[1][4].

  • Irradiation: Stir the reaction mixture at room temperature under irradiation with 5 W blue LEDs for 12-24 hours[1][5]. Ensure adequate cooling (e.g., a fan) to maintain ambient temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water (3 x 15 mL) and brine (1 x 15 mL) to remove the polar solvent[1].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography[1].

Diastereoselective Reduction of Meldrum's Acid Derivatives

Causality & Mechanism: To access strictly cis-1,3-disubstituted cyclobutane carboxylic acids, a cyclobutylidene Meldrum's acid derivative is reduced. The bulky Meldrum's acid moiety blocks one face of the ring, forcing the incoming hydride (from NaBH₄) to attack exclusively from the less hindered face, establishing the cis relationship[1][6].

FAQ & Troubleshooting:

  • Q: The diastereomeric ratio (dr) of my cis-1,3-disubstituted cyclobutane is lower than expected. How can I fix this? A: If your dr is low, it is likely due to acidic impurities in the starting material or solvent, which can cause premature protonation or epimerization of the intermediate enolate. Controlling these acidic impurities is crucial. Furthermore, do not rely solely on column chromatography; the dr can be significantly improved by recrystallization of the crude product[6].

Validated Protocol: Self-Validation Checkpoint: Verify the dr via crude ¹H NMR before any purification steps to assess the true stereochemical outcome of the reaction.

  • Preparation: Dissolve the cyclobutylidene Meldrum's acid derivative in a 4:1 mixture of anhydrous THF and MeOH in an oven-dried flask under an argon atmosphere[1].

  • Temperature Control: Cool the solution strictly to 0 °C in an ice bath.

  • Hydride Addition: Add NaBH₄ portion-wise over 15 minutes. Causality: Slow addition manages the exothermic hydride transfer and prevents localized heating, which degrades diastereoselectivity[1].

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed[1].

  • Quench: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. Caution: Rapid addition will cause vigorous hydrogen gas evolution[1].

  • Extraction: Allow the mixture to warm to room temperature, extract with EtOAc (3 x 25 mL), wash with water and brine, dry, and concentrate[1]. Recrystallize to upgrade the dr[6].

References

1.[1] BenchChem. Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Disubstituted Cyclobutane Moieties. 2.[3] Organic Chemistry Portal. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. 3.[6] ResearchGate. Syntheses of functionalized 1,3‐disubstituted pyridylcyclobutanes. 4.[4] ChemRxiv. Photochemical Strain-Release Driven Cyclobutylation of C(sp3)-Centered Radicals. 5.[5] ACS Publications. Photoredox-Catalyzed Alkylarylation of N-Aryl Bicyclobutyl Amides with α-Carbonyl Alkyl Bromides. 6.[2] DTIC. I-' A D 1 I - DTIC.

Sources

Technical Support Center: A Researcher's Guide to the Purification of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the intricate challenge of separating cis and trans geometric isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting guides, and practical, step-by-step protocols. As you navigate the complexities of isomer purification, this resource will serve as a field-proven companion, grounded in scientific principles and extensive laboratory experience.

The Challenge of Separating Geometric Isomers

Cis and trans isomers, also known as geometric isomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms around a double bond or a ring structure. This subtle structural variance leads to differences in their physical and chemical properties, such as polarity, boiling point, melting point, and stability. The successful separation of these isomers is often a critical step in chemical synthesis, pharmaceutical development, and materials science, as each isomer can exhibit unique biological activity or material properties.

This guide will explore the most effective techniques for isomer separation, providing a framework for selecting the appropriate method and troubleshooting common experimental hurdles.

Core Purification Techniques: A Comparative Overview

The choice of purification technique is contingent on the specific properties of the isomeric mixture, the desired scale of separation, and the required purity of the final products. The three primary methods employed are chromatography, crystallization, and distillation.

Technique Principle of Separation Best Suited For Typical Purity Advantages Disadvantages
Chromatography Differential partitioning between a stationary and mobile phase based on polarity and/or shape.Analytical to preparative scale; wide range of compounds.>99%High resolution, versatile, applicable to many isomer pairs.Can be solvent-intensive, may require specialized columns.
Crystallization Differences in solubility and crystal lattice packing between isomers.Small to large scale; compounds that are solid at room temperature.>98%Cost-effective for large scale, can yield high purity in a single step.Requires significant solubility differences, can be time-consuming to optimize.
Distillation Differences in boiling points.Thermally stable, volatile liquids; large scale.95-99%Scalable, relatively inexpensive for industrial applications.Requires a significant difference in boiling points, not suitable for thermally labile compounds.

In-Depth Guide to Chromatographic Separation of Isomers

Chromatography is arguably the most versatile and widely used technique for the separation of cis and trans isomers due to its high resolving power. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

Frequently Asked Questions (FAQs): Chromatography

Q1: What is the fundamental principle behind the chromatographic separation of cis and trans isomers?

A1: The separation relies on the subtle differences in the physical properties of the isomers, primarily their polarity. Generally, the cis isomer is more polar than the trans isomer due to the vector sum of bond dipoles. In normal-phase chromatography (with a polar stationary phase like silica gel), the more polar cis isomer interacts more strongly with the stationary phase and thus has a longer retention time. Conversely, in reversed-phase chromatography (with a non-polar stationary phase like C18), the less polar trans isomer interacts more strongly with the stationary phase and has a longer retention time.

Q2: Which type of chromatography is best for my isomeric mixture?

A2: The choice depends on the scale and nature of your compounds.

  • Flash Chromatography: Ideal for routine purification of gram-scale quantities in a synthesis lab. It is a rapid and cost-effective method.

  • High-Performance Liquid Chromatography (HPLC): Offers superior resolution for both analytical and preparative scale separations. It is the method of choice for challenging separations or when high purity is required.[1][2]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable isomers. The choice of the capillary column's stationary phase is critical for achieving good resolution.[3][4]

  • Argentation Chromatography: A specialized technique that uses silver ions impregnated on the stationary phase. It is highly effective for separating unsaturated compounds, including cis and trans isomers of fatty acids and other alkenes. The separation is based on the formation of reversible π-complexes between the silver ions and the double bonds.[5][6][7][8]

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the mobile phase. It is particularly advantageous for separating thermally labile and chiral compounds and can offer faster separations than HPLC.[9][10][11]

Troubleshooting Guide: Chromatographic Separations

Issue: Poor or no separation of cis and trans isomers in HPLC.

  • Possible Cause: The mobile phase composition is not optimal for selectivity.

    • Solution: Systematically vary the solvent ratio in your mobile phase. For reversed-phase HPLC, a shallow gradient or isocratic elution with a fine-tuned organic modifier (e.g., acetonitrile vs. methanol) can enhance resolution. For normal-phase HPLC, adjusting the percentage of the polar modifier (e.g., ethanol in hexane) is key.[12]

  • Possible Cause: The chosen column does not provide sufficient selectivity for the isomers.

    • Solution: Switch to a column with a different stationary phase. For instance, a phenyl or pentafluorophenyl (PFP) column can offer different selectivity for aromatic isomers compared to a standard C18 column. For non-aromatic isomers, an embedded amide or a C8 column might provide the necessary shape selectivity.[13] For challenging separations of unsaturated compounds, an argentation HPLC column should be considered.[14]

  • Possible Cause: The column temperature is not optimized.

    • Solution: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can sometimes improve resolution.

Issue: Co-elution of isomers in Gas Chromatography (GC).

  • Possible Cause: The temperature program is not optimized.

    • Solution: A slow temperature ramp (e.g., 1-5 °C/min) increases the interaction time of the isomers with the stationary phase, which can significantly improve resolution.[3][15] Start with a low initial oven temperature to enhance the separation of early-eluting peaks.[16]

  • Possible Cause: The stationary phase of the column is not suitable.

    • Solution: For separating cis and trans isomers, a polar stationary phase (e.g., a wax column or a cyanopropyl column) is generally recommended. The more polar cis isomer will be retained longer on a polar column, facilitating separation.[3][4]

  • Possible Cause: The column is too short.

    • Solution: A longer column provides more theoretical plates, leading to better separation efficiency. Consider using a 60 m or even a 100 m column for difficult separations.[4]

Experimental Protocols

This protocol provides a general workflow for separating a gram-scale mixture of geometric isomers.

Workflow for Flash Chromatography Separation

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Sample_Prep 2. Sample Preparation (Dry Loading) TLC->Sample_Prep Pack 3. Pack Column Load 4. Load Sample Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC/HPLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for flash chromatography separation of isomers.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude isomer mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives good separation between the two isomer spots. The ideal solvent system should provide Rf values between 0.15 and 0.4 for the compounds of interest.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude mixture in a minimal amount of a low-boiling-point solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder of the sample adsorbed onto the silica.

  • Column Packing:

    • Select a flash column of appropriate size for the amount of sample to be purified.

    • Pack the column with silica gel using a wet slurry method with the initial, least polar eluting solvent.

  • Sample Loading:

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the optimized solvent system from the TLC analysis. A gradient elution, gradually increasing the polarity of the mobile phase, is often effective.

  • Fraction Collection:

    • Collect fractions as the compounds elute from the column.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or HPLC to determine which fractions contain the pure isomers.

  • Combine and Evaporate:

    • Combine the fractions containing the pure cis and trans isomers separately.

    • Remove the solvent using a rotary evaporator to obtain the purified isomers.

In-Depth Guide to Fractional Crystallization

Fractional crystallization is a powerful technique for purifying compounds on a large scale. It relies on the principle that cis and trans isomers often have different solubilities in a given solvent, allowing one isomer to selectively crystallize out of solution while the other remains in the mother liquor.[17][18]

Frequently Asked Questions (FAQs): Fractional Crystallization

Q1: How do I choose a suitable solvent for fractional crystallization?

A1: An ideal solvent should exhibit a significant difference in solubility for the two isomers at a given temperature. The target isomer should be sparingly soluble at low temperatures but reasonably soluble at higher temperatures. The other isomer should remain soluble at the lower temperature. A solvent screen with small amounts of the mixture is the best approach to identify a suitable solvent system.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Using a more dilute solution.

  • Lowering the crystallization temperature more slowly.

  • Trying a different solvent or a co-solvent system.

Q3: How can I improve the purity of my crystallized product?

A3: The purity can often be improved by performing a second recrystallization of the obtained crystals. It is also crucial to ensure that the cooling process is slow to allow for the formation of well-ordered crystals, which are less likely to trap impurities.

Troubleshooting Guide: Fractional Crystallization

Issue: Both isomers co-crystallize.

  • Possible Cause: The solubility difference between the isomers in the chosen solvent is insufficient.

    • Solution: Experiment with a wider range of solvents or solvent mixtures. Sometimes a small change in the solvent polarity can dramatically affect the relative solubilities.

  • Possible Cause: The solution is too concentrated, leading to supersaturation of both isomers.

    • Solution: Use a more dilute solution to ensure that only the less soluble isomer reaches its saturation point upon cooling.

Issue: Poor recovery of the desired isomer.

  • Possible Cause: The desired isomer has significant solubility even at low temperatures.

    • Solution: Try a solvent in which the desired isomer is less soluble. Alternatively, cool the solution to a lower temperature (e.g., using an ice-salt bath or a freezer).

  • Possible Cause: The crystallization time was too short.

    • Solution: Allow the solution to stand at the low temperature for a longer period to ensure complete crystallization of the less soluble isomer.

Experimental Protocol: Fractional Crystallization

Decision Tree for Fractional Crystallization

G Start Start with Isomer Mixture Solvent_Screen 1. Solvent Screening Start->Solvent_Screen Dissolve 2. Dissolve in Hot Solvent Solvent_Screen->Dissolve Cool 3. Slow Cooling Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Filter 4. Filter Crystals Crystals_Form->Filter Yes Troubleshoot Troubleshoot: - Different Solvent - Lower Temperature Crystals_Form->Troubleshoot No Analyze_Crystals 5. Analyze Purity (HPLC/NMR) Filter->Analyze_Crystals Analyze_Mother_Liquor Analyze Mother Liquor Filter->Analyze_Mother_Liquor Pure Purity > 98%? Analyze_Crystals->Pure Recrystallize Recrystallize Pure->Recrystallize No Final_Product Final Product Pure->Final_Product Yes Recrystallize->Dissolve

Caption: Decision workflow for fractional crystallization.

  • Solvent Selection:

    • In several small test tubes, test the solubility of the isomer mixture in a range of solvents at room temperature and upon heating.

    • Identify a solvent that dissolves the mixture when hot but yields a precipitate upon cooling.

  • Dissolution:

    • Place the isomer mixture in a flask and add the chosen solvent.

    • Heat the mixture with stirring until all the solid has dissolved. Add a minimum amount of hot solvent to achieve complete dissolution.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

    • Once at room temperature, you may further cool the flask in an ice bath or a refrigerator to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying and Analysis:

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by HPLC, GC, or NMR to determine the efficiency of the separation.

In-Depth Guide to Fractional Distillation

For liquid isomers that are thermally stable, fractional distillation can be an effective and economical method for separation, especially on a larger scale. This technique separates components of a liquid mixture based on differences in their boiling points.[19][20][21]

Frequently Asked Questions (FAQs): Fractional Distillation

Q1: What is the minimum boiling point difference required for effective fractional distillation?

A1: Generally, a boiling point difference of less than 25 °C is considered suitable for fractional distillation. For differences greater than 25-40 °C, a simple distillation may suffice. However, the efficiency of the separation also depends on the fractionating column used.

Q2: How do I choose the right fractionating column?

A2: The choice of column depends on the required separation efficiency.

  • Vigreux column: Provides a moderate number of theoretical plates and is suitable for separating liquids with a significant boiling point difference.

  • Packed column (with Raschig rings or metal sponges): Offers a higher surface area and more theoretical plates, making it suitable for separating isomers with closer boiling points.

Q3: Can azeotropes be an issue?

A3: Yes, if the isomers form an azeotrope (a mixture with a constant boiling point), they cannot be separated by conventional fractional distillation. In such cases, azeotropic distillation with an entrainer may be necessary.[22]

Troubleshooting Guide: Fractional Distillation

Issue: Poor separation of the isomers (distillate has a similar composition to the initial mixture).

  • Possible Cause: The distillation is proceeding too quickly.

    • Solution: Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases within the fractionating column.

  • Possible Cause: The fractionating column is not efficient enough.

    • Solution: Use a longer column or a column with a more efficient packing material to increase the number of theoretical plates.

  • Possible Cause: The column is not properly insulated.

    • Solution: Insulate the column to maintain the temperature gradient, which is essential for efficient fractionation.

Issue: The temperature at the distillation head is fluctuating.

  • Possible Cause: The heating is uneven or the boiling is bumping.

    • Solution: Use a heating mantle for even heating and add boiling chips or a magnetic stirrer to the distillation flask to ensure smooth boiling.

  • Possible Cause: The distillation rate is too high.

    • Solution: Decrease the heating to achieve a slow and steady distillation rate.

Experimental Protocol: Fractional Distillation
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all joints are properly sealed.

  • Charging the Flask:

    • Add the liquid isomer mixture to the distillation flask, along with boiling chips or a stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture boils, the vapor will rise through the fractionating column.

    • Monitor the temperature at the distillation head. The temperature should rise to the boiling point of the lower-boiling isomer and hold steady.

  • Fraction Collection:

    • Collect the distillate in separate fractions. The first fraction will be enriched in the lower-boiling isomer.

    • When the temperature begins to rise again, change the receiving flask to collect the next fraction, which will be a mixture of the two isomers.

    • The temperature will then plateau at the boiling point of the higher-boiling isomer. Collect this as the final fraction.

  • Analysis:

    • Analyze the composition of each fraction using GC or NMR to assess the purity and determine the efficiency of the separation.

Concluding Remarks

The separation of cis and trans isomers is a common yet often challenging task in chemistry. A successful purification strategy is built upon a thorough understanding of the physical and chemical properties of the isomers . By systematically applying the principles of chromatography, crystallization, or distillation, and by methodically troubleshooting any issues that arise, researchers can confidently achieve the desired purity of their target isomers. This guide provides a robust framework to assist you in this endeavor. For further, compound-specific queries, consulting the primary literature or application notes from chemical suppliers is always a recommended next step.

References

  • Brondz, I., & Brondz, A. (2014). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. International Journal of Analytical Mass Spectrometry and Chromatography, 2, 15-24. [Link]

  • Fiveable. (2025, August 15). Fractional Crystallization Definition - Organic Chemistry...[Link]

  • Sulzer Chemtech. Fractional Crystallization. [Link]

  • Tryon-Tasson, N., Ryoo, D., Eor, P., & Anderson, J. L. (2023). Silver-mediated separations: A comprehensive review on advancements of argentation chromatography, facilitated transport membranes, and solid-phase extraction techniques and their applications. Journal of Chromatography A, 1705, 464133. [Link]

  • Omics. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. [Link]

  • Tryon-Tasson, N., Ryoo, D., Eor, P., & Anderson, J. L. (2023). Silver-mediated separations: A comprehensive review on advancements of argentation chromatography, facilitated transport membranes, and solid-phase extraction techniques and their applications. PubMed, 1705, 464133. [Link]

  • PubMed. (2021, August 16). Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. [Link]

  • ResearchGate. (2025, August 6). (PDF) Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. [Link]

  • Federal Agency for Medicines and Health Products. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]

  • AOCS. (2019, July 23). Introduction to Silver Ion Chromatography. [Link]

  • Wikipedia. Argentation chromatography. [Link]

  • Wikipedia. Fractional crystallization (chemistry). [Link]

  • Aini, N.M., Yusoff, M.M., & Azhari, H.A. 165 CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. [Link]

  • Lin, J., Song, L., Chen, Y., Liu, C., Chen, S., & Mo, F. (2025, July 29). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation opti. RSC. [Link]

  • College of Engineering Safety. Flash Column Chromatography. [Link]

  • Heath, R.R., Tumlinson, J.H., Doolittle, R.E., & Duncan, J.H. (1980). Analytical and Preparative Separation of Geometrical Isomers by High Efficiency Silver Nitrate Liquid Chromatography. Journal of Chromatographic Science, 18(8), 391-397. [Link]

  • ResearchGate. Chromatography with silver nitrate | Request PDF. [Link]

  • Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions![Link]

  • ResearchGate. (2014, April 12). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • SGI MyCORE. FRACTIONAL DISTILLATION. [Link]

  • Basic Principles and Techniques. (2019, July 30). Fractional Crystallization Definition and Principle. [Link]

  • Engineered Science Publisher. Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]

  • Wallace Watson, D. (2020, November 12). The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • MDPI. (2023, May 17). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. [Link]

  • Ablaze Export Pvt. Ltd. The Ultimate Guide to Fractional Distillation Unit. [Link]

  • Noob to Guru: I Can Do Chemistry. How to separate miscible liquids - Fractional Distillation. [Link]

  • Google Patents. Separation of cis and trans isomers - US2850549A.
  • Sciforum. (2023, May 17). The Process of Isolation by Crystallization of Cis- and Trans-Isomers of Perfluorodecalines from Industrial Mixture of Electrochemical. [Link]

  • Shao, Y., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of the Chinese Chemical Society, 54(4), 989-994. [Link]

  • alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]

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  • Oreate AI Blog. (2026, January 21). Understanding Fractional Distillation: The Art of Separation. [Link]

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Technical Support Center: Strategies for Preventing Side Reactions in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of cyclobutanes, four-membered carbocycles, is a cornerstone in the development of novel therapeutics and complex molecular architectures. Their inherent ring strain, while a source of unique reactivity and pharmacological properties, also presents significant challenges in their stereoselective and high-yielding synthesis. This guide provides an in-depth analysis of common side reactions encountered during the synthesis of cyclobutanes and offers field-proven troubleshooting strategies for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in [2+2] photocycloaddition reactions are a frequent issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended:

  • Inappropriate Wavelength/Light Source: The wavelength of your UV lamp must be suitable for the excitation of your substrate. For many enone systems, a light source emitting around 300 nm is effective. Ensure the light source is powerful enough to drive the reaction efficiently. For some applications, visible light photocatalysis can be a milder and more selective alternative.[1]

  • Sub-optimal Reaction Concentration: Concentration plays a critical role. Conditions that are too dilute may hinder the desired intermolecular reaction, while overly concentrated solutions can lead to undesired oligomerization or polymerization. An optimal concentration, typically in the range of 0.01-0.1 M, should be determined empirically.

  • Low Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. For less reactive substrates, consider using a photosensitizer, such as benzophenone or thioxanthone, to facilitate the population of the reactive triplet state.

  • Inadequate Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS to ensure it has reached completion.

Q2: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?

A2: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is often influenced by a combination of steric and electronic factors.

  • Solvent Polarity: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction. Experiment with a range of solvents from non-polar (e.g., hexanes, toluene) to polar (e.g., acetonitrile).

  • Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable diastereomer.

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reacting partners can effectively control the facial selectivity of the cycloaddition. The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched cyclobutane.

  • Lewis Acid Catalysis: In thermal [2+2] cycloadditions, particularly with ketenes, Lewis acids can promote a more concerted pathway, thereby enhancing diastereoselectivity.

Q3: How do I control regioselectivity (head-to-head vs. head-to-tail) in the [2+2] cycloaddition of unsymmetrical alkenes?

A3: The regioselectivity of [2+2] cycloadditions is primarily governed by the electronic and steric properties of the substituents on the alkenes.

  • Electronic Effects: Generally, the cycloaddition of an electron-rich alkene with an electron-poor alkene favors the formation of the "head-to-tail" adduct due to stabilization of the diradical or zwitterionic intermediate.

  • Steric Hindrance: Introducing a sterically bulky group on one of the alkene substituents can direct the cycloaddition to minimize steric repulsion in the transition state, thus favoring a single regioisomer.

  • Catalysis: Certain catalysts can exert strong control over regioselectivity. For instance, Ru(bipy)₃Cl₂ is a photocatalyst that can promote the efficient and selective heterodimerization of dissimilar acyclic enones.[2]

Troubleshooting Guides for Specific Cyclobutane Synthesis Methods

This section provides detailed troubleshooting for common issues encountered in prevalent cyclobutane synthesis methodologies.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is the most widely used method for constructing cyclobutane rings. It can be initiated photochemically, thermally, or with transition metal catalysts.

Troubleshooting Workflow for [2+2] Cycloadditions

Caption: Troubleshooting workflow for [2+2] cycloaddition reactions.

Issue 1.1: Formation of Allene Byproducts in Ketene-Ynamide Cycloadditions

  • Causality: The reaction of highly nucleophilic ynamines with ketenes can proceed through a stepwise pathway involving an initial attack on the ketene carbonyl. This leads to an alkylideneoxete intermediate that can undergo electrocyclic ring-opening to form an undesired allenyl amide byproduct.

  • Solution: Attenuate the nucleophilicity of the ynamine by using ynamides, where an electron-withdrawing group on the nitrogen atom disfavors the problematic stepwise pathway. This promotes the desired [2+2] cycloaddition to form the cyclobutenone product.[3]

Experimental Protocol: Thermal [2+2] Cycloaddition of a Ketene with an Enol Ether [4]

  • Reagent Preparation: Prepare a solution of the chiral enol ether in a suitable anhydrous solvent (e.g., toluene) in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Ketene Generation: In a separate apparatus, generate the ketene in situ. For example, dehydrochlorination of an acyl chloride with a non-nucleophilic base like triethylamine is a common method. The generated ketene is then bubbled directly into the enol ether solution at the desired reaction temperature (this can range from ambient temperature to reflux, depending on the reactivity of the substrates).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with a volatile alcohol to consume any remaining ketene). Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to isolate the cyclobutanone.

Table 1: Effect of Lewis Acid on a Ketene-Alkene [2+2] Cycloaddition

EntryLewis AcidYield (%)Diastereomeric Ratio (cis:trans)
1None (Thermal)451:1.5
2TiCl₄ (1.1 eq)85>20:1
3EtAlCl₂ (1.1 eq)92>20:1

Data is illustrative and based on trends reported in the literature.[5]

Wolff Rearrangement for Ring Contraction

The Wolff rearrangement of α-diazoketones provides a powerful method for the synthesis of cyclobutanes via ring contraction of cyclopentanones. The key intermediate is a highly reactive ketene, which can be trapped by various nucleophiles.

Wolff_Troubleshooting

Sources

Technical Support Center: Malonic Ester Cyclization Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

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Optimizing Reaction Specificity

I'm now zeroing in on reaction specificity, especially the impact of secondary halides and ring strain on cyclization. I am also working on improving yield prediction. I'm expanding the troubleshooting table with entries directly addressing ring size.

Expanding Yield Prediction

I'm now expanding the troubleshooting table to predict yields, focusing specifically on how reaction specificity impacts the cyclization. I'm prioritizing addressing the effects of secondary halides and ring strain, using this to improve yield prediction.

Expanding Yield Prediction

I'm now expanding the troubleshooting table to predict yields, focusing on how the reaction's specificity impacts the cyclization. I'm prioritizing addressing the effects of secondary halides and ring strain. I'm also revising the DOT graph colors with the specified palette.

Welcome to the Advanced Synthesis Support Center. As drug development and complex molecule synthesis scale, the malonic ester cyclization remains a foundational method for constructing cycloalkanecarboxylic acids. However, researchers frequently encounter yield bottlenecks due to competing kinetic pathways, side reactions, and thermodynamic limitations.

This guide is designed for bench scientists and process chemists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Diagnostic Workflow: Isolating the Root Cause

Before altering your reaction parameters, run a crude NMR or GC-MS to identify your primary byproduct profile. Use the logic tree below to isolate the mechanistic failure point in your cyclization.

TroubleshootingWorkflow Start Low Cyclization Yield Analyze Analyze Crude Mixture (NMR / GC-MS) Start->Analyze Oligomer Polymeric/Oligomeric Byproducts? Analyze->Oligomer Dilution Apply High Dilution (< 0.05 M, Syringe Pump) Oligomer->Dilution Yes Alkene Alkene Byproducts? (E2 Elimination) Oligomer->Alkene No ChangeLG Use Better LG (I, OTs) or Lower Temp Alkene->ChangeLG Yes EsterMix Mixed Ester Peaks? (Transesterification) Alkene->EsterMix No MatchBase Match Base to Ester (e.g., NaOEt for Diethyl) EsterMix->MatchBase Yes

Caption: Logical workflow for diagnosing and resolving low yields in malonic ester cyclizations.

Quantitative Impact of Reaction Parameters

Understanding the mathematical relationship between your reaction conditions and the resulting kinetic pathways is critical. Table 1 summarizes how specific parameters dictate the fate of the malonate enolate.

Table 1: Mechanistic Impact of Reaction Conditions on Cyclization Yield

Reaction ParameterMechanistic ImpactPrimary ByproductExpected Cyclization Yield
Standard Conc. (>0.5 M) Bimolecular collision rate exceeds unimolecular cyclization rate.Linear oligomers / polymers15% – 30%
High Dilution (<0.05 M) Maximizes spatial isolation of intermediates, favoring internal attack.None (Clean Cyclization)75% – 90%
Mismatched Base (e.g., NaOMe in EtOH) Nucleophilic attack on the carbonyl carbon causes ester scrambling.Mixed methyl/ethyl esters< 40% (Target purity)
Secondary Halide Substrate Steric bulk at the electrophilic carbon raises

for

, favoring

.
Alkenes (Elimination products)20% – 40%
Targeting >7-Membered Rings Entropic penalty and transannular strain hinder chain-end proximity.Unreacted starting material / Oligomers< 20%

Troubleshooting FAQs

Q1: Why is my reaction yielding a complex, viscous mixture instead of the desired cyclic product?

A: You are observing intermolecular oligomerization. The synthesis of cyclic compounds from dihalides involves two steps: an initial intermolecular substitution, followed by an intramolecular cyclization. Because the first step is bimolecular and the second is unimolecular, high concentrations mathematically favor a second malonate molecule attacking your intermediate before it has time to cyclize.

The Fix: You must implement the [1]. By maintaining an extremely low steady-state concentration of the enolate, you increase the statistical probability that the mono-alkylated intermediate will undergo internal nucleophilic attack rather than colliding with another molecule[2].

Q2: My NMR shows a mixture of methyl, ethyl, and mixed esters. Why did my ester groups scramble?

A: This is a classic case of base/solvent mismatch leading to transesterification. The alkoxide base used to deprotonate the malonic ester is also a potent nucleophile. If you use sodium methoxide (NaOMe) in methanol to deprotonate diethyl malonate, the methoxide will attack the carbonyl carbons, forming a tetrahedral intermediate that collapses to expel ethoxide.

The Fix: It is crucial to (e.g., sodium ethoxide in ethanol for diethyl malonate) to make any transesterification statistically invisible[3].

Q3: I am trying to form a cyclopentane ring using a secondary dihalide, but I'm getting significant alkene formation. How do I suppress this?

A: You are losing your starting material to competing E2 elimination. While the resonance-stabilized malonate enolate is a relatively soft carbon nucleophile, secondary halides present significant steric hindrance. This steric bulk raises the activation energy (


) of the backside 

attack. Consequently, the enolate acts as a base, abstracting a beta-proton and [3].

The Fix: Switch your leaving group. Converting the secondary alcohol to a mesylate (-OMs), tosylate (-OTs), or iodide (-I) significantly lowers the


 activation energy, allowing the substitution pathway to outcompete elimination. Alternatively, lower the reaction temperature to kinetically favor substitution over the entropically driven elimination.
Q4: Why does my cyclization work perfectly for a 5-membered ring but fail completely for a 3-membered or 8-membered ring?

A: Cyclization kinetics are strictly governed by Baldwin's Rules and ring strain. [4].

  • 3- and 4-membered rings: Suffer from severe angle strain (Baeyer strain). The transition state to form these rings is highly energetic.

  • 5- and 6-membered rings: Form rapidly due to ideal orbital overlap and minimal strain.

  • 8- to 11-membered rings: Suffer from transannular strain (Prelog strain) and a high entropic penalty, making the chain ends unlikely to meet. For these, ultra-high dilution or templated synthesis is mandatory.

Self-Validating Protocol: Optimized High-Dilution Intramolecular Cyclization

To overcome oligomerization and ensure high yields of cycloalkanecarboxylic acid derivatives, use this field-proven syringe pump methodology. This protocol is designed as a self-validating system, ensuring that errors are caught before the final workup.

Objective: Synthesize diethyl cyclopentane-1,1-dicarboxylate from 1,4-dibromobutane.

Reagents:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (2.1 eq, freshly prepared or titrated)

  • 1,4-dibromobutane (1.0 eq)

  • Anhydrous Ethanol (Strictly anhydrous to prevent premature saponification)

Step-by-Step Methodology

Step 1: Enolate Generation

  • In an oven-dried, nitrogen-purged round-bottom flask, dissolve sodium ethoxide (2.1 eq) in anhydrous ethanol (0.5 M). Cool to 0 °C.

  • Add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes at room temperature to ensure complete deprotonation, forming the resonance-stabilized enolate.

  • Causality Check: The solution should remain clear. Cloudiness indicates moisture contamination leading to sodium hydroxide formation and premature ester hydrolysis.

Step 2: High-Dilution Setup

  • Transfer the enolate solution to a gas-tight syringe equipped with a PTFE line.

  • In a separate, large 3-neck reaction vessel, dissolve 1,4-dibromobutane (1.0 eq) in a massive volume of anhydrous ethanol to achieve a concentration of <0.05 M .

  • Bring this receiving solution to a gentle reflux (78 °C).

Step 3: Syringe Pump Addition (The Critical Step)

  • Using a syringe pump, add the enolate solution dropwise into the refluxing dihalide solution over 4 to 6 hours .

  • Causality: Slow addition ensures the steady-state concentration of the enolate remains near zero. As soon as a molecule of enolate reacts with the dihalide to form the mono-alkylated intermediate, the low concentration environment gives it ample time to undergo unimolecular cyclization before it can collide with another enolate molecule.

Validation Checkpoint: At the 2-hour mark, extract a 0.5 mL aliquot. Quench with aqueous


, extract with ethyl acetate, and run a rapid GC-MS. You should observe a single major peak corresponding to the cyclic diester (

). If higher molecular weight peaks (dimers) appear, your addition rate is too fast. Decrease the syringe pump speed immediately.

Step 4: Quench and Workup

  • After addition is complete, stir at reflux for an additional 2 hours to ensure the cyclization of any remaining intermediate.

  • Cool to room temperature and quench with saturated aqueous

    
     to neutralize residual base.
    
  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield the crude cyclic diester.
    

Step 5: Saponification & Decarboxylation (If monocarboxylic acid is desired)

  • Reflux the crude diester in 6M aqueous NaOH for 4 hours to hydrolyze the esters to carboxylate salts.

  • Acidify the aqueous layer with concentrated HCl to pH 1, precipitating the dicarboxylic acid.

  • Heat the isolated dicarboxylic acid to 150 °C. The molecule will undergo a pericyclic transition state, liberating

    
     gas and yielding the final cyclopentanecarboxylic acid.
    

References

  • Title: Formation of carbon–carbon single bonds Source: Cambridge University Press URL: [Link]

  • Title: 22.7 Alkylation of Enolate Ions – Organic Chemistry Source: NC State University Libraries (OpenStax) URL: [Link]

Sources

Cyclobutane Functionalization Support Center: Troubleshooting Diastereoselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cyclobutane synthesis. Designing highly substituted, strained four-membered rings is notoriously difficult due to competing ring-opening side reactions and the lack of inherent facial bias in planar intermediates. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies for achieving high diastereoselectivity in cyclobutane functionalization.

FAQ: Mechanistic Principles of Diastereoselective Control

Q: Why do radical additions to bicyclo[1.1.0]butanes (BCBs) often result in poor diastereoselectivity? A: When a radical adds to a BCB, the resulting intermediate is a cyclobutyl radical. Because this radical center is relatively planar and lacks significant steric shielding on either face, the subsequent intermolecular quenching step is unselective. This lack of facial bias typically results in a nearly 1:1 mixture of syn and anti isomers unless an intramolecular directing strategy is employed.

Q: How does the "dock-migration" strategy solve this stereochemical challenge? A: The "dock-migration" strategy circumvents the planar radical issue by utilizing bifunctional reagents (such as N-aminopyridinium ylides or thio-reagents). The initial radical addition ("docking") forms a transient intermediate where the second functional group is tethered. This group then undergoes a rapid intramolecular migration. Because the migration must occur from the same face where the initial group is anchored, it inherently enforces a syn-addition, delivering excellent diastereoselectivity ([Precision Chemistry[1]]([Link])).

Q: What is the mechanistic role of HFIP in Rh(III)-catalyzed alkylidenecyclopropane (ACP) ring opening? A: Alkylidenecyclopropanes (ACPs) are prone to simple migratory insertion, which leaves the three-membered ring intact. Hexafluoroisopropanol (HFIP) prevents this. Its strong hydrogen-bond donating capability and high ionizing power stabilize the transition state during the nucleophilic attack of the nitrogen onto the cyclopropyl ring. This stabilization drives a concerted N–C bond formation and C–C bond cleavage, preventing premature reductive elimination and ensuring the diastereoselective formation of the cyclobutane ring ().

Workflow Visualizations

Below are the logical workflows for the two primary strategies used to achieve high diastereoselectivity in cyclobutane synthesis.

PhotoredoxWorkflow N1 Bicyclo[1.1.0]butane (BCB) + Bifunctional Reagent N2 Photoexcitation (430 nm LED, Photocatalyst) N1->N2 N3 Radical Addition (Docking Step) N2->N3 Single Electron Transfer N4 Intramolecular Migration (Stereocontrolled) N3->N4 Transient Radical N5 syn-Difunctionalized Cyclobutane N4->N5 High Diastereoselectivity

Photoredox-catalyzed dock-migration pathway for syn-selective BCB functionalization.

RhCatalysisWorkflow N1 Alkylidenecyclopropane (ACP) + 2-Aryl Quinazolinone N2 Rh(III) Catalyst + HFIP Solvent N1->N2 N3 C-H Activation (Rhodacycle Formation) N2->N3 N4 Nucleophilic N-C Bond Formation & C-C Cleavage N3->N4 HFIP Promoted N5 Reductive Elimination N4->N5 Ring Opening N6 Highly Substituted Cyclobutane N5->N6 Diastereoselective

Rh(III)-catalyzed C-C bond cleavage of alkylidenecyclopropanes for cyclobutane synthesis.

Troubleshooting Guide: Photoredox-Catalyzed BCB Functionalization

Issue: Low syn-diastereoselectivity or complex product mixtures.

  • Causality: If intermolecular quenching occurs faster than the designed intramolecular migration, facial selectivity is lost. This happens when the concentration of the trapping reagent is too high, or if the radical intermediate is overly stabilized, delaying migration ().

  • Solution: Ensure the use of a true bifunctional reagent (e.g., N-aminopyridinium ylides) that facilitates the "dock-migration" sequence. Maintain the substrate concentration at an optimal 0.1–0.2 M to disfavor intermolecular side reactions.

Issue: Poor conversion or starting material recovery.

  • Causality: Inefficient photoexcitation or mismatched redox potentials between the photocatalyst and the ylide prevent the initial Single Electron Transfer (SET) event.

  • Solution: Verify your light source matches the absorption profile of the catalyst (e.g., 430 nm LED for Acridinium salts). Check the oxidation potential of the specific ylide derivative; highly electron-deficient ylides may require a more strongly oxidizing photocatalyst ().

Troubleshooting Guide: Rh(III)-Catalyzed ACP Ring-Opening

Issue: Formation of cyclopropylation byproducts instead of the desired cyclobutane.

  • Causality: Without proper stabilization of the transition state, the intermediate rhodacycle undergoes premature reductive elimination, leaving the three-membered cyclopropyl ring intact rather than cleaving the C–C bond ().

  • Solution: Solvent selection is non-negotiable here. Switch strictly to Hexafluoroisopropanol (HFIP). Standard solvents like DCE or Toluene will fail to promote the necessary C–C bond cleavage.

Issue: Low yield with electron-withdrawing groups (e.g., NO2) on the ACP.

  • Causality: Electron-withdrawing groups slow down the initial C–H activation step and make the nucleophilic attack less favorable.

  • Solution: Increase the reaction temperature to 70 °C. Ensure that the AgF and Cu(OAc)2 oxidants are stored properly and are completely anhydrous, as moisture can competitively bind the Rh(III) center and stall the catalytic cycle.

Quantitative Data Summaries

The following table summarizes the expected performance metrics when utilizing the optimized protocols described in this guide.

StrategyCatalyst / ConditionsKey ReagentsDiastereoselectivity (dr)Yield RangeRef
Photoredox Aminopyridylation Acridinium PC1, 430 nm LED, r.t.BCBs + N-Aminopyridinium Ylides>95:5 (syn)45–88%
Rh(III)-Catalyzed C–C Cleavage RhCp*(OAc)2, AgF, Cu(OAc)2, HFIP, 70 °CACPs + 2-Aryl QuinazolinonesUp to >20:150–92%
Photoredox C–S Scission Ir(ppy)3, 440 nm LED, r.t.BCBs + Thio-reagents>95:5 (syn)40–90%

Self-Validating Experimental Protocols

Protocol A: Photoredox syn-Aminopyridylation of BCBs
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with the target Bicyclo[1.1.0]butane (0.2 mmol), N-aminopyridinium ylide (0.3 mmol), and Acridinium photocatalyst (5 mol%).

  • Solvation: Dissolve the mixture in anhydrous, degassed 1,2-dichloroethane (DCE, 2.0 mL). Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox and irradiate with a 430 nm LED at room temperature for 24 hours. Ensure a cooling fan is used to prevent thermal background reactions.

  • Validation Checkpoint: At 12 hours, withdraw a 10 µL aliquot via syringe. Dilute in CDCl3 and run a rapid 1H-NMR. Self-Validation: The complete disappearance of the highly shielded BCB bridgehead protons (~1.0–2.5 ppm) confirms conversion. The syn-diastereoselectivity is validated by integrating the distinct methine protons of the newly formed cyclobutane ring, which exhibit characteristic coupling constants compared to the anti isomer.

Protocol B: Rh(III)-Catalyzed C-C Cleavage of ACPs
  • Preparation: Combine 2-aryl quinazolinone (0.2 mmol), alkylidenecyclopropane (0.4 mmol), RhCp*(OAc)2 (7.5 mol%), Cu(OAc)2 (1.0 equiv), and AgF (1.0 equiv) in a 15 mL pressure tube.

  • Solvation: Add HFIP (2.0 mL) directly to the solid mixture.

  • Reaction: Seal the tube and stir the mixture at 70 °C under an air atmosphere for 24 hours.

  • Validation Checkpoint: Monitor the reaction progress via TLC (Hexane/EtOAc). Self-Validation: The C-C cleavage product will show a distinct Rf shift compared to the starting quinazolinone. Post-workup, if utilizing CF3-substituted ACPs, run a 19F-NMR. This provides an immediate, clean readout of the diastereomeric ratio (aiming for >20:1) without interference from the complex aromatic background of the quinazolinone core ().

References

  • Chen, P.-F., et al. "Regio- and Diastereoselective Aminopyridylation of Bicyclo[1.1.0]butanes with N-Aminopyridinium Ylides Enabled by Photoredox Catalysis." Precision Chemistry, 2025. URL:[Link]

  • Kim, T., et al. "Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes." Organic Letters, 2025. URL:[Link]

  • Wang, H., et al. "syn-Selective Difunctionalization of Bicyclobutanes Enabled by Photoredox-Mediated C–S σ-Bond Scission." Journal of the American Chemical Society, 2023. URL:[Link]

Sources

Technical Support Center: Epimerization Control in Cyclobutane Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical integrity of cyclobutane scaffolds. Due to their immense ring strain (~26 kcal/mol) and fluxional nature, cyclobutanes are notoriously prone to epimerization, especially when stereocenters are adjacent to electron-withdrawing groups (EWGs).

This guide is designed to troubleshoot your stereochemical losses, explain the thermodynamic and kinetic causalities behind these failures, and provide self-validating protocols to ensure absolute stereocontrol in your drug development workflows.

FAQs: The Mechanistic Causality of Cyclobutane Epimerization

Q: Why do my cyclobutane stereocenters epimerize so rapidly compared to cyclohexanes, even under mildly basic conditions? A: The causality lies in the release of torsional and steric strain. When a proton alpha to an EWG (like a ketone or ester) is removed, the sp³ carbon rehybridizes to an sp² enolate. In a cyclobutane system, this planarization temporarily relieves the severe transannular steric clashes inherent to the puckered four-membered ring. Upon reprotonation, the system will thermodynamically drive toward the all-trans configuration to minimize 1,2- and 1,3-diaxial-like interactions. If your reaction conditions allow for reversible enolization, you will inevitably lose your kinetic cis-stereocenter 1.

Q: I need an all-cis cyclobutane for my spirocyclic API scaffold. How do I bypass enolate-driven epimerization entirely? A: If basic conditions destroy your stereocenters, you must change your retrosynthetic logic. You can bypass enolate chemistry by utilizing a stereospecific [2+2] photocycloaddition, or by employing a stereoretentive pyrrolidine ring contraction. In the latter, the extrusion of N₂ from a 1,1-diazene intermediate forms a singlet 1,4-biradical that collapses barrierlessly, perfectly retaining the stereochemistry of the parent pyrrolidine 2.

EpimerizationLogic A Cyclobutane Scaffold B EWG Present? (Carbonyl, Ester) A->B C Photochemical [2+2] or Ring Contraction B->C No / Avoid EWG D Enolate Chemistry Required B->D Yes E Kinetic Control (LDA, -78°C) D->E Target: Cis/Kinetic F Thermodynamic Control (NaOMe, ΔT) D->F Target: Trans/Thermo

Caption: Logical decision tree for managing cyclobutane stereocenters during synthesis.

Quantitative Data: Epimerization Control Strategies

To make informed decisions, compare the quantitative outcomes of different stereochemical control strategies in the table below.

Epimerization StrategySubstrate TypeReagents & ConditionsThermodynamic Driving ForceTypical YieldDiastereomeric Ratio (dr)
Kinetic Retention Cyclobutanones / EstersLDA (1.1 eq), LiCl, THF, -78 °CNone (Irreversible enolization)80 - 85%> 10:1 (Retention)
Thermodynamic Inversion Esters / AmidesNaOMe, MeOH or THF, 25–45 °CSteric relief (Cis to Trans)85 - 95%> 20:1 (Trans-selective)
Stereoediting (Photocatalytic) Unactivated MethineTBADT (1 mol%), (4-ClPhS)₂, 390 nmC-H bond dissociation energy~ 90%> 15:1 (Trans-selective)
Stereoretentive Contraction PyrrolidinesAg/PPh₃, [O], -78 °C to RTN₂ extrusion (Barrierless collapse)30 - 70%> 99:1 (Absolute retention)

Troubleshooting Guide & Self-Validating Protocols

Issue A: Complete loss of dr during alpha-alkylation of a cyclobutanone.

Diagnosis: Your enolate is equilibrating. Either your base is not strong enough to ensure quantitative, irreversible deprotonation, or your reaction temperature is too high, allowing proton transfer between the unreacted starting material and the enolate. Solution: Execute a strictly controlled Kinetic Alkylation .

Protocol 1: Kinetic Alkylation of Cyclobutanones

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.1 M relative to substrate) and diisopropylamine (1.15 eq). Cool to -78 °C.

  • Base Formation: Add n-BuLi (1.1 eq) dropwise. Causality: Generating LDA in situ ensures exactly 1.1 equivalents of active base without degraded hydroxide contaminants that cause reversible enolization.

  • Enolization: Add the cyclobutanone (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Self-Validation Check: Quench a 10 µL aliquot in D₂O. Analyze via crude ¹H NMR. >95% deuterium incorporation at the alpha-position confirms complete, irreversible enolization. If <95%, your THF is wet or your LDA degraded.

  • Electrophile Addition: Add the alkyl halide (1.5 eq) mixed with DMPU (10% v/v). Causality: DMPU breaks up the tight lithium-enolate aggregates, drastically accelerating the nucleophilic attack before the enolate can warm up and epimerize.

  • Quench: Quench at -78 °C with saturated aqueous NH₄Cl before allowing the flask to warm.

Issue B: I need the all-trans isomer, but my cycloaddition gave me the cis-isomer.

Diagnosis: You are fighting the kinetic product of a previous step. You can use thermodynamic epimerization to your advantage to invert the stereocenter. Solution: Controlled Thermodynamic Epimerization 1.

Protocol 2: Thermodynamic Epimerization of Cyclobutane Esters

  • Solvent Setup: Dissolve the cis-cyclobutane ester in anhydrous MeOH (0.2 M).

  • Base Addition: Add NaOMe (0.5 eq). Causality: A methoxide base in methanol creates a reversible, thermodynamically controlled enolization environment. Because the pKa of the ester matches the base, the proton is constantly shuttled on and off the alpha-carbon.

  • Thermal Driving: Heat the reaction to 45 °C for 4 hours. Causality: The thermal energy overcomes the rotational barrier of the enolate, allowing the bulky substituents to relax into the lower-energy all-trans equatorial-like positions.

  • Validation: Monitor by GC-MS or LC-MS. The baseline separation of the cis and trans peaks will show a gradual shift to a >20:1 ratio. Once the ratio plateaus, quench with 1M HCl to lock the stereochemistry.

Issue C: My target has unactivated stereocenters (no EWG) and I need to epimerize it.

Diagnosis: Standard acid/base chemistry will not work because there is no acidic alpha-proton to remove. Solution: Photocatalytic Stereoediting using Polyoxometalates 3.

Protocol 3: Epimerization via Decatungstate Photocatalysis

  • Reaction Mixture: Combine the unactivated cis-cyclobutane (1.0 eq), tetrabutylammonium decatungstate (TBADT, 1 mol%), and bis(4-chlorophenyl) disulfide (10 mol%) in MeCN/H₂O (4:1).

  • Irradiation: Irradiate with 390 nm LEDs at ambient temperature for 16 hours. Causality: TBADT absorbs the photon and abstracts a hydrogen atom from the unactivated tertiary C-H bond. The resulting carbon-centered radical undergoes rapid inversion. The disulfide acts as a hydrogen atom transfer (HAT) co-catalyst to donate the hydrogen back to the more thermodynamically stable trans-face.

  • Validation: The reaction is self-limiting. Because the trans-C-H bond is sterically shielded and possesses a higher bond dissociation energy in the relaxed conformation, the photocatalyst preferentially edits the strained cis-isomer until the thermodynamic equilibrium is reached.

Advanced Workflows: Stereoretentive Ring Contractions

When enolate chemistry is entirely unviable due to extreme instability, the most authoritative method is to build the stereocenters on a pyrrolidine ring, and then contract it.

RingContraction P1 Pyrrolidine Precursor P2 1,1-Diazene Intermediate P1->P2 Oxidation P3 Singlet 1,4-Biradical (Retention of Config) P2->P3 -N2 (RDS) P4 Stereodefined Cyclobutane P3->P4 Barrierless Collapse

Caption: Mechanistic pathway of stereoretentive pyrrolidine ring contraction to cyclobutane.

Causality of the Contraction: Density Functional Theory (DFT) studies confirm that the rate-determining step is the extrusion of nitrogen gas from the 1,1-diazene intermediate. This generates an open-shell singlet 1,4-biradical. Because the collapse of this biradical to form the new C-C bond is barrierless (0 kcal/mol activation energy), bond formation occurs faster than any C-C bond rotation. Therefore, the stereochemistry of the pyrrolidine is perfectly mapped onto the resulting cyclobutane 2.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism The Journal of Organic Chemistry - PMC / NIH URL:[Link]

  • Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters Science - PMC / NIH URL:[Link]

Sources

Technical Support Center: Overcoming Ring Strain in Subsequent Synthetic Steps

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for navigating the complexities of ring strain in chemical synthesis. This resource is designed for researchers, chemists, and drug development professionals who encounter the unique challenges posed by strained cyclic systems. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and overcome synthetic hurdles related to ring strain, ensuring your projects advance efficiently and successfully.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions about identifying and strategizing for ring strain.

Q1: What is ring strain and how does it impact the reactivity of my molecule?

A: Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values, leading to an increase in potential energy.[1][2] This strain is a combination of three main factors:

  • Angle Strain (Baeyer Strain): Deviation from ideal sp3 bond angles (109.5°). This is most pronounced in small rings like cyclopropanes (60° angles) and cyclobutanes.[1][2][3]

  • Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent substituents, which is significant in planar or near-planar rings.[1][4]

  • Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring, a major issue in medium-sized rings (8-11 atoms).[1][4]

This stored energy makes strained molecules more reactive.[1][2] The relief of ring strain can be a powerful thermodynamic driving force for reactions, often leading to unique chemical transformations, but it can also trigger undesired rearrangements or fragmentation.[1][5][6]

Q2: How can I predict and quantify ring strain in a target molecule before starting my synthesis?

A: While qualitative assessment is often based on ring size (small and medium rings being most strained), quantitative prediction is best achieved computationally.[7][8]

  • Qualitative Assessment: Recognize structural motifs known for high strain, such as 3- and 4-membered rings, bicyclo[1.1.0]butanes, or medium-sized rings which suffer from transannular interactions.[1]

  • Quantitative Analysis: Computational chemistry is the primary tool for accurately calculating Ring Strain Energy (RSE).[7][8] The most common method involves using quantum mechanics (specifically, Density Functional Theory or DFT) to calculate the enthalpy of a homodesmotic reaction .[7][9][10][11] This involves a balanced hypothetical reaction where the strained ring is broken down into unstrained, open-chain fragments, allowing for the isolation of the energy purely associated with the strain.[7][9] More recently, machine learning models are emerging that can predict RSE with high accuracy and speed, making this analysis more accessible.[12][13]

Q3: Are there general reaction classes that are more tolerant of, or even benefit from, ring strain?

A: Yes. Certain reaction types are particularly well-suited for constructing or modifying strained rings because their mechanisms are less sensitive to the conformational constraints or can leverage strain release as a driving force.

  • Radical Reactions: Radical cyclizations are often effective for forming strained rings as they are less subject to the strict geometric requirements of ionic transition states.[14]

  • Cycloadditions: These reactions, such as Diels-Alder or [5+4] and [6+4] cycloadditions, are powerful for building polycyclic systems, including those containing strained rings, in a convergent manner.[14][15]

  • Ring-Expansion Reactions: These methods are highly effective for creating medium-sized rings, which are difficult to form via direct cyclization due to strain and entropic penalties.[16][17][18] By starting with a smaller, more easily formed ring and expanding it, chemists can bypass the challenges of direct macrocyclization.[16][18]

  • Transition Metal-Catalyzed C-C Bond Activation: The inherent strain in small rings provides a thermodynamic driving force for their cleavage and subsequent functionalization, making this a powerful strategy.[5]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, problem-oriented guides for specific experimental challenges involving strained ring systems.

Guide 1: Low or No Yield in Ring-Closing Metathesis (RCM) of Medium-Sized Rings

Problem: You are attempting to synthesize an 8- to 11-membered ring via RCM, but the reaction results in low yields, oligomerization, or recovery of starting material. This is a common issue due to the high transannular strain and unfavorable entropic factors associated with medium rings.[16]

Causality Analysis

The primary challenge in forming medium-sized rings is that the linear precursor must adopt a highly strained conformation for the terminal olefins to meet. This high-energy transition state competes unfavorably with intermolecular reactions (dimerization/polymerization), which are often kinetically and thermodynamically preferred.[18]

Workflow for Troubleshooting Failed RCM

RCM_Troubleshooting Start Failed RCM Reaction (Low Yield / Oligomers) Dilution Increase Dilution (0.01M to 0.001M) Start->Dilution 1. Minimize Intermolecular Rxn Catalyst Change Catalyst Dilution->Catalyst 2. Enhance Reactivity Temp Adjust Temperature Catalyst->Temp 3. Optimize Kinetics Substrate Modify Substrate (Thorpe-Ingold Effect) Temp->Substrate 4. Induce Favorable Conformation Success Successful Cyclization Substrate->Success

Caption: Decision workflow for troubleshooting RCM of medium rings.

Step-by-Step Protocol & Optimization
  • Employ High-Dilution Conditions: This is the most critical first step to favor intramolecular cyclization.

    • Protocol: Prepare a solution of your diene substrate in a degassed, anhydrous solvent (e.g., toluene, DCM) at a concentration of 0.001 M to 0.01 M. Prepare a separate, dilute solution of the metathesis catalyst. Using a syringe pump, add the substrate solution to the refluxing catalyst solution over a prolonged period (e.g., 4-12 hours).[19] This maintains a pseudo-low concentration of the substrate, minimizing intermolecular reactions.

  • Select the Appropriate Catalyst: Catalyst activity can dramatically influence the outcome. While highly active catalysts can be beneficial, they can also promote unwanted side reactions if the cyclization is slow.[19]

Catalyst GenerationKey Features & Typical Use Case
Grubbs 1st Gen Lower activity, good for simple systems. Less likely to cause product inhibition.
Grubbs 2nd Gen High activity, broad functional group tolerance. Often the first choice for challenging RCM.[20]
Hoveyda-Grubbs 2nd Gen High stability and activity. Good for slow-to-initiate systems.
Z-Selective Catalysts Ruthenium or Molybdenum-based catalysts designed to favor the formation of the kinetically preferred, but often more strained, Z-alkene.[19] This can be crucial for accessing certain ring conformations.
  • Optimize Reaction Temperature: For challenging cyclizations, increased temperature (e.g., refluxing toluene, ~110 °C) can provide the necessary energy to overcome the activation barrier. However, be mindful of potential catalyst decomposition at higher temperatures.

  • Modify the Substrate to Induce Pre-organization (Thorpe-Ingold Effect): Introducing conformational constraints into the linear precursor can physically bias it towards a cyclization-competent conformation.

    • Strategy: Install a gem-disubstitution (e.g., two methyl groups or a quaternary center) on the carbon chain.[3] This substitution compresses the bond angle between the chains leading to the terminal olefins, effectively bringing them closer together and reducing the entropic penalty of cyclization.[3]

    • Example: A linear diene with a C(CH3)2 group will cyclize more readily than its unsubstituted CH2 counterpart.

Guide 2: Unwanted Skeletal Rearrangement During Functional Group Manipulation

Problem: You have successfully synthesized a strained polycyclic system (e.g., containing a cyclobutane or a bicyclo[2.2.1]heptane core), but subsequent attempts to modify a functional group (e.g., converting an alcohol to a halide) lead to an unexpected Wagner-Meerwein rearrangement, altering the carbon skeleton.[21][22][23]

Causality Analysis

This issue is common in reactions that proceed through a carbocation intermediate.[21][22][24] The high ground-state energy of the strained starting material provides a significant thermodynamic driving force for rearrangement. A 1,2-shift of an alkyl or aryl group can lead to a more stable carbocation and, critically, can relieve ring strain.[21][25] For example, a carbocation adjacent to a four-membered ring can trigger a ring-expansion to form a less-strained five-membered ring.[25]

Diagram of Desired vs. Undesired Pathways

Rearrangement_Pathway cluster_desired Desired Pathway (SN2 / Radical) cluster_undesired Undesired Pathway (SN1) A Strained Substrate (e.g., R-OH) B Direct Substitution A->B C Desired Product (e.g., R-X) B->C D Strained Substrate (e.g., R-OH) E Carbocation Intermediate D->E Loss of LG F Wagner-Meerwein 1,2-Shift E->F Strain Relief G Rearranged Carbocation F->G H Rearranged Product G->H Nucleophile Attack

Caption: Competing pathways: direct substitution vs. carbocation rearrangement.

Step-by-Step Protocol & Avoidance Strategies
  • Avoid Carbocation-Promoting Conditions: The most direct solution is to choose reaction conditions that circumvent the formation of a carbocation intermediate.

    • From an Alcohol: Instead of using strong protic acids (HBr, H2SO4), opt for reagents that favor an SN2 mechanism.

      • To a Halide: Use PBr3, PCl3, or the Appel reaction (PPh3, CBr4). These reactions proceed through a phosphonium intermediate, avoiding a free carbocation.

      • To an Ether (Williamson Synthesis): First, deprotonate the alcohol with a non-nucleophilic base (e.g., NaH) to form the alkoxide, then react with an alkyl halide.

    • From an Alkene: For additions across a double bond, avoid hydrohalogenation with HX. Consider radical addition of HBr (using AIBN or light) to achieve anti-Markovnikov addition without rearrangement.

  • Utilize Protecting Groups to Control Conformation: In complex systems, a protecting group can serve a dual purpose: masking a reactive site and sterically locking the molecule into a conformation that is less prone to rearrangement.[26][27][28]

    • Strategy: Install a bulky protecting group (e.g., a silyl ether like TBS or TIPS) on a nearby functional group. This can create steric hindrance that disfavors the transition state required for the 1,2-shift.

  • Lower the Reaction Temperature: Rearrangements, like all reactions, have an activation energy barrier. By conducting the reaction at a significantly lower temperature (e.g., -78 °C), you can often favor the kinetic product (direct substitution) over the thermodynamically favored rearranged product, as there may not be enough energy in the system to overcome the rearrangement barrier.

By carefully selecting reagents and conditions that avoid high-energy intermediates, you can successfully perform functional group interconversions while preserving the carefully constructed strained core of your molecule.

References

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024). MDPI.
  • Synthesis of medium-sized ring structured compounds. (2018). NUS Faculty of Science.
  • Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. (2023).
  • Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. (2024). White Rose Research Online.
  • A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. (n.d.). Chemical Science (RSC Publishing).
  • Computational Insights into the Ring Strain of 1,4-Dioxaspiro[2.2]pentane: A Technical Guide. (n.d.). Benchchem.
  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (n.d.). PMC.
  • Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings. (n.d.). PMC.
  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymeriz
  • Ring strain. (n.d.). Wikipedia.
  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. (2026).
  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. (2024). ChemRxiv.
  • Technical Support Center: Synthesis of Eight-Membered Rings. (n.d.). Benchchem.
  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (2023).
  • Ring Strain - Organic Chemistry II Key Term. (2025). Fiveable.
  • Rearrangements in Organic Chemistry. (n.d.). spcmc.ac.
  • The Role of Ring Strain in the Reactivity of Transition Metal-Catalyzed C–C Bond Activation Reactions. (2022). D-Scholarship@Pitt.
  • 30.1: Wagner-Meerwein Rearrangements. (2019). Chemistry LibreTexts.
  • Wagner–Meerwein rearrangement. (n.d.). Wikipedia.
  • Ring-Strain Relief: Applications in Total Synthesis. (n.d.). Find an Expert - The University of Melbourne.
  • Formal Cycloadditions Driven by the Homolytic Opening of Strained, Satur
  • Ring-closing met
  • The Simplifying Synthesis Ultimate Guide To Rules for Ring Closure. (2021). YouTube.
  • Wagner–Meerwein rearrangement. (2020). LS College.
  • Olefin cross metathesis and ring-closing metathesis in polymer chemistry. (2017). Polymer Chemistry (RSC Publishing).
  • Wagner Meerwein Rearrangement: Reaction Conditions Mechanism Example Applic
  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal.
  • Strain in Ring Systems - Stereochemical and Conformational Isomerism. (n.d.). Organic Chemistry.
  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in N
  • Controlling protein conform
  • Cysteine protecting groups: applications in peptide and protein science. (2021).

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Technical Support Center: Cyclobutane Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Synthesizing cyclobutane rings—most commonly through[2+2] photocycloadditions—is a cornerstone of complex natural product and drug development[1]. However, isolating the target cyclobutane from unreacted starting materials (specifically, excess alkenes) is notoriously difficult.

Because[2+2] reactions often reach equilibrium or require an excess of one olefin to drive conversion, unreacted arylalkenes or aliphatic olefins frequently remain in the crude mixture[2]. This guide provides mechanistic troubleshooting and field-proven protocols to resolve these specific purification bottlenecks.

Strategic Purification Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to determine the thermodynamically and kinetically appropriate purification strategy for your specific substrate.

PurificationWorkflow Start Crude Mixture (Cyclobutane + Unreacted Alkene) Volatile Is the alkene highly volatile? (e.g., isoprene, ethylene) Start->Volatile Distillation Fractional Distillation or Vacuum Sublimation Volatile->Distillation Yes Solid Is the cyclobutane product a highly crystalline solid? Volatile->Solid No Recrystallization Recrystallization (e.g., from hexanes/EtOAc) Solid->Recrystallization Yes Sterics Is the alkene sterically accessible? (Terminal or cis-disubstituted) Solid->Sterics No AgNO3 AgNO3-Impregnated Silica Chromatography Sterics->AgNO3 Yes (Forms Ag+ π-complex) Scavenging Chemical Scavenging (Selective Alkene Oxidation) Sterics->Scavenging No (Sterically hindered)

Decision matrix for selecting the optimal purification method to remove unreacted alkenes.

Troubleshooting Guides & FAQs

Q1: Why is standard normal-phase silica gel failing to separate my cyclobutane product from the unreacted alkene?

The Causality: Standard silica gel separates compounds based on polar interactions (hydrogen bonding and dipole-dipole interactions) with surface silanol groups. In cyclobutane synthesis, the starting material (alkene) and the product (cyclobutane) often possess identical functional groups and highly similar hydrocarbon backbones. Consequently, their dipole moments are nearly indistinguishable. Without a thermodynamic difference in polarity, both species exhibit identical retention factors (


) on standard silica, resulting in co-elution.
Q2: If their polarities are identical, how can I chromatographically separate them?

The Causality: You must exploit the fundamental electronic difference between the two molecules: the unreacted starting material contains a carbon-carbon double bond (π-electrons), whereas the cyclobutane product is fully saturated. The industry standard for this is Silver Nitrate-Impregnated Silica Gel (AgNO₃-Silica) [3].

Silver ions (


) act as Lewis acids, forming reversible coordination complexes (π-complexes) with the electron-rich π-orbitals of the alkene. This transient binding drastically retards the elution of the alkene. The saturated cyclobutane lacks π-electrons, bypasses the silver ions, and elutes rapidly.
Protocol 1: Preparation and Execution of 10% w/w AgNO₃-Silica Chromatography

This protocol is a self-validating system; visual cues and TLC cross-checks ensure the stationary phase is active before you commit your precious crude mixture.

  • Dissolution: Dissolve 10 g of silver nitrate (

    
    ) in 100 mL of HPLC-grade acetonitrile.
    
  • Slurry Formation: Add 90 g of standard flash silica gel (230-400 mesh) to the solution. Swirl until a uniform slurry is achieved.

  • Solvent Removal (Critical Step): Wrap your rotary evaporator flask completely in aluminum foil.

    
     is highly photosensitive; exposure to ambient light will reduce it to black metallic silver (
    
    
    
    ), permanently destroying its π-binding capacity. Remove the solvent under reduced pressure.
  • Activation: Dry the impregnated silica under high vacuum at 80°C for 4 hours. Causality: Residual water molecules will compete with your alkene for

    
     coordination sites, reducing separation efficiency.
    
  • Validation Check: Spot your crude mixture on a standard silica TLC plate and a commercially available AgNO₃ TLC plate. Elute both in the same non-polar solvent (e.g., 5% Et₂O in hexanes)[3]. If the active plate shows a significantly lower

    
     for the alkene compared to the standard plate, your stationary phase is active.
    
  • Execution: Pack your column in the dark (foil-wrapped) using a non-polar solvent system. Load the crude mixture and elute. The cyclobutane will elute in the early fractions.

Q3: My starting alkene is heavily substituted (e.g., tetrasubstituted). AgNO₃ chromatography isn't working. What are my options?

The Causality: Highly substituted alkenes suffer from severe steric hindrance. Bulky alkyl or aryl groups physically block the


 ions from accessing the π-orbitals, preventing the formation of the necessary coordination complex. When physical separation fails, you must utilize Chemical Scavenging .

By selectively reacting the unreacted alkene with an oxidizing agent, you convert the non-polar alkene into a highly polar derivative (e.g., a diol). The cyclobutane ring is thermodynamically stable to standard alkene oxidation conditions. Once oxidized, the massive polarity differential allows for trivial separation.

Protocol 2: Upjohn Dihydroxylation Scavenging
  • Reaction Setup: Dissolve the crude cyclobutane mixture in a 4:1 mixture of Acetone:Water.

  • Reagent Addition: Add 1.2 equivalents (relative to the estimated unreacted alkene) of N-Methylmorpholine N-oxide (NMO) and a catalytic amount (2 mol%) of Osmium Tetroxide (

    
    ).
    
  • Monitoring: Stir at room temperature. The

    
     will selectively dihydroxylate the unreacted alkene. Validation: Monitor via TLC. The reaction is complete when the non-polar alkene spot disappears, leaving only the unreacted cyclobutane spot and a new baseline spot (the diol).
    
  • Quenching: Add saturated aqueous sodium sulfite (

    
    ) and stir for 30 minutes to reduce any remaining osmium species to insoluble, safe 
    
    
    
    .
  • Separation: Extract the mixture with diethyl ether. The non-polar cyclobutane partitions into the organic layer. The newly formed, highly polar diol partitions into the aqueous layer (or can be easily removed by passing the organic layer through a 2-inch standard silica plug).

Q4: My [2+2] cycloaddition uses a highly volatile alkene (e.g., isoprene) in large excess. Do I still need to run a column?

The Causality: No. If there is a substantial difference in boiling points between the volatile starting material and the heavier cyclobutane product, Fractional Distillation or Vacuum Sublimation is the most efficient, scalable, and solvent-free method. For example, unreacted isoprene (b.p. 34°C) can be easily removed from a cyclobutane adduct via fractional distillation at slightly elevated temperatures, leaving the pure cyclobutane behind in the distillation pot[4].

Quantitative Method Comparison

Use the following data table to benchmark your substrate against the optimal purification strategy.

Purification StrategyPrimary Mechanism of SeparationIdeal Substrate ProfileKey Limitations
AgNO₃-Silica Chromatography Reversible

π-complexation retards alkene elution.
Terminal, mono-, or unhindered di-substituted alkenes.Ineffective for sterically hindered alkenes; highly light-sensitive stationary phase.
Chemical Scavenging Oxidative conversion of alkene to a highly polar diol/acid.Sterically hindered alkenes; complex crude mixtures.Requires an additional reaction step; utilizes toxic reagents (

).
Fractional Distillation Exploits significant boiling point differentials.Low molecular weight, highly volatile alkenes (e.g., isoprene).Requires >40°C b.p. difference; product must be thermally stable.
Recrystallization Differential solubility and crystal lattice energy.Highly crystalline solid cyclobutane products.Not applicable to oils; requires empirical solvent screening.

References

1.[3] Depolymerizable Olefinic Polymers Based on Fused-Ring Cyclooctene Monomers, NSF Public Access Repository. URL: 2.[1] Applications of C–H Functionalization Logic to Cyclobutane Synthesis, The Journal of Organic Chemistry - ACS Publications. URL: 3.[2] Mechanism of the [2 + 2] Photocycloaddition of Fullerene C60 with Styrenes, Carnegie Mellon University Repository. URL: 4.[4] Volume 4, The Total Synthesis of Natural Products, EPDF. URL:

Sources

Technical Support Center: Characterization of Impurities in Dimethyl Cyclobutane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of dimethyl cyclobutane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to identify, quantify, and troubleshoot impurities. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, ensuring you can adapt these methods to your specific experimental context.

Section 1: Foundational FAQs - Understanding Your Sample

This section addresses the most common initial questions regarding impurities in dimethyl cyclobutane-1,3-dicarboxylate.

Q1: What are the most common impurities I should expect in my sample of dimethyl cyclobutane-1,3-dicarboxylate?

The impurity profile of your sample is fundamentally a fingerprint of its synthetic history and storage conditions. Impurities can be broadly categorized into several classes:

  • Stereoisomers: Due to the cyclic nature of the molecule, the most common and challenging impurities are its stereoisomers. You will almost certainly encounter the cis and trans diastereomers. The relative ratio of these is highly dependent on the synthetic route used. Separating these is often the primary analytical challenge.[1]

  • Positional Isomers: Depending on the synthesis, formation of the 1,2-dicarboxylate isomer is possible, though often less prevalent than the 1,3-isomer. The historical difficulty in synthesizing 1,3-cyclobutanedicarboxylic acid highlights the potential for isomeric byproducts.[2]

  • Starting Materials and Reagents: Unreacted starting materials from syntheses, such as maleic anhydride, allene, or derivatives of citric acid, can be present.[3]

  • Reaction By-products: Side reactions can generate a variety of impurities. For instance, syntheses involving malonic esters can lead to self-condensation products or other cyclic structures if conditions are not carefully controlled.[4]

  • Degradation Products: The ester functional groups are susceptible to hydrolysis. You may find the mono-methyl ester (1-carboxy-3-methoxycarbonyl-cyclobutane) or the fully hydrolyzed cyclobutane-1,3-dicarboxylic acid, especially if the sample has been exposed to moisture or acidic/basic conditions.

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., methanol, ethanol, dichloromethane, hexane) are common process-related impurities that must be monitored.[5]

Q2: What is the fundamental analytical strategy for characterizing these impurities?

A systematic, multi-technique approach is essential for the unambiguous characterization of impurities. The overall strategy involves separation followed by identification and quantification.

  • Screening & Separation: The first step is to get a "picture" of your sample's complexity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the workhorse techniques.[1][6] These methods separate the different components of your mixture, allowing you to see how many impurities are present and their relative abundance.

  • Identification & Structure Elucidation: Once separated (or in the mixture, if possible), the primary tool for determining the chemical structure of an impurity is Nuclear Magnetic Resonance (NMR) spectroscopy.[7] MS provides the molecular weight and elemental formula (with high resolution MS), which are critical pieces of the puzzle.[8] Combining these techniques provides the highest confidence in structural assignment.

  • Quantification: After an impurity has been identified, its amount must be determined. This is typically done using the primary separation technique (HPLC or GC) with a calibrated response factor. In cases where an impurity standard is not available, quantitative NMR (qNMR) can be a powerful tool for direct measurement.[7]

Section 2: In-Depth Analytical Guides & Troubleshooting

This section provides detailed guidance on specific experimental challenges and workflows.

Chromatographic Separation: Isolating the Components

The physical and chemical similarities of isomers make their separation a significant hurdle.[1]

Q3: My initial GC/HPLC analysis shows multiple peaks close together. How do I determine if they are isomers or structurally different impurities?

This is a classic analytical challenge. The most effective method is to use a mass spectrometer as your detector (GC-MS or LC-MS).

  • The Role of Mass Spectrometry: Isomers (both stereoisomers and positional isomers) will have the exact same molecular weight and, therefore, the same parent ion mass-to-charge ratio (m/z) in a mass spectrum. If the peaks in your chromatogram have different parent m/z values, they are not isomers but structurally distinct compounds. If they share the same m/z, they are very likely isomers.

  • Fragmentation Patterns: While isomers have the same parent mass, their fragmentation patterns in MS can sometimes differ, providing structural clues. For example, the fragmentation of truxillic vs. truxinic acids (isomers of diphenylcyclobutane dicarboxylic acid) shows distinct patterns that allow them to be differentiated.[9]

Q4: I'm struggling to separate the cis and trans isomers of dimethyl cyclobutane-1,3-dicarboxylate. What chromatographic conditions should I try?

Separating diastereomers requires exploiting subtle differences in their three-dimensional shapes and polarities. There is no single "best" method; optimization is key. The choice between GC and HPLC depends on the volatility and thermal stability of your compound. Dimethyl cyclobutane-1,3-dicarboxylate is generally suitable for both.

TechniqueTypical Stationary PhaseMobile Phase / Carrier GasProsCons
Gas Chromatography (GC) Non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polarity columns.Inert gas (Helium, Hydrogen).High resolution, fast analysis times, excellent for volatile compounds.Requires analytes to be thermally stable; derivatization may be needed for less volatile related impurities (like the diacid).[10]
Reversed-Phase HPLC (RP-HPLC) Non-polar (e.g., C18, C8).[6]Polar (e.g., Acetonitrile/Water, Methanol/Water).Versatile, widely applicable, good for a range of polarities.May not provide sufficient selectivity for closely related, non-polar isomers.
Normal-Phase HPLC (NP-HPLC) Polar (e.g., Silica, Diol, Cyano).[1]Non-polar (e.g., Hexane/Isopropanol, Hexane/Ethyl Acetate).Often provides superior selectivity for stereoisomers due to specific interactions with the polar stationary phase.[11]Mobile phases are more hazardous and less environmentally friendly; baseline stability can be an issue.

Expert Advice: For challenging diastereomer separations, Normal-Phase HPLC is often the most powerful tool . The rigid structure of the silica surface allows for differential interactions with the 3D shapes of the cis and trans isomers, leading to better separation. Start with a mobile phase of 95:5 Hexane:Isopropanol and gradually increase the isopropanol content to optimize the separation.

Workflow for Impurity Identification and Characterization

The following diagram outlines a logical workflow for tackling an unknown impurity profile in your sample.

G cluster_0 Phase 1: Initial Analysis & Triage cluster_1 Phase 2: Hypothesis & Identification cluster_2 Phase 3: Confirmation & Quantification A Crude Sample of Dimethyl Cyclobutane-1,3-dicarboxylate B Screening Analysis (GC-MS or LC-MS) A->B C Data Review: Identify Number of Peaks & their Mass Spectra B->C D Peaks with Same MW as Main Component? C->D E YES: Likely Isomers (cis/trans, positional) D->E Yes F NO: Likely By-products, Starting Materials, or Degradants D->F No G Propose Structures based on MW, Formula (HRMS), and Synthetic Route E->G F->G H Structural Confirmation (1D/2D NMR) G->H I Develop Quantitative Method (HPLC-UV or GC-FID) H->I J Quantify Impurities against a Reference Standard or via qNMR I->J K Final Impurity Profile Report J->K

Caption: A systematic workflow for impurity characterization.

Spectroscopic Characterization: The Path to Structure

Once you have achieved some separation or have a mixture enriched with an impurity, spectroscopic methods are used to determine the exact chemical structure.

Q5: How can I use NMR to confirm the structure of an impurity and determine its stereochemistry (cis/trans)?

NMR spectroscopy is the single most powerful tool for structure elucidation in organic chemistry.[7]

  • ¹H NMR (Proton NMR): This is your first and most informative experiment.

    • Chemical Shift: The position of the signals (in ppm) tells you about the electronic environment of the protons. The methoxy group (-OCH₃) protons will appear as a sharp singlet around 3.7 ppm. The protons on the cyclobutane ring will be more complex and appear further upfield.

    • Integration: The area under each peak is proportional to the number of protons it represents. This helps confirm the number of methoxy groups versus ring protons.

    • Coupling Constants (J-values): This is the key to determining stereochemistry. The interaction between adjacent protons on the ring causes their signals to be split. The magnitude of this splitting (the coupling constant, measured in Hz) is dependent on the dihedral angle between the protons. For cyclobutane systems, cis and trans protons have characteristically different coupling constants.[12][13] A detailed analysis of these J-values allows for unambiguous assignment of the relative stereochemistry.

  • ¹³C NMR: This experiment provides information about the carbon skeleton of the molecule. It will show distinct signals for the carbonyl carbon (C=O) of the ester, the methoxy carbon (-OCH₃), and the carbons of the cyclobutane ring.

  • 2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex or ambiguous, 2D NMR techniques are essential.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (2-3 bonds away). This is invaluable for piecing together the molecular framework.

ProtonsTypical Coupling Constant Range (Hz)Implication
Jcis (vicinal)4.6 – 11.5 HzProtons are on the same face of the ring.[12]
Jtrans (vicinal)2.0 – 10.7 HzProtons are on opposite faces of the ring.[12]
Jgeminal-10.9 to -14.4 HzProtons are on the same carbon atom.[12]

Note: These are general ranges. The exact values depend on the specific substituents and ring conformation.

Q6: What can GC-MS tell me about my impurities, and what are its limitations?

GC-MS is a highly sensitive and robust technique for analyzing volatile and thermally stable compounds.[10]

  • Strengths:

    • Molecular Weight: The mass spectrometer provides the molecular weight of each component as it elutes from the GC column.

    • Fragmentation Patterns: Electron Ionization (EI), the most common ionization mode, creates reproducible fragmentation patterns that act as a "fingerprint" for a compound. These can be compared against spectral libraries (like NIST) for tentative identification.[14]

    • High Sensitivity: Can detect impurities at very low levels (ppm or even ppb).

  • Limitations:

    • Isomer Differentiation: As discussed, it often cannot distinguish between stereoisomers. Positional isomers may have very similar fragmentation patterns, making definitive identification difficult without a reference standard.

    • Thermal Instability: Not suitable for compounds that decompose at the high temperatures used in the GC injector and column.

    • Non-Volatile Impurities: Cannot analyze non-volatile impurities like the dicarboxylic acid without derivatization (e.g., silylation) to make them more volatile.[10]

Workflow for Elucidating an Unknown Impurity Structure

This diagram illustrates the logical steps to take after isolating a completely unknown impurity.

G A Isolated Unknown Impurity B Low-Resolution MS (LC-MS/GC-MS) -> Provides Molecular Weight (MW) A->B C High-Resolution MS (HRMS) -> Provides Exact Mass & Elemental Formula B->C D 1D NMR (¹H, ¹³C, DEPT) -> Identifies functional groups & basic skeleton C->D E 2D NMR (COSY, HSQC) -> Establishes H-H and C-H one-bond connectivities D->E F 2D NMR (HMBC) -> Establishes long-range C-H connectivities, pieces fragments together E->F G 2D NMR (NOESY/ROESY) -> Determines stereochemistry & spatial relationships F->G H Proposed Structure G->H I Confirmation via Synthesis or Comparison to Reference Standard H->I

Sources

Validation & Comparative

NMR analysis to confirm cis/trans stereochemistry in cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Determination of Cis/Trans Stereochemistry in Cyclobutanes: A Comparative NMR Guide

Executive Summary

Assigning the relative stereochemistry of cyclobutane rings is a notorious bottleneck in drug development and natural product synthesis. Unlike rigid six-membered rings where the Karplus equation provides clear-cut dihedral angle correlations, cyclobutanes undergo dynamic conformational puckering that heavily obscures traditional 1D NMR analysis. This guide objectively compares the performance of 1D


H NMR J-coupling analysis, 2D NOESY/ROESY, and computational DFT validation, providing a self-validating experimental protocol to ensure absolute confidence in your structural assignments.

The Conformational Challenge: Why Cyclobutanes Defy Simple Rules

The root cause of stereochemical ambiguity in four-membered rings is their inherent flexibility. To alleviate torsional strain, the cyclobutane ring does not exist as a planar square; instead, it rapidly equilibrates between two puckered "butterfly" conformations[1].

Because of this rapid ring inversion, the dihedral angles (


) between vicinal protons are not fixed. A trans-disubstituted cyclobutane will rapidly flip between pseudo-diaxial and pseudo-diequatorial states. Consequently, the observed NMR parameters are a time-averaged composite of these two states, rendering rigid-body analytical assumptions completely invalid.

Comparative Analysis of Analytical Methodologies

Alternative 1: 1D H NMR and J-Coupling Analysis (High Ambiguity)

Historically, chemists have relied on the Karplus equation, which correlates the vicinal coupling constant (


) with the dihedral angle between protons[1]. In rigid systems, a 

of ~10 Hz strongly indicates a trans-diaxial relationship, while ~3 Hz indicates a cis or trans-diequatorial relationship.

The Pitfall: In cyclobutanes, the dynamic puckering causes the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

ranges to overlap massively.
  • 
     Range:  4.6 – 11.5 Hz
    
  • 
     Range:  2.0 – 10.7 Hz
    

If you extract a


 value of 7.5 Hz, it is mathematically impossible to assign the stereocenter based on 1D coupling alone. Furthermore, cyclobutane protons frequently form complex higher-order multiplets (e.g., AA'BB' spin systems), meaning simple peak-picking will yield incorrect 

values unless rigorous homodecoupling or spin-simulation is applied[2]. Conclusion: 1D NMR is insufficient as a standalone diagnostic tool for cyclobutanes.
Alternative 2: 2D NOESY/ROESY (The Experimental Gold Standard)

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) measure through-space dipole-dipole interactions rather than through-bond angles. The NOE intensity is inversely proportional to the sixth power of the internuclear distance (


).

Alternative 3: Computational NMR / DP4+ (The Orthogonal Validator)

When experimental data is complex (e.g., heavily overlapping signals in the 2D spectrum), Density Functional Theory (DFT) serves as an orthogonal validator. By calculating the theoretical shielding tensors (using GIAO methods) of both the cis and trans isomers and comparing them to the experimental


H and 

C shifts via DP4+ probability, researchers can achieve >99% statistical confidence in their assignment.

Quantitative Performance Comparison

ParameterCis-CyclobutaneTrans-CyclobutaneDiagnostic Reliability

Vicinal Coupling
4.6 – 11.5 Hz2.0 – 10.7 HzLow (High overlap due to puckering)
NOESY Cross-Peak StrongWeak / AbsentHigh (Distance-dependent)
Internuclear Distance ~2.2 – 2.5 Å> 3.0 ÅHigh (Physical constant)
Ring Conformation Pseudo-axial / Pseudo-equatorialDiequatorial / DiaxialVariable (Dynamic equilibrium)

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, you must treat your NMR acquisition as a self-validating system. Proving a trans relationship relies on negative evidence (the absence of a cross-peak). You must prove the experiment didn't simply fail.

Phase 1: High-Resolution 1D Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the analyte in 600 µL of a low-viscosity deuterated solvent (e.g., CDCl

    
     or C
    
    
    
    D
    
    
    ) to optimize the rotational correlation time (
    
    
    ).
  • Spin Analysis: Acquire a

    
    H spectrum at 
    
    
    
    400 MHz. If the cyclobutane signals present as complex multiplets, apply
    
    
    H-
    
    
    H homodecoupling to isolate and extract the true
    
    
    values[2].

Phase 2: Phase-Sensitive NOESY/ROESY (Core Validation) 3. Sequence Selection: Use NOESY for small molecules (MW < 1000). If the molecule is mid-sized (MW 1000-2000) where the NOE might cross the zero-point, utilize ROESY. 4. Mixing Time Optimization: Set the mixing time (


) between 300–500 ms to capture transient dipole interactions before spin diffusion dominates.
5. Internal Calibration (The Trustworthiness Check):  Before looking at your target protons, locate a geminal proton pair (

) on the cyclobutane ring. Verify they exhibit a strong NOE cross-peak. Causality: This proves your mixing time successfully captured close-range (~1.8 Å) interactions. If this peak is missing, the experiment failed and must be rerun. 6. Stereochemical Assignment: Evaluate the cross-peak between the vicinal protons. A strong cross-peak (relative to the geminal control) confirms a cis relationship[3]. The absence of a cross-peak, only when the geminal control is present, definitively confirms a trans relationship.

Decision Workflow

G Start Unknown Cyclobutane Stereocenter NMR1D 1D 1H NMR Analysis Extract ³J_HH Couplings Start->NMR1D JCheck Are ³J_HH values definitive? (<4 Hz or >11 Hz) NMR1D->JCheck NOESY 2D NOESY / ROESY Acquisition (300-500 ms) JCheck->NOESY No (Overlap 5-10 Hz) JCheck->NOESY Yes (Confirm via 2D) Control Internal Control Check: Are geminal NOEs visible? NOESY->Control Fail Protocol Failed Optimize Mixing Time Control->Fail No NOECheck Strong Vicinal NOE Cross-Peak Present? Control->NOECheck Yes (Self-Validated) Cis Assigned: CIS (Distance ~2.2-2.5 Å) NOECheck->Cis Yes Trans Assigned: TRANS (Distance >3.0 Å) NOECheck->Trans No DFT Orthogonal Validation DFT / DP4+ Analysis Cis->DFT Trans->DFT

Workflow for self-validating NMR assignment of cyclobutane stereocenters.

References

  • Title: Structures and NMR Parameters of 1,2-Diphenylcyclobutanes Source: ResearchGate URL: [Link]

  • Title: A Novel Strategy for Cyclobutane Formation. Fine Tuning of Cyclobutanation vs Cyclopropanation Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 5.3 Spin-Spin Splitting: J-Coupling Source: Organic Chemistry Data URL: [Link]

Sources

Comparative Stability Guide: cis- vs. trans-1,3-Dimethylcyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The sp³-Carbon Advantage

In modern drug development, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve a drug candidate's solubility, pharmacokinetic profile, and target specificity. Cyclobutane rings, particularly 1,3-disubstituted variants, are increasingly utilized as metabolically stable bioisosteres for phenyl rings and gem-dimethyl groups. However, to leverage these scaffolds effectively, researchers must deeply understand their stereochemical behavior.

Unlike 1,2-disubstituted cycloalkanes where the trans isomer is typically favored to avoid eclipsing interactions, 1,3-dimethylcyclobutane presents a stereochemical inversion of this intuition: the cis isomer is thermodynamically more stable than the trans isomer [1]. This guide deconstructs the mechanistic causality behind this phenomenon and provides a self-validating experimental framework for isolating and characterizing these isomers.

Mechanistic Causality: Conformational Dynamics

To understand the stability difference, we must analyze the dynamic geometry of the cyclobutane ring. To relieve the severe torsional strain (eclipsing C-H bonds) inherent in a planar four-membered ring, cyclobutane adopts a "puckered" or butterfly conformation, bending approximately 25° to 30°. This puckering creates two distinct substituent vectors: pseudo-axial (a) and pseudo-equatorial (e) .

  • cis-1,3-Dimethylcyclobutane (The Stable Isomer): When the two methyl groups are on the same face of the ring, the puckered conformation allows both bulky methyl groups to occupy pseudo-equatorial positions simultaneously[2]. In this diequatorial (e,e) state, the methyl groups point outward and away from each other, resulting in minimal steric hindrance[3].

  • trans-1,3-Dimethylcyclobutane (The Strained Isomer): When the methyl groups are on opposite faces, the ring is forced into an axial-equatorial (a,e) conformation[3]. The pseudo-axial methyl group points directly inward across the puckered ring. This creates a severe transannular steric clash (analogous to a 1,3-diaxial interaction in cyclohexane) between the axial methyl group at position 3 and the axial hydrogen atom at position 1[4].

Because of this transannular strain, the trans isomer carries an energetic penalty of approximately 5 kJ/mol compared to the cis isomer[5].

Conformational_Stability Substrate 1,3-Dimethylcyclobutane (Puckered Ring System) Cis cis-Isomer (Substituents same face) Substrate->Cis Trans trans-Isomer (Substituents opposite faces) Substrate->Trans CisConf Diequatorial (e,e) Conformation Both CH3 groups point outward Cis->CisConf Ring Puckering TransConf Axial-Equatorial (a,e) Conformation One CH3 group points inward Trans->TransConf Ring Puckering CisResult Minimal Transannular Strain MOST STABLE CisConf->CisResult Steric Relief TransResult 1,3-Diaxial Repulsion (CH3 ↔ H) LESS STABLE (~5 kJ/mol penalty) TransConf->TransResult Steric Clash

Fig 1. Mechanistic pathway demonstrating the conformational causality behind the stability of the cis isomer.

Quantitative Data & Thermodynamic Comparison

The structural and thermodynamic properties of the two isomers are summarized below. The standard enthalpy of formation (


) highlights the energetic preference for the cis geometry.
Propertycis-1,3-Dimethylcyclobutanetrans-1,3-Dimethylcyclobutane
Relative Stability Higher (Thermodynamic sink)[1]Lower (Kinetically trapped or forced)[1]
Preferred Conformation Diequatorial (e,e)[4]Axial-Equatorial (a,e)[4]
Transannular Strain Minimal (Outward-facing substituents)High (Across-the-ring CH₃ ↔ H clash)[4]
Relative Energy Difference 0.0 kJ/mol (Baseline)~ +5.0 kJ/mol[5]
Standard Enthalpy of Formation -138.18 kJ/mol[6]> -138.18 kJ/mol (Less negative/less stable)
Dipole Moment Near zero (Symmetric e,e vector cancellation)Non-zero (Asymmetric a,e arrangement)

Experimental Protocol: Self-Validating Stereochemical Assignment

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve the isomeric mixture of 1,3-dimethylcyclobutane in CDCl₃. Spike the sample with 0.1% tetramethylsilane (TMS) and a known 1:1 mixture of cis/trans-1,4-dimethylcyclohexane.

  • Causality: The 1,4-dimethylcyclohexane serves as an internal thermodynamic and chromatographic control. Because its stereochemical retention times and NMR shifts are universally standardized, it self-validates the resolving power of your GC column and NMR pulse sequence before you interpret the target cyclobutane data.

Step 2: HR-GC Separation

  • Action: Inject the sample into an HR-GC equipped with a non-polar capillary column (e.g., HP-5MS). Program a slow temperature ramp (2 °C/min starting from 40 °C).

  • Causality: The trans isomer, possessing a slight dipole moment and different polarizability due to its asymmetric (a,e) conformation, will interact differently with the stationary phase compared to the symmetric cis (e,e) isomer, allowing for baseline resolution and isolation of the two peaks.

Step 3: 2D NOESY NMR Spectroscopy (Spatial Correlation)

  • Action: Isolate the fractions and acquire 2D NOESY spectra at 298 K using a mixing time of 500 ms.

  • Causality: A 500 ms mixing time is optimized to capture through-space dipole-dipole interactions (Nuclear Overhauser Effect) without signal degradation from spin diffusion. We are specifically probing for transannular cross-peaks to definitively assign the stereochemistry.

  • Validation:

    • For the cis fraction: You will observe a strong NOE cross-peak between the axial protons at C1 and C3 (H₁ ↔ H₃), but no cross-peak between the methyl groups, proving they are pointing away from each other in the (e,e) state.

    • For the trans fraction: You will observe a diagnostic NOE cross-peak between the axial methyl group and the axial proton on the opposite side of the ring (CH₃ ↔ H), physically proving the strained (a,e) conformation[4].

Experimental_Workflow Sample Isomeric Mixture (cis/trans) GC HR-GC Separation (Internal Control: 1,4-DMC) Sample->GC Isolate NMR 2D NOESY NMR (Spatial Correlation) Sample->NMR Analyze DataCis cis: H(ax)-H(ax) NOE (No CH3 clash) NMR->DataCis e,e geometry DataTrans trans: CH3(ax)-H(ax) NOE (Transannular clash) NMR->DataTrans a,e geometry

Fig 2. Self-validating analytical workflow for the stereochemical assignment of cyclobutane isomers.

References

  • AskFilo : Stability of trans and cis form of 1,3-dimethylcyclobutane. URL: [Link]

  • Study.com : Cis-1,2-dimethylcyclobutane is less stable than its trans isomer, but cis-1,3-dimethylcyclobutane is more stable. URL: [Link]

  • Vaia : Drawing cis- and trans-isomers for cycloalkanes. URL: [Link]

  • Pressbooks : Organic Compounds: Cycloalkanes and Their Stereochemistry. URL: [Link]

  • MDPI (Thermo) : Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part IV. URL: [Link]

  • Chegg : trans-1,3-dimethylcyclobutane is more stable than cis-1,3-dimethylcyclobutane by ~5 kJ/mol (Observation Analysis). URL: [Link]

Sources

Comparative Reactivity of Cyclobutane vs. Cyclopentane Dicarboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of conformationally restricted drug scaffolds and advanced polymeric materials, alicyclic dicarboxylates serve as critical building blocks. The choice between a four-membered (cyclobutane) and a five-membered (cyclopentane) ring system dictates not only the spatial orientation of the functional groups but also the fundamental reactivity of the molecule. This guide provides an in-depth, objective comparison of the reactivity profiles of cyclobutane-1,2-dicarboxylates versus cyclopentane-1,2-dicarboxylates, focusing on their thermodynamic stability, anhydride formation kinetics, and hydrolysis rates.

Structural & Thermodynamic Basis: The Causality of Reactivity

To understand the divergent reactivity of these two systems, we must examine the stereoelectronic constraints and ring strain inherent to their carbon frameworks.

Ring Strain and Conformation
  • Cyclobutane Scaffolds: The cyclobutane ring is highly strained, possessing approximately 26.3 kcal/mol of total ring strain (combining Baeyer angle strain and Pitzer torsional strain)[1]. To minimize the eclipsing of adjacent C-H bonds, the ring adopts a puckered "butterfly" conformation.

  • Cyclopentane Scaffolds: In contrast, the cyclopentane ring is relatively stable, with a much lower strain energy of ~6.2 kcal/mol[1]. It rapidly interconverts through various "envelope" and "half-chair" conformations, allowing substituents to adopt favorable pseudo-equatorial positions.

The Proximity Effect and Anhydride Formation

The reactivity of 1,2-dicarboxylic acids is largely defined by their ability to undergo intramolecular dehydration to form cyclic anhydrides. This process is highly dependent on stereochemistry:

  • cis-Isomers: Both cis-cyclobutane-1,2-dicarboxylic acid and cis-cyclopentane-1,2-dicarboxylic acid have their carboxylate groups pre-organized on the same face of the ring, facilitating the proximity effect required for anhydride formation[2].

  • trans-Isomers: The trans-isomers cannot form cyclic anhydrides directly. The spatial distance between the trans-diequatorial (or diaxial) carboxyl groups is too vast[3]. Under extreme thermal conditions, trans-cyclobutane-1,2-dicarboxylic acid prefers to undergo decarboxylation or thermal ring cleavage rather than anhydride formation[4].

Ground-State Destabilization in Fused Systems

When cis-cyclobutane-1,2-dicarboxylic acid dehydrates, it forms a bicyclo[2.3.0]heptane derivative[5],[6]. Fusing a 5-membered anhydride ring to a 4-membered cyclobutane ring forces the bridgehead carbons into a rigidly eclipsed conformation. This massive ground-state destabilization makes the cyclobutane anhydride exceptionally reactive toward nucleophiles.

Conversely, the dehydration of cis-cyclopentane-1,2-dicarboxylic acid yields a bicyclo[3.3.0]octane derivative[7]. This 5-5 fused system is thermodynamically stable, as the envelope conformations of both rings mesh with minimal added torsional strain. Consequently, its reactivity toward hydrolysis is significantly dampened.

Reactivity CB_Acid cis-Cyclobutane- 1,2-dicarboxylic acid CB_Anhydride Cyclobutane Anhydride (Strained 4-5 fused) CB_Acid->CB_Anhydride Ac2O, Heat CP_Acid cis-Cyclopentane- 1,2-dicarboxylic acid CP_Anhydride Cyclopentane Anhydride (Stable 5-5 fused) CP_Acid->CP_Anhydride Ac2O, Heat CB_Hydro Rapid Hydrolysis (Strain Relief) CB_Anhydride->CB_Hydro H2O (Fast) CP_Hydro Slow Hydrolysis (Stable Ground State) CP_Anhydride->CP_Hydro H2O (Slow)

Thermodynamic and kinetic pathways comparing anhydride formation and hydrolysis.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and kinetic behaviors of the two dicarboxylate systems.

ParameterCyclobutane-1,2-dicarboxylate SystemCyclopentane-1,2-dicarboxylate System
Base Ring Size 4-membered5-membered
Ring Strain Energy ~26.3 kcal/mol~6.2 kcal/mol
Preferred Conformation Puckered (Butterfly)Envelope
Anhydride Fused Scaffold Bicyclo[2.3.0]heptane derivativeBicyclo[3.3.0]octane derivative
Anhydride Stability Low (Highly strained, moisture sensitive)High (Thermodynamically stable)
Relative Hydrolysis Rate Fast (Driven by release of torsional strain)Slow (High activation energy barrier)
trans-Isomer Reactivity Prone to thermal cleavage / decarboxylationThermally stable; resists dehydration

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in analytical checkpoint to verify the success of the transformation before proceeding.

Protocol A: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Anhydride

This protocol utilizes acetic anhydride as both the solvent and the dehydrating agent to drive the equilibrium toward the cyclic anhydride[7].

  • Reagent Charging: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, add 2.0 g of cis-cyclopentane-1,2-dicarboxylic acid.

  • Dehydration: Add 125 mL of anhydrous acetic anhydride. Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere for 10 hours. Causality: The high temperature and excess acetic anhydride shift the equilibrium by converting the generated water into acetic acid.

  • Solvent Removal: Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove the excess acetic anhydride and acetic acid under reduced pressure (bath temperature 60°C).

  • Self-Validation (IR Spectroscopy): Analyze the crude product via ATR-FTIR.

    • Pass Criteria: The broad O-H stretch of the starting diacid (3300–2500 cm⁻¹) must be completely absent. The spectrum must show two sharp, distinct C=O stretching bands at ~1850 cm⁻¹ (asymmetric) and ~1780 cm⁻¹ (symmetric), confirming the cyclic anhydride structure.

  • Purification: Recrystallize the crude product from a minimal amount of dry hexanes/ethyl acetate to yield pure cis-cyclopentane-1,2-dicarboxylic anhydride[8].

Protocol B: Kinetic Hydrolysis Assay of Cyclic Anhydrides

This workflow objectively compares the hydrolysis rates of the cyclobutane vs. cyclopentane anhydrides using in-situ UV-Vis or FTIR spectroscopy.

  • Substrate Preparation: Prepare a 10 mM stock solution of the purified anhydride in anhydrous Tetrahydrofuran (THF).

  • Buffer Injection: In a temperature-controlled cuvette (25°C), add 2.7 mL of aqueous phosphate buffer (pH 7.4). Rapidly inject 0.3 mL of the anhydride stock solution to initiate the reaction. Causality: The large excess of water ensures the reaction follows pseudo-first-order kinetics, simplifying the mathematical extraction of the rate constant (

    
    ).
    
  • Kinetic Monitoring: Continuously monitor the decay of the anhydride carbonyl absorbance (e.g., via IR at 1780 cm⁻¹) over time.

  • Self-Validation (Isosbestic Points): Overlay the time-course spectra.

    • Pass Criteria: The presence of sharp isosbestic points indicates a clean, direct conversion from the anhydride to the dicarboxylate without the buildup of long-lived intermediates or side products.

  • Data Analysis: Plot

    
     versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    
    ).

Assay S1 1. Substrate Prep Equilibrate in anhydrous THF S2 2. Buffer Injection Add pH 7.4 aqueous buffer S1->S2 S3 3. Kinetic Monitoring Track C=O decay via in-situ IR S2->S3 S4 4. Data Analysis Compute k_obs (pseudo-1st order) S3->S4

Step-by-step workflow for the kinetic hydrolysis assay of cyclic anhydrides.

Conclusion

The reactivity of alicyclic dicarboxylates is inextricably linked to their ring size. While cyclopentane-1,2-dicarboxylates offer a stable, low-strain scaffold ideal for robust structural frameworks, cyclobutane-1,2-dicarboxylates provide a highly strained, reactive intermediate. The rapid hydrolysis of cyclobutane-1,2-dicarboxylic anhydride is a direct consequence of the molecule's drive to relieve the severe torsional strain imposed by the fused 4-5 bicyclic system. Understanding these stereoelectronic principles is essential for scientists optimizing synthetic routes or designing novel, stimuli-responsive therapeutics.

References

  • ChemPacific. "Cyclobutane-1,2-dicarboxylic anhydride - Typical Applications". ChemPacific. Available at:[Link]

  • PubChem. "Cyclobutane-1,2-dicarboxylic acid (CID 14297)". National Center for Biotechnology Information. Available at:[Link]

  • Daley, R. & Daley, W. "Organic Chemistry - Chapter 8: Proximity Effects and Cyclic Anhydrides". Ochem4Free. Available at:[Link]

  • ResearchGate. "Synthesis and Properties of Cyclobutane-containing Anhydrides". ResearchGate. Available at:[Link]

Sources

Purity assessment of dimethyl cyclobutane-1,3-dicarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of Dimethyl Cyclobutane-1,3-Dicarboxylate: A Comparative Guide to HPLC-CAD, HPLC-UV, and GC-FID

Introduction

Dimethyl cyclobutane-1,3-dicarboxylate is a critical aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and novel polymeric materials. Because it is an aliphatic diester lacking a conjugated π-system, it presents a distinct analytical challenge: it does not possess a strong chromophore. Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is restricted to low wavelengths (<210 nm), where solvent background noise severely compromises sensitivity.

To establish rigorous metrological traceability and accurate purity assignment in accordance with[1], analytical scientists must deploy orthogonal techniques. This guide objectively compares HPLC-UV against two superior, field-proven alternatives: HPLC with Charged Aerosol Detection (CAD) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Methodological Comparison: The Causality Behind the Choices

As a Senior Application Scientist, selecting an analytical method is not just about generating peaks; it is about understanding the physicochemical causality of the analyte and the detector mechanics.

  • HPLC-UV (Low Wavelength, 205-210 nm):

    • Mechanism & Limitations: At 205 nm, the ester carbonyls absorb weakly. However, common mobile phases (like methanol or trace impurities in acetonitrile) also absorb in this region, leading to severe baseline drift during gradient elution. This method often fails to detect structurally related non-chromophoric impurities, leading to a dangerous overestimation of purity.

  • HPLC-CAD (Charged Aerosol Detection):

    • Mechanism & Advantages: CAD is a universal, mass-based evaporative detector. The column effluent is nebulized, and the solvent is evaporated. The remaining analyte particles collide with a positively charged nitrogen gas stream, and the total charge is measured by an electrometer.

    • CAD vs. ELSD: While Evaporative Light Scattering Detectors (ELSD) are also used for non-chromophoric compounds, CAD provides up to a 10-fold better limit of detection (LOD) and a [2]. ELSD relies on light scattering and struggles to detect particles smaller than 50 nm. In contrast, CAD maintains a highly linear response for particles as small as 10 nm, making it far superior for [3].

  • GC-FID (Gas Chromatography - Flame Ionization Detection):

    • Mechanism & Advantages: Because dimethyl cyclobutane-1,3-dicarboxylate is a semi-volatile methyl ester of low molecular weight, it is highly amenable to GC. FID provides a highly linear, mass-proportional response for carbon-hydrogen bonds. Furthermore, high-resolution capillary GC is the gold standard for resolving the cis and trans isomers of the cyclobutane ring, which often co-elute in reverse-phase LC due to their nearly identical hydrophobicities.

Experimental Workflow

Workflow Sample Dimethyl Cyclobutane- 1,3-Dicarboxylate PropCheck Analyze Physicochemical Properties Sample->PropCheck GC_Path High Volatility / Thermal Stability PropCheck->GC_Path LC_Path Trace Non-Volatile Impurities PropCheck->LC_Path GC_FID GC-FID Analysis (Optimal for cis/trans) GC_Path->GC_FID Primary Assay UV_Check Chromophore Present? LC_Path->UV_Check HPLC_UV HPLC-UV (<210 nm) (High noise, low sensitivity) UV_Check->HPLC_UV Weak (Ester only) HPLC_CAD HPLC-CAD (Universal mass detection) UV_Check->HPLC_CAD No strong chromophore

Decision matrix for purity assessment of non-chromophoric semi-volatile esters.

Detailed Experimental Protocols

Protocol 1: HPLC-CAD for Trace Non-Volatile Impurities

Self-Validation Principle: The method mandates strictly volatile mobile phase additives. Non-volatile buffers (e.g., phosphates) would precipitate during nebulization, causing massive background noise and irreversible detector fouling.

  • Column: Polar-embedded C18 (e.g., Waters ACQUITY CSH C18, 2.1 x 100 mm, 1.7 µm). The polar embedding prevents phase collapse in highly aqueous conditions and provides alternative selectivity for polar degradation products.

  • Mobile Phase:

    • A: LC-MS grade Water with 0.1% Formic Acid (v/v).

    • B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • CAD Settings: Evaporator temperature set to 35°C. Note: This low temperature is optimized to prevent the thermal degradation/evaporation of the semi-volatile dicarboxylate while ensuring complete mobile phase desolvation. Data collection rate: 10 Hz.

  • System Suitability: The Signal-to-Noise (S/N) ratio for a 0.05% standard injection must be ≥ 10.

Protocol 2: GC-FID for cis/trans Isomer Resolution

Self-Validation Principle: Separation is driven by boiling point and dipole moment differences. A polar WAX column interacts differently with the spatial arrangement of the cis (dipole moment > 0) and trans (net dipole moment ≈ 0) ester groups, achieving separations impossible in standard reversed-phase LC.

  • Column: Polyethylene glycol (PEG) capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: 250°C, Split ratio 50:1. Injection volume: 1.0 µL.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 10°C/min to 220°C (hold 5 min).

  • Detector: FID at 250°C. Hydrogen: 40 mL/min; Air: 400 mL/min.

  • System Suitability: Resolution (Rs) between cis and trans isomers must be ≥ 1.5.

Comparative Experimental Data

The following table synthesizes the quantitative performance of the three analytical methods when applied to a crude synthetic batch of dimethyl cyclobutane-1,3-dicarboxylate.

Performance MetricHPLC-UV (205 nm)HPLC-CADGC-FID
Limit of Detection (LOD) 0.15%0.01%0.005%
Limit of Quantitation (LOQ) 0.50%0.03%0.015%
Linearity (R²) 0.985 (Narrow range)0.998 (Log-log transformation)0.999 (Wide dynamic range)
Baseline Stability Poor (Severe drift during gradient)ExcellentExcellent
cis/trans Resolution (Rs) 0.8 (Co-elution)1.1 (Partial separation)3.5 (Baseline separation)
Primary Use Case Preliminary crude screeningNon-volatile impurity profilingIsomeric purity & volatile impurities

Data Interpretation: GC-FID demonstrates superior absolute sensitivity and isomeric resolution, making it the primary assay for overall purity and isomer ratio determination. However, HPLC-CAD is indispensable as an orthogonal check for quantifying non-volatile polymeric byproducts or highly polar impurities that would permanently retain on or degrade within a GC column. HPLC-UV is fundamentally inadequate for rigorous purity assignment of this specific compound.

References

  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) Source: National Institute of Standards and Technology (NIST) / Pure and Applied Chemistry URL:[Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Source: LCGC North America / Chromatography Online URL:[Link]

Sources

Hirshfeld surface analysis for studying intermolecular interactions in crystals

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Guide to Intermolecular Interactions: Hirshfeld Surface Analysis vs. QTAIM and NCI

As a Senior Application Scientist navigating the complex landscape of solid-state chemistry and drug development, I frequently encounter the limitations of traditional X-ray diffraction (XRD) analysis. While XRD provides precise atomic coordinates, relying solely on internuclear distances and angles fails to capture the holistic nature of crystal packing. To predict polymorph stability, elucidate reaction mechanisms, or optimize drug-receptor binding, we must venture beyond one-dimensional metrics and view molecules as "organic wholes"[1].

This guide objectively compares Hirshfeld Surface Analysis (HSA)—the gold standard for macroscopic crystal packing analysis—against two rigorous quantum mechanical alternatives: the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index[2].

Mechanistic Causality: The Paradigm Shift of Hirshfeld Surfaces

Traditional distance metrics are inherently biased by the investigator's choice of which contacts to measure. HSA eliminates this bias by partitioning the crystal electron density into distinct molecular fragments. It defines a continuous 3D surface where the promolecule electron density (the sum of spherical atomic electron densities of the molecule) exceeds the density from all surrounding molecules[3].

The core mechanistic value of HSA lies in the normalized contact distance (


) . This metric combines 

(the distance from the surface to the nearest internal nucleus) and

(the distance to the nearest external nucleus), scaled by the van der Waals (vdW) radii of the atoms involved[4].

The Causality of Color Mapping:

  • Red Regions (Negative

    
    ):  Indicate intermolecular contacts shorter than the sum of vdW radii. Causality: Strong electrostatic attractions, such as O-H···O hydrogen bonds, pull atoms closer than their vdW baselines[5].
    
  • White Regions (Zero

    
    ):  Indicate contacts exactly equal to vdW radii (moderate interactions).
    
  • Blue Regions (Positive

    
    ):  Indicate longer, weaker contacts[5].
    

While HSA excels at visualizing the geometry of packing, it does not solve the Schrödinger equation. For true quantum mechanical quantification of bond energies, we must turn to QTAIM and the NCI index[6].

Objective Comparison: HSA vs. QTAIM vs. NCI

The choice of analytical method dictates the depth and type of insight generated. HSA (via [3]) provides a rapid, comprehensive overview of all contacts in a crystal. Conversely, QTAIM and NCI (via Multiwfn) offer a detailed quantum mechanical description of specific interactions based on topological electron density[2].

Quantitative Performance Comparison
FeatureHirshfeld Surface Analysis (HSA)QTAIM (Quantum Theory of Atoms in Molecules)NCI Index (Non-Covalent Interactions)
Primary Software CrystalExplorerMultiwfn, AIMAllMultiwfn, NCIPLOT
Core Metric

, 2D Fingerprint Plots
Bond Critical Points (BCPs),

Reduced Density Gradient (RDG)
Computational Cost Very Low (Empirical/Promolecule)High (Requires high-level wavefunction)Moderate to High
Interaction Types Global packing, H-bonds,

stacking
Specific covalent and non-covalent bond energiesWeak van der Waals, steric clashes
Best Use Case Polymorph screening, crystal engineeringQuantifying exact halogen/hydrogen bond strengthVisualizing weak, non-directional forces
Limitations Not quantum-mechanically rigorousCan miss highly delocalized weak interactionsHighly sensitive to grid resolution

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to prevent the propagation of artifactual data.

Protocol A: Hirshfeld Surface Generation (CrystalExplorer)
  • CIF Import & Geometry Validation: Import the .cif file into CrystalExplorer.

    • Self-Validation Check: X-ray diffraction systematically underestimates X-H bond lengths because it scatters off electron clouds, not nuclei. You must normalize C-H, N-H, and O-H bonds to standard neutron diffraction values (e.g., C-H = 1.083 Å). Failure to do so will result in artificially elongated

      
       values and distorted 2D fingerprint plots.
      
  • Surface Generation: Generate the Hirshfeld surface mapped with

    
     (isovalue 0.5).
    
    • Self-Validation Check: Verify the calculated volume inside the Hirshfeld surface. It should closely match the expected theoretical molecular volume. A significant deviation indicates an unresolved disorder in the CIF file.

  • 2D Fingerprint Decomposition: Extract the 2D fingerprint plot (a scatter plot of

    
     vs 
    
    
    
    ) to quantify interaction percentages[6].
    • Self-Validation Check: The sum of all decomposed contact percentages (e.g., H···H, O···H, C···H) must equal exactly 100%. Asymmetry in the plot indicates multiple molecules in the asymmetric unit (

      
      ).
      
Protocol B: NCI Index Calculation (Multiwfn)
  • Wavefunction Generation: Optimize the crystal dimer geometry using DFT (e.g., B3LYP/6-311G(d,p) with dispersion correction) and generate a .wfn or .fchk file[7].

    • Self-Validation Check: Ensure the Self-Consistent Field (SCF) cycle has fully converged without imaginary frequencies.

  • RDG Calculation: Load the wavefunction into Multiwfn. Calculate the Reduced Density Gradient (RDG) against

    
    .
    
    • Self-Validation Check: Plot the 2D scatter graph. Valid non-covalent interactions will appear as sharp "spikes" approaching an RDG value of zero[6]. If the spikes float above zero, the grid resolution is too coarse.

  • Isosurface Rendering: Generate the 3D RDG isosurface.

    • Self-Validation Check: The color mapping must align strictly with the scatter plot: Blue (

      
      ) for strong attraction, Green (
      
      
      
      ) for vdW, and Red (
      
      
      ) for steric repulsion.

Workflow Visualization

To streamline the decision-making process in drug development and materials science, I have mapped the strategic selection of these tools based on the primary research objective.

G A Input: CIF / Wavefunction B Define Analytical Goal A->B C Global Crystal Packing & Polymorphs B->C D Quantify Specific Bond Energies B->D E Visualize Weak Non-Covalent Forces B->E F CrystalExplorer (Hirshfeld Surfaces) C->F G Multiwfn (QTAIM Topology) D->G H Multiwfn (NCI / RDG Plots) E->H

Decision matrix for selecting intermolecular interaction analysis tools.

Strategic Recommendations for Drug Development

For drug development professionals, no single method provides a complete picture. A combined, orthogonal approach is the most scientifically rigorous strategy[2].

  • Phase 1 (Screening): Use Hirshfeld Surface Analysis to rapidly screen Active Pharmaceutical Ingredient (API) polymorphs. The 2D fingerprint plots act as a unique "barcode" for a crystal, allowing you to instantly identify variations in hydrogen bonding networks that could impact solubility and bioavailability.

  • Phase 2 (Optimization): When a specific protein-ligand interaction or co-crystal halogen bond is identified as critical, deploy QTAIM to extract the exact bond energy at the Bond Critical Point.

  • Phase 3 (Troubleshooting): If a predicted crystal structure is inexplicably unstable, use the NCI Index to visualize hidden steric clashes (red isosurfaces) that HSA might overlook.

References

  • - Scientific Research Publishing (SCIRP)[5] 2. - Benchchem[2]

  • - CrystEngComm (RSC Publishing)[1] 4. - ACS Omega[7] 5. - Journal of Applied Crystallography / Mendeley[3]

  • - MDPI Crystals[4] 7. - PMC - NIH[6]

Sources

Safety Operating Guide

Personal protective equipment for handling Dimethyl cyclobutane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational & Safety Guide: Handling Dimethyl Cyclobutane-1,3-Dicarboxylate

Dimethyl cyclobutane-1,3-dicarboxylate (CAS: 90199-98-7) is a critical aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel triterpene derivatives acting as HIV inhibitors [4]. As an ester, it presents specific handling challenges, acting as a localized irritant to the skin, eyes, and respiratory tract.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, operational use, and disposal of this compound.

Causality-Driven Hazard Profile

To effectively protect yourself, you must understand why the chemical is hazardous. Dimethyl cyclobutane-1,3-dicarboxylate is a lipophilic ester. Its lipophilicity allows it to easily penetrate the lipid bilayer of epidermal cells, stripping natural oils and causing contact dermatitis (H315). Furthermore, its vapor pressure at room temperature is sufficient to cause mucous membrane irritation upon inhalation (H335) [1].

Table 1: Physicochemical & Hazard Summary

ParameterValue / DesignationOperational Implication
CAS Number 90199-98-7 (cis-isomer: 2398-12-1)Unique identifier for SDS cross-referencing and waste tracking.
Molecular Formula C8H12O4Non-halogenated; dictates the specific waste segregation stream.
GHS Hazards H315, H319, H335Mandates strict dermal, ocular, and respiratory protection.
Storage Temp 0-8 °C (Refrigerated)Must be warmed to room temp before opening to prevent condensation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety guidelines. Esters can rapidly degrade certain polymers. The following PPE matrix is designed specifically for the chemical properties of Dimethyl cyclobutane-1,3-dicarboxylate, compliant with OSHA 1910.132 standards [2].

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (The "Why")
Gloves (Incidental) Nitrile (Minimum 4 mil thickness)Nitrile provides adequate resistance against aliphatic esters for incidental splashes. Latex is highly permeable to esters and must be strictly avoided.
Gloves (Bulk) Butyl RubberFor prolonged contact or spill cleanup, butyl rubber offers superior chemical resistance to esters, preventing breakthrough.
Eye Protection Indirect-Vented Chemical GogglesProtects against both liquid splashes and vapor accumulation (H319). Standard safety glasses are insufficient for vapor protection.
Body Protection Flame-Resistant (FR) Lab CoatWhile not highly flammable, ester synthesis often involves reactive reagents (e.g., strong bases). FR coats provide a multi-hazard barrier.
Respiratory Fume Hood (Engineering Control)Primary defense against H335. Must operate at >100 Linear Feet per Minute (LFM).

Operational Workflow & Logic

The following diagram outlines the logical progression of safety checks, handling, and disposal.

HandlingWorkflow A Hazard Assessment (H315, H319, H335) B PPE Donning (Nitrile/Butyl, Goggles) A->B Defines C Engineering Controls (Fume Hood > 100 LFM) B->C Precedes D Chemical Dispensing (Glass/PTFE tools) C->D Enables E Spill Detected? D->E Monitor F Spill Containment (Inert Absorbent) E->F Yes G Waste Segregation (Halogen-Free Organics) E->G No F->G Cleanup

Logical workflow for the safe handling and disposal of Dimethyl cyclobutane-1,3-dicarboxylate.

Self-Validating Operational Protocols

A self-validating protocol includes built-in checks to ensure the step was performed correctly before moving to the next [3].

Protocol A: Pre-Operation Setup

  • Temperature Equilibration: Remove the chemical from 2-8°C storage.

    • Validation Check: Wait 30 minutes. Touch the exterior of the bottle; it must be completely at ambient temperature before opening. Opening a cold bottle causes atmospheric moisture condensation, which can prematurely hydrolyze the ester.

  • Fume Hood Validation: Turn on the fume hood.

    • Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls inward continuously, directional airflow is confirmed. Ensure the digital monitor reads >100 LFM.

  • Glove Integrity Check: Take a pair of nitrile gloves.

    • Validation Check: Trap air inside the glove and roll the cuff tightly to inflate the fingers. Submerge in water or listen closely for micro-leaks. Discard if compromised.

Protocol B: Chemical Transfer & Dispensing

  • Tool Selection: Use only glass or PTFE (Teflon) syringes/pipettes.

    • Causality: Esters act as solvents and can leach plasticizers from standard polystyrene or polypropylene serological pipettes, contaminating your reaction and degrading the tool.

  • Dispensing: Perform all transfers at least 6 inches inside the fume hood sash to ensure vapor capture.

  • Decontamination: Immediately rinse all transfer tools with a compatible organic solvent (e.g., acetone or ethyl acetate) into the designated organic waste stream before washing with water.

    • Causality: Dimethyl cyclobutane-1,3-dicarboxylate has low aqueous solubility; washing with water alone will leave a lipophilic, irritating residue on the glassware.

Protocol C: Emergency Spill Response

  • Containment: For spills <50 mL inside the hood, immediately cover the liquid with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

  • PPE Upgrade: If the spill is outside the hood, upgrade to Butyl Rubber gloves before approaching.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a compatible high-density polyethylene (HDPE) solid waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water solution to break down and remove the remaining lipophilic residue.

Disposal Plan

Improper disposal of esters can lead to environmental toxicity or dangerous cross-reactions in waste carboys.

  • Segregation: Classify as "Non-Halogenated Organic Waste."

  • Compatibility Check: Do not mix with strong acids, strong bases, or oxidizing agents in the waste container.

    • Causality: Mixing esters with strong bases (like NaOH) in a mixed waste carboy will initiate an exothermic saponification reaction. This generates heat and gas, potentially causing the sealed container to over-pressurize and rupture.

  • Manifesting: Label the waste container clearly with "Dimethyl cyclobutane-1,3-dicarboxylate (CAS 90199-98-7) - Irritant."

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 1910.132. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • World Intellectual Property Organization. (2020). Novel triterpene derivatives as HIV inhibitors (Patent No. WO2020165741A1).

×

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Top-N result to add to graph 6

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Dimethyl cyclobutane-1,3-dicarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.